Product packaging for Vitamin E Nicotinate(Cat. No.:CAS No. 86362-36-9)

Vitamin E Nicotinate

Cat. No.: B3061290
CAS No.: 86362-36-9
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-UHFFFAOYSA-N
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Description

Vitamin E Nicotinate is a useful research compound. Its molecular formula is C35H53NO3 and its molecular weight is 535.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H53NO3 B3061290 Vitamin E Nicotinate CAS No. 86362-36-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTZZBYHQMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860600
Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate
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Molecular Weight

535.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86362-36-9, 16676-75-8
Record name 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl 3-pyridinecarboxylate
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Record name 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name 2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-yl pyridine-3-carboxylate
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Record name 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Endogenous Synthesis of α-Tocopheryl Nicotinate in Cardiac Tissue: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent metabolomic studies have unveiled the endogenous presence of α-tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin), within rat cardiac tissue. Notably, the concentration of this molecule is dramatically reduced in heart failure, suggesting a potential cardioprotective role and a regulated synthesis pathway. This technical guide synthesizes the current, albeit limited, understanding of this phenomenon. It outlines the evidence for its endogenous synthesis, discusses potential enzymatic mechanisms, presents the sparse quantitative data available, and proposes hypothetical signaling pathways and experimental approaches to further elucidate this novel area of cardiac biochemistry.

Introduction: The Emergence of an Endogenous Cardioprotective Molecule

α-Tocopherol is a potent lipophilic antioxidant that protects cell membranes from oxidative damage, a key pathological process in cardiovascular diseases. Nicotinic acid is a crucial co-factor in cellular redox reactions and also exhibits lipid-modulating properties. While the synthetic ester, α-tocopheryl nicotinate, has been available as a supplement, its formation within biological systems was, until recently, unconfirmed.

Groundbreaking research has now demonstrated that α-tocopheryl nicotinate is present in rat heart tissue, even when the diet is supplemented with α-tocopheryl acetate (B1210297) and niacin separately, not the pre-formed ester. This strongly indicates the existence of an endogenous enzymatic pathway for its synthesis within cardiac tissue. The observation that its levels are up to 30-fold lower in failing hearts underscores its potential significance in cardiac health and disease.

Quantitative Data on α-Tocopheryl Nicotinate in Cardiac Tissue

The available quantitative data on endogenous α-tocopheryl nicotinate is currently limited. The primary finding is a significant relative change in its concentration in pathological conditions.

ConditionTissueAnalyteRelative ChangeAnalytical MethodReference
Heart FailureRat Cardiac Tissueα-Tocopheryl Nicotinate30-fold decreaseUPLC-MS[1][2]

Further research is critically needed to establish the absolute concentrations of α-tocopheryl nicotinate, α-tocopherol, and nicotinic acid in both healthy and diseased cardiac tissue to understand the stoichiometry and regulation of this pathway.

Proposed Enzymatic Synthesis

The precise enzyme responsible for the esterification of α-tocopherol and nicotinic acid in cardiomyocytes has not yet been identified. However, based on known biochemical reactions, lipases are the most probable candidates.

Hypothetical Reaction:

α-Tocopherol + Nicotinoyl-CoA → α-Tocopheryl Nicotinate + Coenzyme A

It is hypothesized that an intracellular lipase (B570770) or esterase, present in cardiomyocytes, catalyzes this reaction. The nicotinic acid would likely need to be activated to a thioester, such as Nicotinoyl-CoA, to provide the necessary energy for the ester bond formation.

Experimental Protocols

Quantification of α-Tocopheryl Nicotinate in Cardiac Tissue by UPLC-MS/MS

This protocol is a proposed method based on standard techniques for the analysis of lipid-soluble vitamins and their esters.

4.1.1. Tissue Homogenization and Extraction

  • Excise cardiac tissue and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.

  • Weigh the frozen tissue (typically 50-100 mg).

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) containing antioxidants (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

  • Perform a liquid-liquid extraction using a solvent system appropriate for lipophilic molecules, such as hexane/isopropanol or chloroform/methanol.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the UPLC mobile phase.

4.1.2. UPLC-MS/MS Analysis

  • Chromatography:

    • Column: A reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to aid in ionization.

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • MRM Transition for α-Tocopheryl Nicotinate: Precursor ion (m/z) → Product ion (m/z). Specific transitions would need to be determined using a pure standard.

      • Internal Standard: A stable isotope-labeled version of α-tocopheryl nicotinate would be ideal for accurate quantification.

Experimental Workflow Diagram

experimental_workflow cardiac_tissue Cardiac Tissue Sample homogenization Homogenization with Antioxidants cardiac_tissue->homogenization extraction Liquid-Liquid Extraction homogenization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution uplc_ms UPLC-MS/MS Analysis reconstitution->uplc_ms data_analysis Data Analysis and Quantification uplc_ms->data_analysis

A streamlined workflow for the analysis of α-tocopheryl nicotinate in cardiac tissue.

Potential Signaling Pathways

The signaling pathways that regulate the endogenous synthesis of α-tocopheryl nicotinate are currently unknown. Below are hypothetical pathways based on known cardiac signaling mechanisms that could influence the availability of substrates or the activity of a putative synthesizing enzyme.

Regulation of Substrate Availability

The synthesis of α-tocopheryl nicotinate is dependent on the intracellular concentrations of α-tocopherol and an activated form of nicotinic acid.

substrate_availability cluster_membrane Cell Membrane cluster_cytosol Cardiomyocyte Cytosol alpha_t_transporter α-Tocopherol Transporter alpha_t α-Tocopherol alpha_t_transporter->alpha_t niacin_transporter Niacin Transporter niacin Nicotinic Acid niacin_transporter->niacin synthesis Esterification alpha_t->synthesis nicotinoyl_coa Nicotinoyl-CoA niacin->nicotinoyl_coa Activation nicotinoyl_coa->synthesis atn α-Tocopheryl Nicotinate synthesis->atn

Proposed pathway for substrate delivery and activation for α-tocopheryl nicotinate synthesis.
Hypothetical Regulatory Signaling Cascade

Cardiac stressors, such as ischemia-reperfusion injury or chronic pressure overload, activate a multitude of signaling cascades. These could potentially regulate the expression or activity of the enzyme responsible for α-tocopheryl nicotinate synthesis.

regulatory_pathway stress Cardiac Stress (e.g., Ischemia) ros Increased ROS stress->ros mapk MAPK Signaling (p38, JNK, ERK) ros->mapk transcription_factor Transcription Factor Activation (e.g., Nrf2, NF-κB) mapk->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression synthesizing_enzyme Putative Synthesizing Enzyme gene_expression->synthesizing_enzyme Expression/Activity Modulation synthesis_activity Synthesis Activity synthesizing_enzyme->synthesis_activity

A hypothetical signaling cascade linking cardiac stress to the regulation of α-tocopheryl nicotinate synthesis.

Future Directions and Conclusion

The discovery of endogenous α-tocopheryl nicotinate in cardiac tissue opens a new avenue of research in cardiovascular medicine. The significant decrease of this molecule in heart failure suggests it may be a part of an intrinsic protective mechanism. To advance this field, future research should focus on:

  • Identifying the synthesizing enzyme(s): Utilizing proteomic and genetic approaches to pinpoint the specific lipase or esterase in cardiomyocytes.

  • Accurate quantification: Developing and validating robust analytical methods to measure the absolute concentrations of α-tocopheryl nicotinate and its precursors in various cardiac conditions.

  • Elucidating regulatory pathways: Investigating the signaling cascades that control the synthesis and degradation of α-tocopheryl nicotinate.

  • Functional studies: Determining the precise molecular mechanisms by which α-tocopheryl nicotinate exerts its potential cardioprotective effects.

Understanding the endogenous synthesis and role of α-tocopheryl nicotinate could lead to novel therapeutic strategies aimed at preserving cardiac function and mitigating the progression of heart failure.

References

The Dual-Action Mechanism of Vitamin E Nicotinate in Mitigating Lipid Peroxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E Nicotinate (B505614), an ester of α-tocopherol and nicotinic acid, presents a multifaceted approach to combating lipid peroxidation, a critical driver of cellular damage implicated in numerous pathological conditions. This technical guide delineates the intricate mechanisms through which this hybrid molecule exerts its protective effects. It leverages the potent chain-breaking antioxidant activity of the α-tocopherol moiety to directly neutralize lipid peroxyl radicals, thereby halting the propagation of lipid peroxidation. Concurrently, the nicotinic acid component contributes to improved microcirculation and exhibits lipid-modulating properties. This document provides a comprehensive overview of the signaling pathways influenced by Vitamin E Nicotinate, detailed experimental protocols for assessing its efficacy, and a summary of quantitative data from pertinent studies.

Introduction

Lipid peroxidation is a deleterious process resulting from the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can cause widespread cellular damage and contribute to the pathogenesis of various diseases, including cardiovascular and neurodegenerative disorders.

Vitamin E, a family of lipid-soluble antioxidants, is a primary defender against lipid peroxidation.[1] α-Tocopherol, the most biologically active form, functions as a chain-breaking antioxidant by donating a hydrogen atom to lipid peroxyl radicals, thus terminating the radical chain reaction.[2] this compound, also known as tocopheryl nicotinate, is a synthetic derivative that combines the antioxidant prowess of Vitamin E with the vasodilatory and lipid-lowering effects of nicotinic acid (niacin or Vitamin B3).[3] This dual functionality suggests a synergistic or enhanced therapeutic potential compared to its individual components.

Mechanism of Action in Lipid Peroxidation

The primary mechanism by which this compound combats lipid peroxidation is through the direct free radical scavenging activity of its α-tocopherol component.

Direct Free Radical Scavenging

The chromanol ring of α-tocopherol is the active site for its antioxidant activity. It readily donates a phenolic hydrogen atom to a lipid peroxyl radical (LOO•), converting it into a more stable lipid hydroperoxide (LOOH) and forming a tocopheryl radical (TO•). This tocopheryl radical is relatively stable and less likely to propagate the peroxidation chain. It can be recycled back to its active form by other antioxidants like Vitamin C.

Free_Radical_Scavenging cluster_peroxidation Lipid Peroxidation Chain Reaction cluster_intervention This compound Intervention PUFA PUFA Lipid_Radical Lipid_Radical PUFA->Lipid_Radical ROS Lipid_Peroxyl_Radical Lipid_Peroxyl_Radical Lipid_Radical->Lipid_Peroxyl_Radical O2 Lipid_Hydroperoxide Lipid_Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide PUFA Vitamin_E_Nicotinate This compound (α-Tocopherol moiety) Lipid_Peroxyl_Radical->Vitamin_E_Nicotinate Donates H• Stable_Lipid_Hydroperoxide Stable_Lipid_Hydroperoxide Lipid_Peroxyl_Radical->Stable_Lipid_Hydroperoxide Neutralized Lipid_Radical_2 Lipid_Radical_2 Lipid_Hydroperoxide->Lipid_Radical_2 Propagation Lipid_Peroxyl_Radical_2 Lipid_Peroxyl_Radical_2 Lipid_Radical_2->Lipid_Peroxyl_Radical_2 Tocopheryl_Radical Tocopheryl_Radical Vitamin_E_Nicotinate->Tocopheryl_Radical Forms stable radical Tocopheryl_Radical->Vitamin_E_Nicotinate Recycled by Vitamin C

Figure 1: Free Radical Scavenging by this compound.
Synergistic Effects of the Nicotinate Moiety

While the α-tocopherol component directly addresses oxidative stress, the nicotinic acid moiety contributes to cellular health through distinct mechanisms:

  • Vasodilation: Nicotinic acid is a known vasodilator that can improve microcirculation.[3] This effect is mediated by the release of prostaglandins, which in turn can increase the production of nitric oxide (NO), a potent vasodilator.[4][5] Improved blood flow can enhance the delivery of nutrients and antioxidants to tissues and aid in the removal of metabolic waste products.

  • Lipid Regulation: Nicotinic acid is clinically used to manage hyperlipidemia. It can reduce total cholesterol, triglycerides, and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels.[3] By improving the lipid profile, it can reduce the substrate available for lipid peroxidation.

Signaling Pathways Modulated by this compound

This compound has been shown to influence key signaling pathways involved in the cellular response to oxidative stress.

MAP Kinase (MAPK) Signaling Pathway

Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[2][6] These pathways can have both pro-survival and pro-apoptotic effects depending on the context and duration of the stress. Studies suggest that this compound can activate MAP kinase signaling, potentially as part of a cellular defense mechanism against oxidative stress.[7]

MAPK_Signaling cluster_mapk MAPK Cascade Oxidative_Stress Oxidative_Stress MAP3K MAP3K Oxidative_Stress->MAP3K Activates Vitamin_E_Nicotinate Vitamin_E_Nicotinate MAPK MAPK Vitamin_E_Nicotinate->MAPK Modulates MAP2K MAP2K MAP3K->MAP2K MAP2K->MAPK Cellular_Response Cellular Response (Survival/Apoptosis) MAPK->Cellular_Response Transcription Factors

Figure 2: Modulation of MAPK Signaling by this compound.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While direct evidence for this compound is still emerging, the antioxidant properties of its Vitamin E component suggest a potential role in modulating the Nrf2/ARE pathway.[8][9]

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 Induces Vitamin_E_Nicotinate Vitamin_E_Nicotinate Vitamin_E_Nicotinate->Nrf2_Keap1 Potentially Modulates Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Induces Nrf2_n->ARE Binds Vasodilation_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Nicotinic_Acid Nicotinic Acid (from this compound) Prostaglandins Prostaglandins Nicotinic_Acid->Prostaglandins Stimulates eNOS eNOS Prostaglandins->eNOS Activates L_Arginine L_Arginine NO Nitric Oxide (NO) L_Arginine->NO eNOS Guanylate_Cyclase Guanylate_Cyclase NO->Guanylate_Cyclase Activates GTP GTP cGMP cGMP GTP->cGMP Guanylate Cyclase Vasodilation Vasodilation cGMP->Vasodilation Experimental_Workflow_CAA Start Start Cell_Seeding Seed HepG2 Cells in 96-well plate Start->Cell_Seeding Treatment Treat with This compound Cell_Seeding->Treatment Probe_Loading Load with DCFH-DA Treatment->Probe_Loading Induction Induce Oxidative Stress (AAPH) Probe_Loading->Induction Measurement Measure Fluorescence over time Induction->Measurement Analysis Calculate CAA Value Measurement->Analysis End End Analysis->End

References

Cellular Uptake and Metabolism of Vitamin E Nicotinate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of Vitamin E Nicotinate (B505614) (TN) in vitro. It consolidates quantitative data, details key experimental protocols, and visualizes the known signaling pathways to serve as a resource for researchers in the fields of pharmacology, cell biology, and drug development. While research on TN is less extensive than for other vitamin E esters, this guide synthesizes the available literature to present a coherent picture of its biological activity at the cellular level.

Introduction

Vitamin E Nicotinate, an ester of α-tocopherol and nicotinic acid, has traditionally been considered a stable pro-drug form of its constituent vitamins. However, recent in vitro studies have revealed that the intact molecule possesses unique biological activities, particularly in cell signaling, that are distinct from the combined effects of α-tocopherol and niacin.[1][2] This guide delves into the mechanisms of its cellular uptake, subsequent metabolic fate, and the signaling cascades it initiates.

Cellular Uptake of this compound

While specific kinetic data for the cellular uptake of this compound is not extensively documented, studies on human vascular smooth muscle cells have shown a significant intracellular accumulation of the intact molecule.[3] In a metabolomics study, cells treated with 100 µM of TN for 10 minutes showed levels of the ester that were over 1000-fold higher than in cells treated with α-tocopheryl acetate (B1210297) and niacin.[3] This indicates that TN is readily taken up by these cells. The lipophilic nature of the molecule suggests it may cross the cell membrane via passive diffusion.

Intracellular Metabolism and Hydrolysis

Once inside the cell, this compound is believed to be hydrolyzed by intracellular esterases into its constituent parts: α-tocopherol and nicotinic acid. The primary enzymes responsible for the hydrolysis of ester-containing drugs are carboxylesterases (CES).[4] Human liver tissue predominantly expresses CES1, while the intestine expresses high levels of CES2.[5] The specific carboxylesterase involved in intracellular TN hydrolysis in different cell types has yet to be fully elucidated.

In vitro studies using pancreatic enzymes provide some insight into the relative susceptibility of TN to hydrolysis compared to other tocopheryl esters.

Table 1: Comparative In Vitro Hydrolysis of Tocopheryl Esters by Pancreatic Esterase
Tocopheryl EsterRelative Rate of HydrolysisReference
α-Tocopheryl AcetateEasily Hydrolyzable[6]
α-Tocopheryl NicotinateModerately Hydrolyzable[6]
α-Tocopheryl SuccinateMuch Lower than Acetate

This suggests that the nicotinate moiety renders the ester bond less susceptible to enzymatic cleavage than the acetate ester.

The overall intracellular metabolic pathway can be visualized as a two-step process: uptake of the intact ester followed by enzymatic hydrolysis.

G Cellular Processing of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TN_ext This compound (Extracellular) TN_int Intact this compound (Intracellular) TN_ext->TN_int Cellular Uptake Hydrolysis Carboxylesterase-mediated Hydrolysis TN_int->Hydrolysis Tocopherol α-Tocopherol Hydrolysis->Tocopherol Niacin Nicotinic Acid Hydrolysis->Niacin

Cellular uptake and subsequent hydrolysis of this compound.

Signaling Pathways Activated by Intact this compound

A significant finding from recent research is that intact this compound can elicit specific cell signaling events before its hydrolysis.[1][2] This activity is not observed in cells treated with an equivalent combination of α-tocopheryl acetate and niacin.[1]

Upregulation of Anandamide

Treatment of human vascular smooth muscle cells with TN leads to the upregulation of various primary fatty acid amides, most notably anandamide.[1][2] Anandamide is an endocannabinoid that plays a role in various physiological processes.

Activation of MAP Kinase Signaling

This compound has been shown to activate the Mitogen-Activated Protein (MAP) kinase signaling pathway.[1] Specifically, it induces the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2).[3] This activation occurs within minutes of cellular exposure to TN.

The proposed signaling cascade initiated by intact TN is illustrated below. It is hypothesized that TN may interact with a cell surface receptor, potentially the G-protein coupled receptor 109A (GPR109A), which is a known receptor for niacin.[2]

G Signaling Pathway of Intact this compound TN This compound Receptor Cell Surface Receptor (e.g., GPR109A) TN->Receptor MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Anandamide_Synth Upregulation of Anandamide Synthesis Receptor->Anandamide_Synth pERK Phosphorylated ERK1/2 MAPK_Cascade->pERK Cellular_Response Cellular Response pERK->Cellular_Response Anandamide Increased Anandamide Anandamide_Synth->Anandamide Anandamide->Cellular_Response

Proposed signaling cascade initiated by intact this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular uptake and metabolism.

Cell Culture and Treatment
  • Cell Line: Human pulmonary artery smooth muscle cells are a relevant model system.[3]

  • Culture Conditions: Cells are cultured in smooth muscle cell growth medium supplemented with fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.[3]

  • Serum Starvation: To reduce basal signaling, cells are typically serum-starved overnight (e.g., in medium with 0.4% FBS) before treatment.[3]

  • Treatment: this compound is dissolved in a vehicle such as ethanol (B145695) and added to the culture medium at the desired final concentration (e.g., 100 µM). A vehicle control is run in parallel.[3]

Metabolite Extraction for UPLC-MS Analysis

This protocol is adapted from a study on the metabolomics of TN-treated cells.[3]

  • Cell Harvesting: After treatment, cells are washed with cold PBS and harvested by scraping.

  • Cell Lysis: Cell pellets are resuspended in water and subjected to freeze-thaw cycles (e.g., 30 seconds on dry ice followed by 90 seconds at 37°C) to lyse the cells. Sonication can also be used.

  • Protein Precipitation and Liquid-Liquid Extraction:

    • Add cold methanol (B129727) containing internal standards and incubate on ice.

    • Add chloroform, vortex, and centrifuge to separate the phases.

    • Collect the supernatant and add chilled acetonitrile (B52724) to precipitate proteins. Incubate overnight at -20°C.

  • Sample Preparation for Analysis: Centrifuge the samples and dry the supernatant. Resuspend the dried metabolite mixture in a suitable solvent (e.g., 50% methanol) for UPLC-MS analysis.

In Vitro Esterase Activity Assay

This protocol is a generalized approach based on methods for other tocopheryl esters and can be adapted for TN.[7]

  • Substrate Preparation: Prepare a micellar solution of this compound. This can be achieved by dissolving TN in a buffer (e.g., Tris-HCl, pH 7.4) containing a bile acid such as sodium cholate.

  • Enzyme Source: Use a source of esterase, such as commercially available porcine pancreatic lipase (B570770) or a cell lysate from the cell line of interest.

  • Reaction Initiation: Initiate the hydrolysis reaction by adding the enzyme source to the substrate solution and incubate at 37°C with shaking.

  • Time Points: At various time points, take aliquots of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding a solvent like ethanol.

  • Extraction: Extract the lipids, including the remaining TN and the liberated α-tocopherol, using an organic solvent like heptane (B126788) or hexane.

  • Quantification: Analyze the extracted samples by HPLC with UV or fluorescence detection to quantify the decrease in TN and the increase in α-tocopherol over time.

HPLC Method for Quantification
  • Instrumentation: A reverse-phase HPLC system with a C18 column is suitable.[3][8]

  • Mobile Phase: A gradient mobile phase, for example, consisting of acetonitrile and water with a modifier like formic acid, can be used to separate TN, α-tocopherol, and nicotinic acid.[3]

  • Detection: UV detection is appropriate for all three compounds. A fluorescence detector can be used for sensitive detection of α-tocopherol. Mass spectrometry (MS) can be coupled with HPLC for definitive identification and quantification.[8][9]

Western Blotting for ERK1/2 Phosphorylation

This is a standard protocol to assess the activation of the MAP kinase pathway.[3]

  • Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electroblotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% bovine serum albumin).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and then incubate with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) system to detect the signal.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

The workflow for these experimental protocols can be visualized as follows:

G Experimental Workflow for In Vitro Analysis of this compound cluster_metabolomics Metabolomics / Hydrolysis Analysis cluster_signaling Signaling Pathway Analysis Cell_Culture Cell Culture & Treatment with TN Cell_Harvest Cell Harvesting Cell_Culture->Cell_Harvest Metabolite_Extraction Metabolite Extraction Cell_Harvest->Metabolite_Extraction Protein_Lysis Cell Lysis for Protein Cell_Harvest->Protein_Lysis HPLC_MS UPLC-MS Analysis Metabolite_Extraction->HPLC_MS Quantification Quantification of TN, Tocopherol, Niacin HPLC_MS->Quantification Western_Blot Western Blotting Protein_Lysis->Western_Blot pERK_Analysis Analysis of p-ERK/ERK Western_Blot->pERK_Analysis

Workflow for analyzing the cellular effects of this compound.

Conclusion and Future Directions

The in vitro evidence to date suggests that this compound is not merely a pro-drug, but a bioactive molecule in its own right. It is readily taken up by cells and can initiate specific signaling cascades, such as the activation of the MAP kinase pathway and the production of anandamide, before it is metabolized.

Future research should focus on several key areas:

  • Quantitative Uptake Kinetics: Determining the rate and mechanism of TN uptake into various cell types.

  • Identification of Intracellular Esterases: Identifying the specific carboxylesterases responsible for TN hydrolysis and quantifying their activity.

  • Receptor Identification: Confirming the identity of the putative cell surface receptor for intact TN.

  • Downstream Functional Effects: Elucidating the functional consequences of TN-induced signaling in different physiological and pathological contexts.

A deeper understanding of these aspects will be crucial for fully realizing the therapeutic potential of this compound.

References

Unveiling the Direct Anti-inflammatory Action of Tocopheryl Nicotinate: A Hydrolysis-Independent Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Vitamin B3), has traditionally been viewed as a prodrug, delivering its constituent molecules upon hydrolysis. However, emerging evidence suggests that the intact molecule possesses intrinsic anti-inflammatory properties, independent of its breakdown into tocopherol and nicotinic acid. This technical guide delves into the core mechanisms of this direct anti-inflammatory action, providing a comprehensive overview of the signaling pathways involved, detailed experimental protocols, and quantitative data to support further research and development in this area.

Core Mechanism: Direct Signaling by Intact Tocopheryl Nicotinate

Recent studies indicate that unhydrolyzed tocopheryl nicotinate (TN) can directly modulate cellular signaling pathways associated with inflammation. This action is distinct from the well-documented antioxidant effects of tocopherol and the vasodilatory properties of nicotinic acid. The primary evidence points towards the activation of the Extracellular signal-regulated kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway and the upregulation of endogenous anti-inflammatory lipid mediators.

Activation of the ERK/MAPK Signaling Pathway

In vitro studies have demonstrated that tocopheryl nicotinate, but not a combination of its hydrolytic products (tocopheryl acetate (B1210297) and niacin), can induce the phosphorylation of ERK1/2 in human vascular smooth muscle cells.[1] This activation of a key signaling cascade suggests a direct interaction of the intact ester with cellular components, initiating a downstream signaling response.

ERK_Activation_by_TN cluster_cell Cell TN Tocopheryl Nicotinate (Unhydrolyzed) Receptor Putative Receptor TN->Receptor Binds Cell_Membrane Cell Membrane MEK MEK Receptor->MEK Activates ERK ERK MEK->ERK Phosphorylates pERK p-ERK (Phosphorylated) Nucleus Nucleus pERK->Nucleus Translocates to Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Alters Anti_inflammatory_Response Anti-inflammatory Response Gene_Expression->Anti_inflammatory_Response

Caption: Tocopheryl Nicotinate (TN) signaling cascade.

Upregulation of Anti-inflammatory Fatty Acid Amides

A key finding is the ability of unhydrolyzed tocopheryl nicotinate to significantly increase the intracellular levels of several primary fatty acid amides known for their potent anti-inflammatory and immunomodulatory activities. These include anandamide (B1667382) (arachidonoylethanolamine), oleamide, and palmitoylethanolamide (B50096) (PEA).[1] This effect was not observed with the combination of tocopheryl acetate and niacin, underscoring the unique activity of the intact tocopheryl nicotinate molecule.

FAA_Upregulation TN Tocopheryl Nicotinate (Unhydrolyzed) Cellular_Processes Modulation of Cellular Enzymes/ Pathways TN->Cellular_Processes Anandamide Anandamide (AEA) Cellular_Processes->Anandamide Upregulates Oleamide Oleamide Cellular_Processes->Oleamide Upregulates PEA Palmitoylethanolamide (PEA) Cellular_Processes->PEA Upregulates Anti_inflammatory_Effects Anti-inflammatory Effects Anandamide->Anti_inflammatory_Effects Oleamide->Anti_inflammatory_Effects PEA->Anti_inflammatory_Effects

Caption: Upregulation of fatty acid amides by TN.

Indirect Modulation of Key Inflammatory Pathways

The upregulation of anandamide, oleamide, and PEA by tocopheryl nicotinate suggests an indirect mechanism for modulating the NF-κB and PPAR signaling pathways, which are central to the inflammatory response.

NF-κB Pathway Inhibition

Anandamide has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibitory action of anandamide on NF-κB is mediated through the direct inhibition of the IκB kinase (IKK) complex, preventing the degradation of the inhibitory subunit IκBα and subsequent nuclear translocation of NF-κB. Oleamide has also been reported to suppress NF-κB activation.[2]

NFkB_Inhibition cluster_cytoplasm Cytoplasm TN Tocopheryl Nicotinate Anandamide Anandamide & Oleamide TN->Anandamide Upregulates IKK IKK Complex Anandamide->IKK Inhibits NFkB_IkBa NF-κB/IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasome IkBa_Ub->Proteasome Degradation NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

Caption: Indirect inhibition of the NF-κB pathway by TN.

PPAR Pathway Activation

Palmitoylethanolamide (PEA) is a well-established endogenous ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[1][3] Activation of PPAR-α by PEA leads to the transrepression of pro-inflammatory genes, thereby exerting anti-inflammatory effects.[4]

PPAR_Activation cluster_nucleus Nucleus TN Tocopheryl Nicotinate PEA Palmitoylethanolamide (PEA) TN->PEA Upregulates PPARa PPAR-α PEA->PPARa Binds & Activates PPARa_RXR PPAR-α/RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Anti_inflammatory_Response Anti-inflammatory Response Gene_Expression->Anti_inflammatory_Response

Caption: Indirect activation of the PPAR-α pathway by TN.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of tocopheryl nicotinate and its upregulated mediators.

Table 1: Effect of Tocopheryl Nicotinate on ERK Phosphorylation

Treatmentp-ERK/ERK Ratio (Fold Change vs. Control)Cell TypeReference
Tocopheryl Nicotinate (100 µM)~1.5Human Vascular Smooth Muscle Cells[1]
Tocopheryl Acetate + Niacin (100 µM each)No significant changeHuman Vascular Smooth Muscle Cells[1]

Table 2: Upregulation of Fatty Acid Amides by Tocopheryl Nicotinate

MetaboliteFold Change (TN vs. TA + Niacin)Cell TypeReference
Anandamide>2Human Vascular Smooth Muscle Cells[1]
Oleamide>2Human Vascular Smooth Muscle Cells[1]
Palmitamide>2Human Vascular Smooth Muscle Cells[1]

Table 3: Anti-inflammatory Activity of Upregulated Fatty Acid Amides

CompoundAssayIC50 / EC50TargetReference
AnandamideNF-κB Reporter Assay (TNF-α induced)~10 µMIKKβ[5]
PalmitoylethanolamidePPAR-α ActivationEC50 = 3.1 µMPPAR-α[3]
OleamideLPS-induced Nitrite ProductionSignificant suppression at 10-40 µMNF-κB, MAPK[2]

Detailed Experimental Protocols

This section provides standardized protocols for key experiments relevant to investigating the anti-inflammatory properties of tocopheryl nicotinate.

Experimental Workflow

Experimental_Workflow Cell_Culture Cell Culture (e.g., Macrophages, Endothelial cells) Treatment Treatment with Tocopheryl Nicotinate (vs. Controls: Vehicle, Tocopherol + Niacin) Cell_Culture->Treatment LPS_Stimulation Inflammatory Challenge (e.g., LPS, TNF-α) Treatment->LPS_Stimulation Cell_Lysates Preparation of Cell Lysates LPS_Stimulation->Cell_Lysates Supernatants Collection of Supernatants LPS_Stimulation->Supernatants IF Immunofluorescence (NF-κB p65 translocation) LPS_Stimulation->IF Western_Blot Western Blot (p-ERK, IκBα, COX-2, iNOS) Cell_Lysates->Western_Blot LC_MS LC-MS/MS (Anandamide, Oleamide, PEA) Cell_Lysates->LC_MS Reporter_Assay NF-κB/PPAR Reporter Assay Cell_Lysates->Reporter_Assay ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatants->ELISA

Caption: General experimental workflow.

Cell Culture and Treatment
  • Cell Lines: Human or murine macrophages (e.g., RAW 264.7, THP-1), endothelial cells (e.g., HUVEC), or other relevant cell types.

  • Culture Conditions: Maintain cells in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in multi-well plates at a suitable density.

    • Allow cells to adhere and grow for 24 hours.

    • Prepare stock solutions of tocopheryl nicotinate, tocopherol, and nicotinic acid in a suitable solvent (e.g., DMSO).

    • Treat cells with various concentrations of tocopheryl nicotinate or control compounds for a predetermined time (e.g., 1-24 hours).

    • For inflammatory stimulation, add an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL) for a specified duration before harvesting.

Western Blot for Protein Phosphorylation and Expression
  • Cell Lysis: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total-ERK, IκBα, COX-2, iNOS) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands, normalizing to a loading control (e.g., β-actin or GAPDH).

ELISA for Cytokine Measurement
  • Sample Collection: Collect cell culture supernatants after treatment and/or stimulation.

  • Assay Procedure:

    • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubation with detection antibody, and addition of substrate.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.

NF-κB Nuclear Translocation by Immunofluorescence
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment and Fixation: After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Analysis: Assess the translocation of p65 from the cytoplasm to the nucleus.

PPARγ Reporter Gene Assay
  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a luciferase gene.

  • Treatment: Treat the transfected cells with tocopheryl nicotinate or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and express the results as fold activation over the vehicle control.

Conclusion and Future Directions

The evidence presented in this guide strongly suggests that tocopheryl nicotinate possesses direct anti-inflammatory properties that are independent of its hydrolysis. The activation of the ERK/MAPK pathway and the upregulation of anti-inflammatory fatty acid amides provide a compelling mechanistic basis for these effects. The subsequent indirect modulation of the NF-κB and PPAR pathways through these upregulated mediators offers a novel perspective on the therapeutic potential of this compound.

Further research is warranted to:

  • Directly investigate the interaction of unhydrolyzed tocopheryl nicotinate with the NF-κB and PPAR signaling pathways.

  • Elucidate the specific receptor or cellular target through which tocopheryl nicotinate initiates its signaling cascade.

  • Conduct in vivo studies to validate these hydrolysis-independent anti-inflammatory effects in relevant disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to explore the untapped potential of tocopheryl nicotinate as a direct-acting anti-inflammatory agent. The detailed protocols and summarized data offer practical tools to advance our understanding and application of this intriguing molecule.

References

Vitamin E Nicotinate: A Novel Signaling Molecule in Vascular Smooth Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Vitamin E Nicotinate (TN), an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin or vitamin B3), is emerging as a significant signaling molecule in vascular smooth muscle cells (VSMCs), independent of its constituent vitamins' canonical functions.[1][2] While traditionally viewed as a prodrug for vitamin E and niacin, recent evidence suggests that the intact TN molecule possesses unique biological activities, particularly in the context of cardiovascular health.[2] Metabolomics studies have revealed that TN is endogenously present in cardiac tissue and its levels are dramatically reduced in heart failure, hinting at a specific pathophysiological role.[3][4] This guide provides a comprehensive overview of the current understanding of TN's signaling pathways in VSMCs, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms.

Core Signaling Actions of this compound in Vascular Smooth Muscle Cells

This compound exerts its effects on VSMCs through two primary, and potentially interconnected, signaling pathways: the upregulation of primary fatty acid amides, including the endocannabinoid anandamide (B1667382), and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[5] These actions are distinct from those elicited by the co-administration of vitamin E acetate (B1210297) and niacin, underscoring the unique signaling properties of the intact TN molecule.[5]

Upregulation of Anandamide and Other Fatty Acid Amides

Treatment of human pulmonary artery smooth muscle cells with this compound (100 µM for 10 minutes) leads to a significant increase in the intracellular levels of several primary fatty acid amides.[5] Among these, the most notable is arachidonoylethanolamine, which includes the well-known endocannabinoid anandamide.[5] Anandamide is a potent signaling lipid known to exert vasodilatory and anti-inflammatory effects, in part through activation of cannabinoid receptors.[6] The upregulation of anandamide by TN suggests a novel mechanism by which this compound may influence vascular tone and inflammation.[7]

Activation of the ERK/MAP Kinase Pathway

In addition to modulating lipid signaling, this compound has been shown to activate the Extracellular signal-Regulated Kinase (ERK) pathway, a key component of the MAP kinase cascade.[1][5] Specifically, TN treatment leads to the phosphorylation of ERK1 (p44) and ERK2 (p42) in human VSMCs.[5] The ERK pathway is a central regulator of various cellular processes, including proliferation, differentiation, and survival.[8] The activation of this pathway by TN points towards its potential role in modulating VSMC phenotype and function.

Quantitative Data Summary

The following table summarizes the quantitative findings from metabolomics analysis of human pulmonary artery smooth muscle cells treated with 100 µM this compound for 10 minutes. The data highlights the significant upregulation of several primary fatty acid amides.

MetaboliteFold Change (TN vs. Control)p-value
Arachidonoylethanolamine (Anandamide)~3.0≤ 0.05
PalmitamideSignificantly Upregulated≤ 0.05
OleamideSignificantly Upregulated≤ 0.05
ElaidamideSignificantly Upregulated≤ 0.05
StearamideSignificantly Upregulated≤ 0.05
LinoleamideSignificantly Upregulated≤ 0.05
PalmitoleamideSignificantly Upregulated≤ 0.05

Note: The exact fold changes for all metabolites are not explicitly provided in the source literature, but are described as significantly upregulated with a p-value ≤ 0.05 and a multiplicative change of greater than two-fold.[5] Dose-response data for the effect of this compound on fatty acid amide production is not currently available in the literature.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound in VSMCs and the experimental workflows for its study.

VEN_Signaling_Pathway VEN This compound VSMC Vascular Smooth Muscle Cell Membrane VEN->VSMC Enters Cell Anandamide ↑ Anandamide & other Fatty Acid Amides MAPK_Activation p-ERK1/2 Activation Vascular_Effects Potential Vascular Effects (e.g., Vasodilation, Anti-inflammatory) Anandamide->Vascular_Effects MAPK_Activation->Vascular_Effects

Figure 1. Proposed signaling pathways of this compound in VSMCs.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_metabolomics Metabolomics Analysis cluster_western Western Blot Analysis start Culture Human Pulmonary Artery Smooth Muscle Cells treatment Treat with 100 µM This compound (10 min) start->treatment control Control (Vehicle) start->control extraction_m Metabolite Extraction treatment->extraction_m lysis Cell Lysis treatment->lysis control->extraction_m control->lysis uplcms UPLC-MS/MS Analysis extraction_m->uplcms data_analysis_m Data Analysis (Fold Change, p-value) uplcms->data_analysis_m sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblotting (anti-p-ERK, anti-total-ERK) sds_page->blotting detection Chemiluminescent Detection blotting->detection

Figure 2. Experimental workflow for studying this compound signaling.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on VSMCs.

Cell Culture and Treatment
  • Cell Line: Human Pulmonary Artery Smooth Muscle Cells (HPASMCs).

  • Culture Medium: Smooth Muscle Growth Medium (SmGM™-2), supplemented with 5% fetal bovine serum, human epidermal growth factor, human fibroblast growth factor, and insulin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grown to near confluence. Prior to treatment, the culture medium is replaced with a serum-free medium for a period of serum starvation (typically 24 hours) to reduce basal signaling activity. Cells are then treated with 100 µM this compound or vehicle control for 10 minutes.

Metabolomics Analysis of Fatty Acid Amides
  • Sample Preparation and Metabolite Extraction:

    • After treatment, the culture medium is rapidly aspirated.

    • Cells are washed with ice-cold phosphate-buffered saline (PBS).

    • Metabolism is quenched by adding a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) directly to the culture dish on dry ice.

    • Cells are scraped from the dish in the extraction solvent.

    • The cell lysate is transferred to a microcentrifuge tube and subjected to vortexing and centrifugation to pellet cellular debris.

    • The supernatant containing the metabolites is collected for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatography: An aliquot of the metabolite extract is injected onto a reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18) using an ultra-performance liquid chromatography (UPLC) system. A gradient elution is performed with mobile phases typically consisting of water and acetonitrile/methanol with additives like formic acid or ammonium (B1175870) acetate to improve ionization.

    • Mass Spectrometry: The eluent from the UPLC is introduced into a tandem mass spectrometer (e.g., a quadrupole-time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Data is acquired in MS/MS mode, where precursor ions corresponding to the m/z of the target fatty acid amides are selected and fragmented, and specific product ions are monitored for quantification.

  • Data Analysis:

    • Peak integration and quantification are performed using specialized software.

    • Data is normalized to an internal standard and/or cell number/protein concentration.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine significant differences between the this compound-treated and control groups.

Western Blot Analysis for ERK Phosphorylation
  • Cell Lysis and Protein Quantification:

    • Following treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Cell lysates are collected by scraping and clarified by centrifugation.

    • The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

    • The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)).

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK).

    • The membrane is washed several times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • After further washes, the signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a digital imaging system.

    • To normalize for protein loading, the membrane is stripped and re-probed with a primary antibody against total ERK1/2.

    • The band intensities are quantified using densitometry software, and the ratio of phosphorylated ERK to total ERK is calculated.

Conclusion and Future Directions

The discovery of this compound as a signaling molecule in vascular smooth muscle cells opens new avenues for research and therapeutic development. The upregulation of the vasoprotective lipid anandamide and the activation of the ERK/MAPK pathway provide a mechanistic basis for the potential cardiovascular benefits of this compound. However, further research is required to fully elucidate the signaling network initiated by TN. Key areas for future investigation include:

  • Dose-response and time-course studies: to understand the dynamics of TN-induced signaling.

  • Identification of the direct molecular target(s) of TN: to unravel the initial steps in its mechanism of action.

  • Elucidation of the relationship between anandamide upregulation and MAPK activation: to determine if these are sequential or parallel events.

  • In vivo studies: to validate the physiological relevance of these signaling pathways in animal models of cardiovascular disease.

A deeper understanding of this compound's signaling properties will be crucial for harnessing its therapeutic potential for the management of vascular dysfunction and related pathologies.

References

The Biological Significance of α-Tocopheryl Nicotinate in Preclinical Models of Heart Failure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, necessitating the exploration of novel therapeutic avenues. Among the molecules of interest is α-tocopheryl nicotinate (B505614), an ester of α-tocopherol (the most active form of Vitamin E) and nicotinic acid (niacin). This technical guide provides an in-depth overview of the biological importance of α-tocopheryl nicotinate in preclinical models relevant to heart failure. Recent metabolomics studies have revealed that α-tocopheryl nicotinate is endogenously present in cardiac tissue and its levels are dramatically reduced in heart failure, suggesting a crucial role in cardiac pathophysiology.[1] This guide will delve into the experimental evidence, proposed mechanisms of action, and detailed protocols from key studies, offering a comprehensive resource for researchers in cardiovascular drug discovery.

Evidence of Cardioprotective Effects in Hypertensive Models

Hypertension is a primary driver of cardiac remodeling and eventual heart failure. A seminal study by Igarashi and colleagues (1977) investigated the effects of d,l-α-tocopheryl nicotinate in spontaneously hypertensive rats (SHR), a well-established model of hypertension-induced cardiac stress. The findings from this study provide compelling evidence for the cardioprotective potential of α-tocopheryl nicotinate.

Experimental Protocol: Hypertension-Induced Cardiac Stress in Rats

This protocol is based on the methodology described by Igarashi et al. (1977).[2][3]

Animal Model:

  • Spontaneously Hypertensive Rats (SHR), young (9 weeks of age) and old (9 months of age).

  • DOCA-salt hypertensive rats.

Treatment Groups:

  • Control group.

  • d,l-α-tocopheryl nicotinate (EN) administered orally at 20 or 100 mg/kg daily.

  • d,l-α-tocopheryl acetate (B1210297) (EA) administered orally at a dose molecularly equivalent to EN.

Induction of Hypertension:

  • Young SHR: 1% saline solution as drinking water from 9 to 15 weeks of age.

  • Old SHR: Salt-loading to advance pre-existing hypertension.

  • DOCA-salt model: Standard protocol of deoxycorticosterone acetate and salt administration.

Duration of Study:

  • Variable, with assessments conducted over several weeks to monitor the progression of hypertension and the effects of treatment.

Key Parameters Measured:

  • Systolic blood pressure.

  • Incidence of myocardial fibrosis.

  • Incidence of pulmonary edema.

  • Animal survival rate.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study by Igarashi et al. (1977), demonstrating the superior efficacy of α-tocopheryl nicotinate compared to α-tocopheryl acetate in a model of hypertension-induced cardiac stress.

Table 1: Effect of α-Tocopheryl Nicotinate on Systolic Blood Pressure in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg/day)Change in Systolic Blood Pressure
Control-Progressive increase
d,l-α-tocopheryl nicotinate20Delayed progression
d,l-α-tocopheryl nicotinate100Delayed progression
d,l-α-tocopheryl acetate88Delayed progression

Note: α-tocopheryl nicotinate was found to be approximately 5 times more active than α-tocopheryl acetate on a molecular basis in its antihypertensive effect.[2][3]

Table 2: Pathological Changes in Hypertension Model

Pathological FindingControl Group Incidenced,l-α-tocopheryl nicotinate Treated Group Incidenced,l-α-tocopheryl acetate Treated Group Incidence
Myocardial FibrosisHighMarkedly ReducedReduced
Pulmonary EdemaHighMarkedly ReducedReduced
DeathHighMarkedly ReducedReduced

Note: The protective effects of α-tocopheryl nicotinate against pathological changes associated with hypertension were more pronounced than those of α-tocopheryl acetate.[2][3]

Proposed Mechanisms of Action and Signaling Pathways

The cardioprotective effects of α-tocopheryl nicotinate in heart failure models are likely multifactorial, involving a combination of antioxidant, anti-inflammatory, and direct cellular signaling modulation. While research specifically on the nicotinate ester is ongoing, the broader literature on tocopherols (B72186) provides a strong foundation for its potential mechanisms.

Experimental Workflow: Investigating Cardioprotective Mechanisms

experimental_workflow cluster_model Heart Failure Model cluster_assessment Assessment of Cardiac Function and Pathology cluster_signaling Signaling Pathway Analysis animal_model Spontaneously Hypertensive Rat treatment α-Tocopheryl Nicotinate Administration animal_model->treatment echo Echocardiography treatment->echo histology Histological Analysis (Fibrosis, Hypertrophy) treatment->histology markers Biomarker Analysis (Oxidative Stress, Inflammation) treatment->markers western Western Blot (Protein Expression/Phosphorylation) treatment->western qpcr qPCR (Gene Expression) treatment->qpcr

Experimental workflow for studying α-tocopheryl nicotinate in heart failure.

Modulation of Key Signaling Pathways

Several signaling pathways are implicated in the pathophysiology of heart failure, and evidence suggests that tocopherols can modulate these pathways.

1. Protein Kinase C (PKC) Inhibition:

PKC activation is involved in cardiac hypertrophy and remodeling. α-tocopherol has been shown to inhibit PKC activity, which may contribute to its cardioprotective effects.

PKC_pathway hf_stimuli Heart Failure Stimuli (e.g., Pressure Overload) pkc Protein Kinase C (PKC) hf_stimuli->pkc activates hypertrophy Cardiac Hypertrophy and Remodeling pkc->hypertrophy promotes atn α-Tocopheryl Nicotinate atn->pkc inhibits

Inhibition of the PKC signaling pathway by α-tocopheryl nicotinate.

2. Nuclear Factor-kappa B (NF-κB) Signaling:

The NF-κB pathway is a key regulator of inflammation, which plays a significant role in the progression of heart failure. Tocopherols have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.

NFkB_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., Oxidative Stress) nfkb NF-κB Activation inflammatory_stimuli->nfkb activates cytokines Pro-inflammatory Cytokine Gene Expression nfkb->cytokines induces atn α-Tocopheryl Nicotinate atn->nfkb inhibits

Modulation of the NF-κB inflammatory pathway.

3. Mitogen-Activated Protein Kinase (MAPK) and Akt Signaling:

The MAPK and Akt signaling pathways are crucial in regulating cardiomyocyte survival, apoptosis, and hypertrophy. While direct evidence for α-tocopheryl nicotinate is emerging, other forms of Vitamin E have been shown to influence these pathways, suggesting a potential mechanism for its cardioprotective effects.

MAPK_Akt_pathway cardiac_stress Cardiac Stress mapk MAPK Pathway (e.g., JNK, p38) cardiac_stress->mapk activates akt Akt Pathway cardiac_stress->akt activates apoptosis Apoptosis mapk->apoptosis promotes hypertrophy Pathological Hypertrophy mapk->hypertrophy contributes to survival Cell Survival akt->survival promotes atn α-Tocopheryl Nicotinate atn->mapk modulates atn->akt modulates

Potential modulation of MAPK and Akt signaling pathways.

Conclusion and Future Directions

The available evidence strongly suggests that α-tocopheryl nicotinate is a biologically important molecule in the context of cardiac health and disease. Its dramatic reduction in heart failure models, coupled with its demonstrated efficacy in mitigating hypertension-induced cardiac stress, underscores its therapeutic potential. The proposed mechanisms of action, including the modulation of key signaling pathways like PKC and NF-κB, provide a solid rationale for its cardioprotective effects.

Future research should focus on elucidating the precise molecular targets of α-tocopheryl nicotinate in cardiomyocytes and further investigating its impact on cardiac function and remodeling in a wider range of heart failure models. More detailed studies on its effects on MAPK and Akt signaling are also warranted. A deeper understanding of these aspects will be crucial for the translation of these promising preclinical findings into novel therapeutic strategies for heart failure.

References

Synergistic Antioxidant and Vasodilatory Effects of Vitamin E Nicotinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E Nicotinate, also known as tocopheryl nicotinate, is a unique compound formed by the esterification of tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3). This molecule synergistically combines the potent antioxidant properties of Vitamin E with the well-established vasodilatory and lipid-modifying effects of nicotinic acid.[1] This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic potential of this compound, with a focus on its synergistic antioxidant and vasodilatory actions. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising compound.

Core Mechanisms of Action

The dual functionality of this compound stems from its two bioactive components:

  • Antioxidant Activity (Tocopherol Moiety): The tocopherol component of the molecule is a potent, lipid-soluble antioxidant.[2] It acts as a chain-breaking antioxidant, effectively neutralizing lipid peroxyl radicals and thus protecting cell membranes from oxidative damage.[2] This action is crucial in mitigating oxidative stress, a key pathological factor in numerous cardiovascular and inflammatory diseases.

  • Vasodilatory and Lipid-Modifying Effects (Nicotinic Acid Moiety): Nicotinic acid is known for its vasodilatory properties, which are primarily mediated through the release of prostaglandins (B1171923), leading to an increase in nitric oxide (NO) production.[3][4] Enhanced NO bioavailability results in the relaxation of vascular smooth muscle and subsequent vasodilation. Furthermore, nicotinic acid favorably modulates lipid profiles, contributing to its cardiovascular benefits.[1]

Recent research also suggests that the intact this compound molecule may possess unique biological functions independent of its individual components, potentially through receptor-mediated cell signaling pathways.[5]

Signaling Pathways

The synergistic effects of this compound can be understood through the interplay of distinct signaling pathways activated by its constituent parts.

Antioxidant Signaling of α-Tocopherol

The primary antioxidant mechanism of α-tocopherol involves the direct scavenging of reactive oxygen species (ROS), thereby interrupting lipid peroxidation chain reactions. Additionally, α-tocopherol can modulate intracellular signaling cascades involved in inflammation and cell adhesion, in part by inhibiting protein kinase C (PKC) activity.[1]

Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) Membrane Cellular Membranes (Lipid Peroxidation) ROS->Membrane initiates aT α-Tocopherol aT->ROS scavenges PKC Protein Kinase C (PKC) aT->PKC inhibits Adhesion Adhesion Molecule Expression PKC->Adhesion Inflammation Inflammatory Response PKC->Inflammation

Caption: Antioxidant signaling pathway of α-tocopherol.

Vasodilatory Signaling of Nicotinic Acid

Nicotinic acid-induced vasodilation is primarily mediated through the G-protein coupled receptor 109A (GPR109A). Activation of this receptor on Langerhans cells and keratinocytes leads to the synthesis and release of prostaglandins (primarily PGD2 and PGE2). These prostaglandins then act on receptors on vascular smooth muscle cells, stimulating the production of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn leads to vasodilation, partly through increased nitric oxide (NO) synthesis.

Vasodilatory_Signaling cluster_langerhans Langerhans Cell / Keratinocyte cluster_smooth_muscle Vascular Smooth Muscle Cell NA Nicotinic Acid GPR109A GPR109A NA->GPR109A activates PLA2 Phospholipase A2 GPR109A->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGD2, PGE2) COX->PGs PG_receptors PG Receptors (DP1, EP2, EP4) PGs->PG_receptors acts on AC_GC Adenylyl & Guanylyl Cyclase PG_receptors->AC_GC cAMP_cGMP ↑ cAMP / cGMP AC_GC->cAMP_cGMP Vasodilation Vasodilation cAMP_cGMP->Vasodilation

Caption: Vasodilatory signaling pathway of nicotinic acid.

Quantitative Data on Antioxidant and Vasodilatory Effects

While extensive quantitative data specifically for this compound is limited in publicly available literature, the following tables summarize the known effects and provide a framework for comparative analysis.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant AssayResultReference
α-Tocopheryl Nicotinate Inhibition of H₂O₂-induced platelet lipid peroxidationMore effective than α-tocopheryl acetate (B1210297)[6]
α-TocopherolDPPH Radical ScavengingIC₅₀ values reported in various studies[7]
Nicotinic Acid-Limited direct antioxidant activity-
Synergistic EffectDPPH Radical ScavengingHypothesized to be greater than individual components[8][9]

Table 2: Comparative Vasodilatory Effects

CompoundExperimental ModelKey FindingsReference
α-Tocopheryl Nicotinate Human microcirculation (rewarming time)More effective at improving microcirculation than α-tocopheryl acetate + nicotinic acid[2]
α-TocopherolCholesterol-fed rabbit aortaPreserves endothelium-dependent vasodilation[1][10]
Nicotinic AcidHuman aortic endothelial cellsIncreases nitric oxide production[11][12]
Synergistic EffectIsolated aortic ringsHypothesized to show enhanced and sustained vasodilation-

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the synergistic antioxidant and vasodilatory effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant capacity of lipophilic compounds.[13][14]

Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound and reference antioxidants (e.g., Trolox, α-tocopherol) in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.

  • Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution to a defined volume of the DPPH working solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[15][16]

DPPH_Workflow A Prepare 0.1 mM DPPH Solution C Mix Sample and DPPH Solution A->C B Prepare Sample Dilutions B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH assay.

Ex Vivo Vasodilation Assay using Isolated Aortic Rings

This ex vivo method is a gold standard for assessing the direct effects of compounds on vascular tone.[17][18][19][20][21]

Principle: A segment of an artery (e.g., rat thoracic aorta) is dissected, cut into rings, and mounted in an organ bath containing a physiological salt solution. The tension of the rings is measured, and the effects of vasoactive compounds are quantified by their ability to relax pre-constricted rings.

Protocol:

  • Aortic Ring Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Pre-constriction: Induce a submaximal contraction of the aortic rings using a vasoconstrictor agent such as phenylephrine (B352888) or KCl.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-constriction tension. A dose-response curve is then plotted to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation). To investigate the role of the endothelium and nitric oxide, experiments can be repeated in endothelium-denuded rings or in the presence of an eNOS inhibitor (e.g., L-NAME).

Aortic_Ring_Workflow A Dissect and Prepare Aortic Rings B Mount Rings in Organ Bath A->B C Equilibrate under Resting Tension B->C D Pre-constrict with Phenylephrine/KCl C->D E Add Cumulative Doses of This compound D->E F Record Relaxation Response E->F G Plot Dose-Response Curve and Calculate EC50 F->G

Caption: Workflow for the isolated aortic ring vasodilation assay.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the intracellular antioxidant effect of a compound by measuring its ability to reduce ROS levels.

Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), is used. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol:

  • Cell Culture: Plate endothelial cells (e.g., HUVECs) in a 96-well plate and grow to confluence.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Loading with H₂DCFDA: Wash the cells and incubate them with H₂DCFDA solution in the dark.

  • Induction of Oxidative Stress: Induce oxidative stress in the cells by adding an agent like hydrogen peroxide (H₂O₂) or angiotensin II.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the cells treated with this compound to that of the untreated control cells to determine the percentage reduction in intracellular ROS.

Conclusion

This compound presents a compelling profile as a multi-functional therapeutic agent. Its unique structure, combining the antioxidant prowess of Vitamin E with the vasodilatory and lipid-lowering benefits of nicotinic acid, offers a synergistic approach to addressing pathologies underpinned by oxidative stress and impaired vascular function. While further research is needed to fully quantify the synergistic effects and elucidate the complete spectrum of its mechanisms of action, the existing evidence strongly supports its potential in the development of novel therapies for cardiovascular and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for continued investigation into this promising molecule.

References

The Role of Vitamin E Nicotinate in Redox Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms. Disruptions in this equilibrium, leading to oxidative stress, are implicated in the pathophysiology of numerous diseases. Vitamin E Nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin), presents a compelling molecule of interest for its potential to modulate redox homeostasis. This technical guide provides an in-depth exploration of the role of Vitamin E Nicotinate in cellular redox balance, detailing its mechanism of action, impact on antioxidant defenses, and involvement in key signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its effects, and provides visual representations of relevant biological pathways and workflows.

Introduction to Redox Homeostasis and Oxidative Stress

Redox homeostasis is fundamental to normal cellular function, with reactive oxygen species (ROS) acting as both signaling molecules and potential sources of cellular damage. ROS, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are natural byproducts of aerobic metabolism. The cellular antioxidant defense system, comprising enzymatic components such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), alongside non-enzymatic antioxidants like glutathione (GSH) and Vitamin E, works to neutralize excess ROS and maintain a balanced redox state.

An imbalance favoring ROS production leads to oxidative stress, a condition characterized by the oxidative damage of cellular macromolecules, including lipids, proteins, and nucleic acids. This damage is a key contributor to the initiation and progression of various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.

This compound: A Dual-Action Molecule

This compound, or α-tocopheryl nicotinate, is a stable ester formed between the antioxidant α-tocopherol and the vasodilator nicotinic acid. This unique combination suggests a multi-faceted role in cellular health. While the ester linkage temporarily blocks the free hydroxyl group of α-tocopherol responsible for its direct free radical scavenging activity, the molecule can be hydrolyzed in vivo to release both Vitamin E and nicotinic acid.[1][2][3] However, emerging evidence suggests that the intact this compound molecule may also possess biological activities independent of its constituent parts, particularly in the realm of cell signaling.[4]

Mechanism of Action in Redox Homeostasis

The primary contribution of this compound to redox homeostasis is believed to occur through the following mechanisms:

  • Direct Antioxidant Action (Post-hydrolysis): Following enzymatic hydrolysis in the body, the released α-tocopherol acts as a potent lipid-soluble antioxidant. It integrates into cellular membranes and lipoproteins, where it effectively quenches lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[1]

  • Modulation of Endogenous Antioxidant Enzymes: The released nicotinic acid can be converted to NAD(P)H, which are essential cofactors for several antioxidant enzymes, including glutathione reductase, which maintains the pool of reduced glutathione.

  • Independent Signaling Properties: Studies suggest that intact this compound can activate specific intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which can, in turn, influence the expression and activity of antioxidant enzymes and other cytoprotective genes.[4]

Quantitative Effects of this compound on Redox Parameters

While research specifically quantifying the direct effects of this compound on all redox parameters is still emerging, some studies provide valuable insights. The following table summarizes available quantitative data.

ParameterStudy TypeModelTreatmentKey FindingsReference
Lipid Peroxidation (Malondialdehyde - MDA) In vivoHuman (Type 2 Diabetic Patients)Oral α-tocopheryl nicotinateSignificant reduction in MDA levels in red blood cell membranes.[1]
Lipid Peroxidation (H₂O₂-induced) In vitroHuman Plateletsα-tocopheryl nicotinate vs. α-tocopheryl acetateα-tocopheryl nicotinate was more effective in reducing lipid peroxidation.[1]

Key Signaling Pathways Modulated by this compound

Emerging evidence points to the ability of this compound to act as a signaling molecule, influencing cellular processes beyond direct antioxidant effects.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Studies have shown that this compound can activate MAPK signaling.[4] This activation may contribute to its role in redox homeostasis by influencing the expression of antioxidant and cytoprotective genes.

MAPK_Signaling_Pathway VEN This compound Receptor Cell Surface Receptor (Hypothesized) VEN->Receptor RAS Ras Receptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression (Antioxidant & Cytoprotective Genes) TranscriptionFactors->GeneExpression

MAPK signaling pathway activation by this compound.

Experimental Protocols for Investigating Redox Homeostasis

To facilitate further research into the effects of this compound, this section provides detailed methodologies for key experiments.

Measurement of Antioxidant Enzyme Activity

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells in an appropriate buffer (e.g., potassium phosphate (B84403) buffer with Triton X-100). Centrifuge to remove debris and collect the supernatant. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: In a 96-well plate, add the sample, xanthine solution, and the tetrazolium salt solution.

  • Initiation of Reaction: Add xanthine oxidase to all wells to start the superoxide generation.

  • Measurement: Incubate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) at multiple time points.

  • Calculation: Calculate the percentage of inhibition of the tetrazolium salt reduction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of reduction by 50%.

SOD_Assay_Workflow Sample Sample (Tissue Homogenate/Cell Lysate) ReactionMix Reaction Mixture (Xanthine, Tetrazolium Salt) Sample->ReactionMix XanthineOxidase Add Xanthine Oxidase ReactionMix->XanthineOxidase Incubation Incubate at 37°C XanthineOxidase->Incubation Measurement Measure Absorbance Incubation->Measurement Calculation Calculate % Inhibition and SOD Activity Measurement->Calculation

Workflow for Superoxide Dismutase (SOD) activity assay.

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

Protocol:

  • Sample Preparation: Prepare sample supernatant as described for the SOD assay.

  • Reaction Mixture: Add the sample to a solution of hydrogen peroxide in a suitable buffer (e.g., potassium phosphate buffer).

  • Measurement: Monitor the decrease in absorbance of H₂O₂ at 240 nm over time.

  • Calculation: Calculate catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂. One unit of catalase activity is often defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.

Protocol:

  • Sample Preparation: Prepare sample supernatant as for the SOD assay.

  • Reaction Mixture: In a cuvette or 96-well plate, combine the sample, glutathione, glutathione reductase, and NADPH in a suitable buffer.

  • Initiation of Reaction: Add the substrate (e.g., tert-butyl hydroperoxide or cumene (B47948) hydroperoxide) to start the reaction.

  • Measurement: Monitor the decrease in absorbance of NADPH at 340 nm.

  • Calculation: Calculate GPx activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Quantification of Reactive Oxygen Species (ROS)

Several fluorescent probes are available for the detection of intracellular ROS. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe.

Protocol:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

  • Treatment: Treat cells with this compound and/or an ROS-inducing agent.

  • Probe Loading: Incubate cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

  • ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), an end product of lipid peroxidation.

Protocol:

  • Sample Preparation: Homogenize tissue or lyse cells and collect the supernatant.

  • Reaction: Add thiobarbituric acid (TBA) reagent to the sample and heat at 95°C for a specified time (e.g., 60 minutes).

  • Measurement: After cooling, measure the absorbance of the pink-colored MDA-TBA adduct at approximately 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve prepared with known concentrations of MDA.

Conclusion and Future Directions

This compound is a promising molecule with the potential to favorably modulate redox homeostasis through both direct antioxidant mechanisms (following hydrolysis) and by influencing cellular signaling pathways. The available data suggests a significant role in mitigating lipid peroxidation. However, further research is required to fully elucidate its quantitative effects on the activity of key antioxidant enzymes such as SOD, CAT, and GPx.

Future investigations should focus on:

  • Conducting comprehensive in vivo and in vitro studies to quantify the dose-dependent effects of this compound on the activity and expression of major antioxidant enzymes.

  • Elucidating the precise molecular mechanisms by which this compound activates the MAPK signaling pathway and identifying the downstream targets relevant to redox homeostasis.

  • Exploring the potential interaction of this compound with other redox-sensitive signaling pathways, such as the Nrf2-Keap1 pathway.

  • Conducting well-designed clinical trials to evaluate the therapeutic potential of this compound in diseases associated with oxidative stress.

By addressing these research gaps, a more complete understanding of the role of this compound in redox homeostasis can be achieved, paving the way for its potential application in the prevention and treatment of a wide range of pathological conditions.

References

Preliminary Screening of Vitamin E Nicotinate for Neuroprotective Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin E Nicotinate, an ester of α-tocopherol and nicotinic acid, presents a compelling, yet underexplored, candidate for neuroprotective therapies. This technical guide outlines a proposed preliminary screening framework to investigate the neuroprotective potential of this compound. While direct experimental evidence for its neuroprotective efficacy is currently limited, its constituent components confer established antioxidant and vasodilatory properties. Furthermore, emerging research indicates that this compound may possess unique cell signaling capabilities independent of its hydrolysis into Vitamin E and niacin, specifically through the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway and the synthesis of the endocannabinoid anandamide (B1667382).[1][2][3] This document provides detailed experimental protocols for in vitro screening, illustrative hypothetical data for analytical guidance, and visual representations of proposed mechanisms and workflows to facilitate future research in this promising area.

Introduction

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. A key pathological driver in many of these conditions is oxidative stress, which leads to cellular damage and apoptosis.[4] Vitamin E, a potent lipid-soluble antioxidant, has been extensively studied for its capacity to mitigate oxidative damage in the central nervous system.[5] this compound, a synthetic ester combining α-tocopherol with nicotinic acid (niacin), offers the dual benefits of Vitamin E's antioxidant activity and niacin's vasodilatory effects, which can improve cerebral blood flow.

Recent studies have suggested that this compound may exert biological functions beyond the sum of its parts. Research has shown that it can activate the MAPK signaling pathway and upregulate the production of primary fatty acid amides, including the endocannabinoid anandamide, in cultured human vascular smooth muscle cells.[1][2] These signaling pathways are known to be involved in cell survival and neuroprotection, suggesting a novel, non-antioxidant-dependent mechanism of action for this compound.[1][6][7]

This guide provides a comprehensive framework for the initial in vitro screening of this compound's neuroprotective effects, focusing on its potential to enhance neuronal viability under conditions of oxidative stress and elucidating its engagement with key signaling pathways.

Proposed Signaling Pathways

Based on existing literature for Vitamin E and initial findings for this compound, two primary signaling pathways are proposed to mediate its neuroprotective effects.

dot digraph "MAPK_ERK_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];

"Vitamin_E_Nicotinate" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Receptor" [label="Cell Surface\nReceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Ras" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Raf" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transcription_Factors" [label="Transcription Factors\n(e.g., CREB)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Gene_Expression" [label="Gene Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Neuronal_Survival" [label="Neuronal Survival\nand Protection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Vitamin_E_Nicotinate" -> "Receptor" [color="#EA4335"]; "Receptor" -> "Ras"; "Ras" -> "Raf"; "Raf" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Transcription_Factors"; "Transcription_Factors" -> "Gene_Expression"; "Gene_Expression" -> "Neuronal_Survival"; }

Caption: Proposed MAPK/ERK Signaling Pathway Activation by this compound.

dot digraph "Anandamide_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];

"Vitamin_E_Nicotinate" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "Enzymatic_Activation" [label="Enzymatic\nActivation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Anandamide_Synthesis" [label="Anandamide\n(AEA) Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; "AEA" [label="Anandamide (AEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; "CB1_Receptor" [label="CB1 Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream_Signaling" [label="Downstream Signaling\n(e.g., Ca2+ modulation,\nPI3K/Akt)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Neuroprotection" [label="Neuroprotection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Vitamin_E_Nicotinate" -> "Enzymatic_Activation" [color="#EA4335"]; "Enzymatic_Activation" -> "Anandamide_Synthesis"; "Anandamide_Synthesis" -> "AEA"; "AEA" -> "CB1_Receptor"; "CB1_Receptor" -> "Downstream_Signaling"; "Downstream_Signaling" -> "Neuroprotection"; }

Caption: Proposed Anandamide Synthesis and Signaling Pathway.

Proposed Experimental Protocols for In Vitro Screening

The following protocols describe standard assays for a preliminary assessment of the neuroprotective effects of this compound using a neuronal cell line (e.g., SH-SY5Y or HT22) or primary neuronal cultures.

Assessment of Neuronal Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • 96-well culture plates

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Neurotoxic agent (e.g., Hydrogen Peroxide (H₂O₂) or Glutamate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for a predetermined duration (e.g., 24 hours). A control group without the neurotoxic agent should be included.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Assessment of Cytotoxicity (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[12][13][14][15][16]

Materials:

  • Neuronal cells and culture reagents as in the MTT assay

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation with the neurotoxic agent, carefully collect a portion of the culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Absorbance Measurement: After a specified incubation period, measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and cells lysed to achieve maximum release.

Quantification of Anandamide (AEA) by HPLC-MS/MS

This protocol is for the quantification of anandamide in cell lysates to determine if this compound stimulates its production in neuronal cells.[17][18][19][20][21]

Materials:

  • Cultured neuronal cells

  • This compound

  • Acetonitrile (ACN) with a deuterated internal standard (e.g., AEA-d8)

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Cell Culture and Treatment: Culture neuronal cells in 6-well plates to near confluency. Treat the cells with this compound (e.g., 100 µM) for a short duration (e.g., 10-30 minutes).[1][2]

  • Cell Lysis and Extraction: Wash the cells with ice-cold PBS. Lyse the cells and extract lipids by adding ice-cold ACN containing the internal standard.

  • Centrifugation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in the mobile phase for injection.

  • HPLC-MS/MS Analysis: Inject the sample into the HPLC-MS/MS system. Use a gradient elution program to separate the analytes. Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis: Construct a standard curve using known concentrations of anandamide. Quantify the amount of anandamide in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be obtained from the proposed experiments. Note: This data is for illustrative purposes only and does not represent actual experimental results.

Table 1: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% of Max LDH Release) (LDH Assay)
Control (untreated)-100 ± 5.25.1 ± 1.2
H₂O₂ only10045.3 ± 4.185.4 ± 6.3
Vit E Nicotinate + H₂O₂152.1 ± 3.876.2 ± 5.5
Vit E Nicotinate + H₂O₂1068.7 ± 4.554.8 ± 4.9
Vit E Nicotinate + H₂O₂5085.2 ± 5.025.6 ± 3.1
Vit E Nicotinate + H₂O₂10092.6 ± 4.715.3 ± 2.4
Vit E Nicotinate only10098.9 ± 5.56.0 ± 1.5

Values are represented as Mean ± Standard Deviation.

Table 2: Effect of this compound on Anandamide (AEA) Levels in Primary Cortical Neurons

Treatment GroupTreatment DurationAnandamide (AEA) Concentration (pmol/mg protein)
Vehicle Control10 min1.2 ± 0.3
This compound (100 µM)10 min5.8 ± 0.9
Vehicle Control30 min1.4 ± 0.4
This compound (100 µM)30 min4.5 ± 0.7

*Values are represented as Mean ± Standard Deviation. p < 0.05 compared to vehicle control.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary in vitro screening of this compound for neuroprotective effects.

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subgraph "cluster_InVitro" { label = "In Vitro Screening"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

}

subgraph "cluster_Mechanism" { label = "Mechanism of Action"; style = "filled"; color = "#FFFFFF"; node [style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

}

"Data_Analysis" [label="Data Analysis and\nInterpretation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Culture" -> "Dose_Response"; "Dose_Response" -> "Induce_Toxicity"; "Induce_Toxicity" -> "Assess_Viability"; "Induce_Toxicity" -> "Assess_Cytotoxicity"; "Assess_Viability" -> "Data_Analysis"; "Assess_Cytotoxicity" -> "Data_Analysis"; "Cell_Culture" -> "Signaling_Studies"; "Signaling_Studies" -> "Western_Blot"; "Signaling_Studies" -> "Anandamide_Quantification"; "Western_Blot" -> "Data_Analysis"; "Anandamide_Quantification" -> "Data_Analysis"; }

Caption: Proposed Experimental Workflow for In Vitro Screening.

Conclusion

While the direct neuroprotective effects of this compound remain to be experimentally validated, its unique chemical structure and emerging signaling properties make it a compelling candidate for further investigation. The proposed framework in this guide provides a systematic approach for a preliminary in vitro screening. The successful execution of these, or similar, experimental protocols will be crucial in determining if this compound holds therapeutic promise for neurodegenerative diseases and will lay the groundwork for more extensive preclinical studies. Future research should also aim to explore its effects in various neurodegenerative models and elucidate the downstream targets of its unique signaling capabilities.

References

Unraveling the Endogenous Formation of Vitamin E Nicotinate: A Proposed Enzymatic Pathway and Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Washington, D.C. – December 15, 2025 – While the presence of endogenous α-tocopheryl nicotinate (B505614) (Vitamin E nicotinate) in mammalian tissues suggests a native biosynthetic pathway, the enzymatic machinery responsible for its formation remains an intriguing puzzle in cellular metabolism. This technical guide synthesizes the current, albeit limited, evidence for the endogenous production of this compound, proposes a hypothetical enzymatic pathway, and provides detailed experimental protocols for researchers aiming to elucidate this novel metabolic route. This document is intended for researchers, scientists, and professionals in drug development with an interest in vitamin metabolism and cellular signaling.

Introduction: The Enigma of Endogenous this compound

Vitamin E, a crucial lipid-soluble antioxidant, is primarily active in its free α-tocopherol form. In dietary supplements, it is often esterified to enhance stability, with the expectation that these esters are hydrolyzed to free tocopherol in the intestine before absorption.[1][2] However, compelling evidence has emerged from metabolomics studies demonstrating the presence of α-tocopheryl nicotinate in rat heart tissue, even when the animals were fed a diet containing α-tocopheryl acetate (B1210297) and niacin separately.[2][3] This pivotal finding strongly suggests the existence of an endogenous enzymatic pathway for the esterification of α-tocopherol with nicotinic acid (niacin).

The concentration of this endogenous α-tocopheryl nicotinate was found to be significantly reduced in a rat model of heart failure, hinting at its potential physiological relevance and role in cellular homeostasis.[1][2] Unlike other forms of vitamin E, only the nicotinate ester showed this dramatic decrease, suggesting it may have unique biological functions beyond being a simple storage form of its constituent vitamins.[3] This guide will explore the proposed mechanism of its formation and outline the necessary research to confirm it.

Proposed Enzymatic Pathway for Endogenous this compound Formation

The endogenous synthesis of this compound is hypothesized to be an intracellular enzymatic esterification reaction. Given that dietary Vitamin E esters are largely hydrolyzed in the gut lumen by pancreatic and mucosal esterases, the formation of α-tocopheryl nicotinate likely occurs within the cells of target tissues, such as the heart, following the uptake of free α-tocopherol and nicotinic acid from the bloodstream.

The proposed pathway involves two main stages: the activation of nicotinic acid and the subsequent esterification with α-tocopherol.

Stage 1: Activation of Nicotinic Acid

For the esterification to be energetically favorable, nicotinic acid is likely activated to a more reactive intermediate. A plausible mechanism is the formation of a nicotinoyl-CoA thioester, a common strategy in cellular metabolism for activating carboxylic acids.

Stage 2: Esterification with α-Tocopherol

The activated nicotinoyl-CoA would then serve as the acyl donor in an esterification reaction with the hydroxyl group of α-tocopherol. This reaction would be catalyzed by a yet-to-be-identified enzyme, tentatively named "α-tocopherol nicotinoyltransferase."

Below is a diagram illustrating this hypothetical pathway.

Endogenous this compound Formation Hypothetical Pathway of Endogenous this compound Synthesis cluster_0 Bloodstream cluster_1 Target Cell (e.g., Cardiomyocyte) Tocopherol α-Tocopherol Tocopherol_cell α-Tocopherol Tocopherol->Tocopherol_cell Uptake NicotinicAcid Nicotinic Acid NicotinicAcid_cell Nicotinic Acid NicotinicAcid->NicotinicAcid_cell Uptake VitaminE_Nicotinate α-Tocopheryl Nicotinate Tocopherol_cell->VitaminE_Nicotinate Nicotinoyl_CoA Nicotinoyl-CoA NicotinicAcid_cell->Nicotinoyl_CoA Acyl-CoA Synthetase (Hypothesized) ATP ATP ATP->Nicotinoyl_CoA CoA_SH CoA-SH CoA_SH->Nicotinoyl_CoA AMP_PPi AMP + PPi Nicotinoyl_CoA->AMP_PPi Nicotinoyl_CoA->VitaminE_Nicotinate α-Tocopherol Nicotinoyltransferase (Hypothesized) CoA_SH_out CoA-SH VitaminE_Nicotinate->CoA_SH_out

Caption: Hypothetical enzymatic pathway for the intracellular synthesis of α-tocopheryl nicotinate.

Potential Candidate Enzymes

While the specific enzymes are unknown, we can speculate on potential candidates based on known enzymatic reactions:

  • Acyl-CoA Synthetases: A family of enzymes responsible for activating fatty acids and other carboxylic acids by converting them to their CoA esters. A specific acyl-CoA synthetase may exist that recognizes nicotinic acid.

  • Acyltransferases: This broad class of enzymes catalyzes the transfer of acyl groups. A candidate "α-tocopherol nicotinoyltransferase" could be a member of this family, possibly one that acts on other lipid-soluble vitamins or molecules with similar structures. Analogous enzymes like lecithin-retinol acyltransferase (LRAT) that esterify retinol (B82714) could provide a model for investigation.

  • Esterases/Lipases (in reverse): While typically hydrolytic, some esterases and lipases can catalyze ester synthesis under specific cellular conditions (e.g., low water activity in a lipid environment). A mucosal esterase has been identified in the endoplasmic reticulum that acts on tocopheryl acetate, and it is conceivable that this or a similar enzyme could catalyze the reverse reaction.[4]

Quantitative Data

Currently, quantitative data on endogenous this compound is scarce. The primary evidence comes from a relative quantification in a rat model of heart failure.

TissueConditionRelative Level of α-Tocopheryl Nicotinate (Arbitrary Units)Reference
Rat Right VentricleControlHigher[1][2]
Rat Right VentricleHeart Failure~30-fold lower[1][2][3]

Further research is critically needed to determine the absolute concentrations of α-tocopheryl nicotinate in various tissues and under different physiological and pathological conditions.

Experimental Protocols for Pathway Elucidation

To validate the proposed pathway and identify the responsible enzymes, a systematic experimental approach is required.

Protocol 1: In Vitro Enzymatic Assay for α-Tocopherol Nicotinoyltransferase Activity

Objective: To detect and characterize the enzymatic activity responsible for the formation of α-tocopheryl nicotinate in tissue homogenates.

Methodology:

  • Tissue Homogenate Preparation:

    • Harvest fresh tissue (e.g., rat heart, liver) and immediately place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 250 mM sucrose, 1 mM EDTA, protease inhibitors).

    • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris. The resulting supernatant is the crude cell extract.

    • Further centrifugation at higher speeds (e.g., 10,000 x g and 100,000 x g) can be used to isolate mitochondrial and microsomal fractions, respectively, to investigate the subcellular localization of the enzymatic activity.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Tissue homogenate (as the enzyme source).

      • α-Tocopherol (solubilized with a suitable detergent like Triton X-100 or in liposomes).

      • Nicotinic acid.

      • ATP and Coenzyme A (for the hypothesized activation step).

      • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Include control reactions: without tissue homogenate (to check for non-enzymatic reaction), without α-tocopherol, and without nicotinic acid.

  • Extraction and Analysis:

    • Stop the reaction by adding a solvent like ethanol (B145695) or isopropanol.

    • Perform a lipid extraction using a solvent system such as hexane/isopropanol.

    • Evaporate the organic phase to dryness under nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for analysis.

    • Analyze the extract for the presence of α-tocopheryl nicotinate using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector or, for higher specificity and sensitivity, with a mass spectrometer (LC-MS/MS). A synthetic α-tocopheryl nicotinate standard is required for identification and quantification.

Experimental Workflow for Enzymatic Assay Workflow for Detecting α-Tocopherol Nicotinoyltransferase Activity cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Tissue Harvest Tissue (e.g., Heart, Liver) Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Extract Crude Cell Extract (Enzyme Source) Centrifuge->Extract Mix Prepare Reaction Mix: - Cell Extract - α-Tocopherol - Nicotinic Acid - ATP, CoA Extract->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction Incubate->Stop LipidExtract Lipid Extraction Stop->LipidExtract Analyze LC-MS/MS Analysis LipidExtract->Analyze Quantify Quantify Vitamin E Nicotinate Analyze->Quantify

Caption: Experimental workflow for the in vitro detection of α-tocopherol nicotinoyltransferase activity.

Protocol 2: Enzyme Purification and Identification

Objective: To purify the enzyme(s) responsible for this compound synthesis and identify them using proteomics.

Methodology:

  • Enzyme Purification:

    • Start with a large quantity of tissue that shows high activity in the in vitro assay.

    • Employ a series of chromatography techniques to purify the protein of interest. This may include:

      • Ammonium sulfate (B86663) precipitation.

      • Ion-exchange chromatography.

      • Size-exclusion chromatography.

      • Affinity chromatography (if a suitable ligand can be designed, e.g., based on CoA or tocopherol analogues).

    • Assay the fractions from each purification step using the in vitro assay described above to track the enzymatic activity.

  • Protein Identification:

    • Run the most purified, active fractions on an SDS-PAGE gel.

    • Excise the protein band(s) that correlate with the enzymatic activity.

    • Subject the excised bands to in-gel digestion with trypsin.

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS).

    • Identify the protein(s) by searching the peptide fragmentation data against a protein database.

  • Validation:

    • Once candidate proteins are identified, obtain the corresponding recombinant protein.

    • Test the recombinant protein for α-tocopherol nicotinoyltransferase activity using the in vitro assay.

Logical Relationships and Signaling Implications

The discovery of an endogenous pathway for this compound formation opens up new avenues for understanding its role in cell signaling. It has been proposed that the intact α-tocopheryl nicotinate molecule, rather than just its constituent parts, may have specific biological functions.[3] For instance, treatment of cultured human cells with this compound, but not with Vitamin E and niacin separately, led to the rapid formation of anandamide (B1667382) and the activation of MAP kinase signaling.[3]

Signaling Implications Proposed Signaling Role of Endogenous this compound cluster_synthesis Endogenous Synthesis cluster_signaling Cellular Effects Tocopherol α-Tocopherol Enzyme Hypothetical Enzyme(s) Tocopherol->Enzyme NicotinicAcid Nicotinic Acid NicotinicAcid->Enzyme VEN α-Tocopheryl Nicotinate Enzyme->VEN Receptor Unknown Receptor or Target VEN->Receptor Direct Binding? MAPK MAP Kinase Activation Receptor->MAPK Anandamide Anandamide Formation Receptor->Anandamide Response Cellular Response (e.g., Cardioprotection) MAPK->Response Anandamide->Response

Caption: Proposed signaling cascade initiated by endogenously formed α-tocopheryl nicotinate.

Conclusion and Future Directions

The endogenous formation of this compound represents a potentially significant and previously overlooked metabolic pathway. While its existence is strongly implied by recent metabolomic data, the enzymatic basis of this pathway remains to be discovered. The hypothetical pathway and experimental protocols outlined in this guide provide a roadmap for researchers to identify the key enzymes and characterize their function. Elucidating this pathway will not only fill a gap in our understanding of vitamin metabolism but may also reveal novel signaling roles for this compound and open new therapeutic avenues for conditions such as heart failure, where its levels are known to be depleted. Future work should focus on quantifying this metabolite in a wider range of tissues, identifying the "α-tocopherol nicotinoyltransferase" enzyme, and exploring the downstream cellular consequences of its synthesis.

References

Methodological & Application

Application Note: Quantification of α-Tocopheryl Nicotinate in Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin), is a compound of interest in pharmaceutical and clinical research due to its potential synergistic effects. Accurate quantification of α-tocopheryl nicotinate in plasma is crucial for pharmacokinetic, bioavailability, and clinical efficacy studies. This application note presents a detailed protocol for the determination of α-tocopheryl nicotinate in plasma samples using a reversed-phase high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection. The described method is based on established principles for the analysis of α-tocopherol in biological matrices and provides a robust framework for researchers.

Principle

The method involves the extraction of α-tocopheryl nicotinate from plasma using a liquid-liquid extraction (LLE) procedure following protein precipitation. The extracted analyte is then separated from endogenous plasma components on a C18 reversed-phase HPLC column with an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance at a wavelength selected for optimal sensitivity and selectivity for α-tocopheryl nicotinate.

Experimental Protocols

1. Reagents and Materials

  • α-Tocopheryl nicotinate analytical standard

  • α-Tocopheryl acetate (B1210297) (Internal Standard - IS)

  • HPLC grade methanol (B129727), acetonitrile, and isopropanol

  • n-Hexane, HPLC grade

  • Ethanol (B145695), absolute

  • Butylated hydroxytoluene (BHT)

  • Ultrapure water

  • Human plasma (drug-free)

  • 0.9% Sodium chloride solution

2. Instrumentation

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve α-tocopheryl nicotinate and α-tocopheryl acetate (IS) in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the α-tocopheryl nicotinate stock solution with methanol to create working standard solutions at concentrations ranging from 0.5 to 50 µg/mL.

  • Internal Standard (IS) Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the internal standard working solution (10 µg/mL α-tocopheryl acetate).

  • Add 400 µL of ethanol containing 0.01% BHT to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Add 800 µL of n-hexane and vortex for 2 minutes for extraction.

  • Centrifuge the samples at 4000 x g for 10 minutes.

  • Carefully transfer the upper organic (n-hexane) layer to a clean tube.

  • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and vortex for 30 seconds.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

5. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Methanol:Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 292 nm
Run Time Approximately 10 minutes

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 20.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5.2%
Inter-day Precision (%RSD) < 6.1%
Accuracy (% Recovery) 95% - 105%
Extraction Recovery > 85%

Note: The data presented in Table 1 are representative values based on similar HPLC-UV methods for α-tocopherol analysis and should be confirmed during in-house method validation.[1]

Visualizations

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (α-Tocopheryl Acetate) plasma->add_is protein_precipitation Protein Precipitation (Ethanol with BHT) add_is->protein_precipitation vortex1 Vortex protein_precipitation->vortex1 lle Liquid-Liquid Extraction (n-Hexane) vortex1->lle vortex2 Vortex lle->vortex2 centrifuge Centrifuge vortex2->centrifuge extract Collect Organic Layer centrifuge->extract evaporate Evaporate to Dryness (Nitrogen Stream) extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection (292 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for the HPLC-UV analysis of α-tocopheryl nicotinate in plasma.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery Limits Detection & Quantification Limits (LOD/LOQ) Validation->Limits Stability Stability Validation->Stability IntraDay Intra-day Precision->IntraDay InterDay Inter-day Precision->InterDay

References

Application Notes & Protocols for the Mass Spectrometry Analysis of Vitamin E Nicotinate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E nicotinate (B505614) (α-tocopheryl nicotinate) is a compound that combines the antioxidant properties of vitamin E (α-tocopherol) and the vasodilatory and lipid-modifying effects of nicotinic acid (niacin). Upon ingestion, it can be hydrolyzed to its constituent parts, but a portion may be absorbed intact, leading to a distinct metabolic pathway and unique biological effects compared to the co-administration of vitamin E and niacin. Recent metabolomics studies have identified α-tocopheryl nicotinate as an endogenous molecule in the heart, with its levels significantly decreasing in heart failure, suggesting an important physiological role.

This document provides detailed application notes and protocols for the analysis of vitamin E nicotinate and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of this compound

This compound undergoes hydrolysis to yield α-tocopherol and nicotinic acid. The intact molecule and its subsequent metabolites can be found in various biological compartments. The primary metabolites of the two moieties of this compound have been identified as tocopheryl quinone (from the tocopherol part) and nicotinamide (B372718) (from the nicotinic acid part). Nicotinic acid is a major urinary metabolite.

Below is a diagram illustrating the proposed metabolic pathway of this compound.

This compound Metabolism Metabolic Pathway of this compound VEN This compound AT α-Tocopherol VEN->AT Hydrolysis NA Nicotinic Acid VEN->NA Hydrolysis TQ Tocopheryl Quinone AT->TQ Oxidation NAM Nicotinamide NA->NAM NU Nicotinuric Acid NA->NU Urinary Excretion

Caption: Proposed metabolic pathway of this compound.

Quantitative Analysis by LC-MS/MS

The following sections detail the protocols for sample preparation and LC-MS/MS analysis of this compound and its key metabolites.

Experimental Protocols

1. Sample Preparation

a) From Cultured Cells (e.g., Human Vascular Smooth Muscle Cells)

  • Cell Harvesting: After treatment, wash approximately 1 x 107 cells three times with ice-cold phosphate-buffered saline (PBS). Scrape the cells, centrifuge at 1500 rpm for 10 minutes at 4°C, and store the cell pellet at -80°C until extraction.

  • Lysis: Resuspend the cell pellet in water. Perform a freeze-thaw cycle by placing the sample on dry ice for 30 seconds followed by incubation at 37°C for 90 seconds. Repeat this cycle. Sonicate the sample for 30 seconds.

  • Metabolite Extraction:

    • Add methanol (B129727) containing internal standards, vortex, and incubate on ice for 15 minutes.

    • Add chloroform (B151607), vortex, and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add chilled acetonitrile (B52724) to the remaining pellet, vortex, and centrifuge.

    • Combine the supernatants and dry under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

b) From Plasma/Serum (Adapted from general Vitamin E analysis protocols)

  • Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., d6-α-tocopherol).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 8 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 45°C.

  • Reconstitution: Reconstitute the residue in 50 µL of methanol. Vortex, sonicate for 2 minutes, vortex again, and centrifuge at 14,000 x g for 8 minutes.

  • Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

c) From Tissue (e.g., Heart Tissue Homogenates)

  • Homogenization: Homogenize the tissue sample in an appropriate buffer on ice.

  • Extraction: An extraction method similar to that for cultured cells can be employed, starting with the addition of methanol with internal standards to the tissue homogenate, followed by the addition of chloroform for phase separation.

  • Centrifugation and Drying: Centrifuge to separate the layers, collect the organic layer, and dry it down.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • System: Waters ACQUITY UPLC System

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Methanol with 0.1% Acetic Acid

  • Flow Rate: 0.250 mL/min

  • Column Temperature: 50°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    2.0 45
    8.0 98
    16.0 98
    16.1 5

    | 22.0 | 5 |

3. Mass Spectrometry Conditions

  • System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD or Bruker EVOQ Elite)

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative Modes

  • Capillary Voltage: 3.2 - 4.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 300 - 500°C

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions (Proposed)

The following table provides proposed MRM transitions for this compound and its metabolites. These would require experimental optimization for collision energies on the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
α-Tocopheryl Nicotinate 536.4124.1 (Nicotinic acid)Positive
536.4165.1 (Tocopherol fragment)Positive
α-Tocopherol 431.4165.1Positive
Tocopheryl Quinone 447.4181.1Positive
Nicotinamide 123.180.0Positive
Nicotinic Acid 124.180.0Positive
Data Presentation

Quantitative data from LC-MS/MS analysis should be presented in a clear, tabular format. The following is an example template for presenting such data.

Table 1: Quantitative Analysis of this compound and Metabolites in Rat Plasma

AnalyteConcentration (ng/mL) ± SD (n=6)
Control Group
α-Tocopheryl Nicotinate< LOQ
α-Tocopherol3500 ± 450
Tocopheryl Quinone5.1 ± 0.8
Nicotinamide25.6 ± 3.4
Nicotinic Acid10.2 ± 1.5
LOQ: Limit of Quantification
Experimental Workflow Visualization

The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.

LC-MS_Workflow General Workflow for LC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Extraction Metabolite Extraction (Protein Precipitation/LLE) Sample->Extraction Reconstitution Reconstitution in Injection Solvent Extraction->Reconstitution LC UPLC Separation (C18 Column) Reconstitution->LC MS Tandem MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Workflow for the analysis of this compound.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the sensitive and specific quantification of this compound and its key metabolites using LC-MS/MS. The detailed methodologies for sample preparation from various biological matrices, along with the specified LC and MS conditions, will enable researchers to accurately investigate the pharmacokinetics, metabolism, and biological roles of this important compound. It is recommended that users optimize the MS/MS parameters, particularly collision energies, on their specific instrumentation to achieve the best analytical performance.

Application Notes and Protocols for the Synthesis of Vitamin E Nicotinate via Nicotinoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Vitamin E Nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid. This compound is of interest in the pharmaceutical and cosmetic industries for its potential antioxidant and vasodilatory properties. The synthesis is achieved through the reaction of α-tocopherol with nicotinoyl chloride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization techniques. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Vitamin E Nicotinate, or tocopheryl nicotinate, is synthesized by forming an ester linkage between the hydroxyl group of α-tocopherol and the carboxyl group of nicotinic acid. The use of nicotinoyl chloride, the acyl chloride derivative of nicotinic acid, provides a more reactive electrophile for the esterification of the sterically hindered hydroxyl group of α-tocopherol. This method is a common and effective way to produce this compound. The resulting compound combines the antioxidant properties of Vitamin E with the vasodilatory and potential skin-warming effects of nicotinic acid.

Chemical Reaction

The fundamental reaction involves the esterification of α-tocopherol with nicotinoyl chloride. A base, such as pyridine (B92270), is typically used to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

α-Tocopherol + Nicotinoyl Chloride --(Pyridine)--> this compound + Pyridinium Hydrochloride

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound based on established laboratory procedures.

Table 1: Reactant Quantities and Molar Ratios

ReactantMolecular Weight ( g/mol )Amount (g)MolesMolar Ratio
D,α-Tocopherol430.7234.6~0.081
Nicotinic Acid Chloride Hydrochloride178.0213.6~0.076~0.95
Pyridine79.10As solvent--
Toluene92.14As solvent--

Table 2: Reaction Conditions and Solvents

ParameterValue
Solvent SystemPyridine/Toluene (1:1 v/v)
Reaction TemperatureRoom Temperature
Reaction TimeOvernight

Experimental Protocol

This protocol details the synthesis, work-up, and purification of this compound.

Materials and Equipment:

  • D,α-Tocopherol

  • Nicotinic Acid Chloride Hydrochloride

  • Pyridine

  • Toluene

  • 5% Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (B1210297)

  • Hexane

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Neutral alumina

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable round-bottom flask, dissolve 13.6 g of nicotinic acid chloride hydrochloride in 100 mL of a 1:1 mixture of pyridine and toluene.

    • In a separate beaker, prepare a solution of 34.6 g of D,α-tocopherol in 100 mL of toluene.

    • Add the D,α-tocopherol solution to the nicotinic acid chloride hydrochloride solution with stirring.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up:

    • Dilute the reaction mixture with an additional 100 mL of toluene.

    • Transfer the mixture to a separatory funnel and wash with a dilute 5% sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Column Chromatography:

      • Dissolve the crude residue in a 1:1 mixture of ethyl acetate and hexane.

      • Prepare a column with 1 kg of neutral alumina.

      • Load the dissolved crude product onto the column.

      • Elute the product using a 1:1 mixture of ethyl acetate and hexane, followed by pure ethyl acetate.

      • Collect the fractions containing the desired product.

    • Recrystallization:

      • Combine the product-containing fractions and concentrate them.

      • Recrystallize the resulting solid from an acetone-hexane mixture to yield pure D,α-tocopherol nicotinate.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve Reactants - α-Tocopherol in Toluene - Nicotinoyl Chloride HCl in Pyridine/Toluene mixing 2. Mix Solutions reactants->mixing reaction 3. React Overnight at Room Temperature mixing->reaction dilution 4. Dilute with Toluene reaction->dilution washing 5. Wash with NaHCO3 and Water dilution->washing drying 6. Dry with Na2SO4 washing->drying evaporation 7. Evaporate Solvent drying->evaporation chromatography 8. Column Chromatography (Neutral Alumina) evaporation->chromatography recrystallization 9. Recrystallize (Acetone-Hexane) chromatography->recrystallization final_product Pure Vitamin E Nicotinate recrystallization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Yellowish, waxy solid.[2]

  • Purity: ≥97.0%.[2]

  • Techniques: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is suitable for determining the purity of the final product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Pyridine is a flammable and toxic liquid; handle with care.

  • Nicotinoyl chloride hydrochloride is corrosive and moisture-sensitive.

  • Toluene is a flammable and volatile solvent.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Synthesis of α-Tocopheryl Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

α-Tocopheryl nicotinate (B505614), an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin, Vitamin B3), is a compound of significant interest in the pharmaceutical and cosmetic industries.[1][2] It combines the potent antioxidant properties of Vitamin E with the vasodilatory and lipid-modifying effects of nicotinic acid.[3] The ester linkage improves the stability of α-tocopherol, which is otherwise susceptible to oxidation.[4][5][6] This molecule is used in applications targeting conditions like hypertension, arteriosclerosis, and other circulatory disorders, and also serves as a functional additive in cosmetics.[4][7] The synthesis of α-tocopheryl nicotinate is primarily achieved through chemical or enzymatic transesterification methods, each offering distinct advantages in terms of yield, reaction conditions, and environmental impact.

This document provides detailed protocols for various methods of synthesizing α-tocopheryl nicotinate, presents quantitative data in a comparative format, and illustrates the experimental workflows and related biological pathways.

Chemical Synthesis Methods

Chemical synthesis routes are well-established for producing α-tocopheryl nicotinate. These methods often involve the activation of nicotinic acid or the use of a nicotinic acid derivative to facilitate the esterification of the phenolic hydroxyl group of α-tocopherol.

Method 1: Nicotinoyl Chloride Hydrochloride Protocol

This classic method utilizes nicotinoyl chloride hydrochloride as the acyl donor in the presence of a base to neutralize the generated HCl.

Experimental Protocol:

  • Reactant Preparation: Dissolve 13.6 g of nicotinic acid chloride hydrochloride in a 100 mL mixture of pyridine (B92270) and toluene (B28343) (1:1 v/v). In a separate flask, dissolve 34.6 g of D,α-tocopherol in 100 mL of toluene.[3]

  • Reaction: Add the D,α-tocopherol solution to the nicotinic acid chloride hydrochloride solution.

  • Incubation: Allow the reaction mixture to stand overnight at room temperature to ensure completion.[3]

  • Dilution: Dilute the mixture with an additional 100 mL of toluene.[3]

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with a dilute 5% sodium bicarbonate (NaHCO₃) solution and then with water. This step removes unreacted nicotinic acid derivatives and pyridine hydrochloride.[3]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then evaporate the solvent under reduced pressure to yield the crude product.[3]

  • Purification: Dissolve the residue in a 1:1 mixture of ethyl acetate-hexane. Purify the crude product by passing it through a neutral alumina (B75360) column. Elute the final product, α-tocopheryl nicotinate, using a mixture of ethyl acetate-hexane and subsequently pure ethyl acetate.[3]

  • Recrystallization: Combine the product-containing fractions, concentrate them, and recrystallize from an acetone-hexane solvent system to obtain pure D,α-tocopheryl nicotinate.[3]

Method 2: Triphosgene-Mediated Esterification

This approach uses triphosgene (B27547) to activate nicotinic acid in situ, forming a highly reactive intermediate that readily esterifies α-tocopherol.

Experimental Protocol:

  • Reactant Preparation: Add nicotinic acid to an organic solvent such as toluene or dichloromethane (B109758) in a reaction vessel.[7]

  • Activation: Add triphosgene and α-tocopherol to the solution. The molar ratio of α-tocopherol:nicotinic acid:triphosgene:triethylamine (B128534) is typically 1:1.1-1.5:0.37-0.5:2.2-4.5.[7]

  • Reaction: Cool the mixture and add triethylamine dropwise while maintaining the temperature between -5°C and 20°C.[7]

  • Incubation: After the addition of triethylamine is complete, continue the reaction for 4 to 6 hours at the same temperature.[7]

  • Washing: Add water to the reaction mixture to quench the reaction and wash the organic phase. Separate the organic layer.

  • Neutralization: Wash the organic phase with an aqueous sodium bicarbonate solution to remove any remaining acidic components.[8]

  • Solvent Removal: Recover the organic solvent under reduced pressure to obtain the crude product.[7][8]

  • Purification: Refine the crude product, for example by recrystallization from dehydrated alcohol, to yield pure α-tocopheryl nicotinate.[7]

Method 3: Oxidative Esterification via Aza-Carbene Catalysis

This modern method involves the direct oxidative esterification of an aldehyde with an alcohol, offering a greener alternative with high atom economy.

Experimental Protocol:

  • Reactant Preparation: In a 500 mL reaction vessel, add 200 mL of a suitable solvent (e.g., diethyl ether, chloroform, or methylene (B1212753) chloride).[8]

  • Component Addition: Sequentially add 3-pyridinecarboxaldehyde (B140518) (0.12 mol, 12.8 g), an aza-carbene catalyst (e.g., L1, L2, or L4; 0.005 mol), a base (e.g., cesium carbonate, potassium tert-butoxide, or sodium methoxide; 0.005 mol), α-tocopherol (0.1 mol, 43 g), and an oxidant (e.g., Oxone or sodium persulfate; 0.12 mol).[8]

  • Reaction: Stir the mixture at room temperature for 36 hours.[8]

  • Extraction: After the reaction, perform a liquid-liquid extraction with water and ethyl acetate. Repeat the extraction three times, collecting the organic layers.[8]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.[8]

  • Purification: Purify the resulting residue by silica (B1680970) gel chromatography, using a mobile phase of ethyl acetate/petroleum ether (1:5), to obtain pure α-tocopheryl nicotinate. Reported yields for this method are in the range of 82-85%.[8]

Comparative Data for Chemical Synthesis Methods
ParameterMethod 1: Nicotinoyl ChlorideMethod 2: TriphosgeneMethod 3: Oxidative Esterification
Nicotinic Acid Source Nicotinoyl chloride HCl[3]Nicotinic acid[7]3-Pyridinecarboxaldehyde[8]
Activating Agent Pre-activated acyl chlorideTriphosgene[7]Aza-carbene catalyst + Oxidant[8]
Base Pyridine[3]Triethylamine[7]Cs₂CO₃, t-BuOK, or NaOMe[8]
Solvent(s) Toluene, Pyridine[3]Toluene or Dichloromethane[7]Diethyl ether, Chloroform, etc.[8]
Reaction Temperature Room Temperature[3]-5°C to 20°C[7]Room Temperature[8]
Reaction Time Overnight[3]4-6 hours[7]36 hours[8]
Reported Yield Not specifiedNot specified82-85%[8]
Purification Method Alumina column, Recrystallization[3]Recrystallization[7]Silica gel chromatography[8]

Enzymatic Synthesis Method

Enzymatic synthesis provides a greener and more specific alternative to chemical methods, operating under milder conditions and reducing byproduct formation.[4][5] Lipases are commonly employed for the transesterification of α-tocopherol.

Method 4: Lipase-Catalyzed Transesterification

This protocol describes a general procedure for the enzymatic synthesis of α-tocopheryl nicotinate using an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), which has shown high efficacy in acylating α-tocopherol.[4][6]

Experimental Protocol:

  • Reactant Preparation: Dissolve α-tocopherol and an acyl donor (e.g., ethyl nicotinate or vinyl nicotinate) in a suitable organic solvent (e.g., n-hexane, 2-methyl-2-butanol, or a solvent-free system) in a sealed reaction vessel. A molar ratio of acyl donor to α-tocopherol of 2:1 to 5:1 is recommended to shift the equilibrium towards product formation.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, to the mixture. The enzyme loading is typically between 5-15% of the total substrate weight.

  • Reaction: Incubate the mixture in a shaker at a controlled temperature, typically between 40°C and 60°C. The reaction progress can be monitored over time (e.g., 24-72 hours) using HPLC.

  • Enzyme Removal: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.

  • Solvent and Acyl Donor Removal: Remove the solvent and excess acyl donor from the mixture under reduced pressure.

  • Purification: Purify the resulting product using column chromatography (silica gel) to separate the α-tocopheryl nicotinate from any remaining α-tocopherol.

Typical Parameters for Enzymatic Synthesis
ParameterConditionRationale
Enzyme Immobilized Lipase (e.g., Novozym 435)High stability, activity in organic media, and ease of reuse.[4]
Acyl Donor Ethyl nicotinate, Vinyl nicotinateVinyl esters are often preferred as they generate a vinyl alcohol tautomer that converts to acetaldehyde, making the reaction irreversible and driving higher yields.
Solvent n-Hexane, Toluene, or Solvent-freeNon-polar solvents are generally preferred for lipase activity. Solvent-free systems can offer higher volumetric productivity.[4]
Temperature 40-60°CBalances enzyme activity and stability.
Molar Ratio Acyl Donor:Tocopherol > 1 (e.g., 3:1)An excess of the acyl donor drives the reaction equilibrium towards the product side.
Water Activity (a_w) Low (<0.1)Crucial for minimizing the competing hydrolysis reaction and maximizing esterification.

Visualizations

Experimental Workflows

G Diagram 1: General Workflow for Chemical Synthesis cluster_0 Reaction Stage cluster_1 Work-up & Purification Reactants Reactants (α-Tocopherol, Nicotinic Acid Derivative) ReactionMix Reaction Mixture Reactants->ReactionMix Solvent Solvent & Catalyst/Base Solvent->ReactionMix Washing Aqueous Washing (e.g., NaHCO₃, H₂O) ReactionMix->Washing Quenching Drying Drying & Concentration Washing->Drying Purification Chromatography or Recrystallization Drying->Purification FinalProduct Pure α-Tocopheryl Nicotinate Purification->FinalProduct

Diagram 1: General Workflow for Chemical Synthesis

G Diagram 2: Workflow for Enzymatic Synthesis cluster_0 Reaction Stage cluster_1 Product Recovery Substrates Substrates (α-Tocopherol, Acyl Donor) ReactionMix Reaction Mixture (Solvent or Solvent-free) Substrates->ReactionMix Enzyme Immobilized Lipase Enzyme->ReactionMix Filtration Enzyme Filtration (for reuse) ReactionMix->Filtration Incubation Concentration Solvent Removal Filtration->Concentration Purification Product Purification (e.g., Chromatography) Concentration->Purification FinalProduct Pure α-Tocopheryl Nicotinate Purification->FinalProduct

Diagram 2: Workflow for Enzymatic Synthesis
Biological Context: Potential Signaling Role

Recent metabolomics studies suggest that α-tocopheryl nicotinate is not merely a pro-drug for its constituent vitamins but may have independent biological functions.[1][2] It has been shown to elicit cell signaling that leads to the formation of N-acylethanolamines, such as anandamide, which are important signaling lipids.[1][9]

G Diagram 3: Proposed Signaling Role of α-Tocopheryl Nicotinate TN α-Tocopheryl Nicotinate (Intact Molecule) Receptor Cell Surface Receptor (Hypothesized) TN->Receptor Binds Signaling Intracellular Signaling Cascade Receptor->Signaling Activates Enzymes Enzyme Activation or Inhibition Signaling->Enzymes Synthesis Synthesis Pathway Enzymes (e.g., Transacylase, PLD) Enzymes->Synthesis Activates Catabolism Catabolism Pathway Enzymes (e.g., FAAH) Enzymes->Catabolism Inhibits Anandamide Increased Levels of N-Acylethanolamines (e.g., Anandamide) Synthesis->Anandamide Catabolism->Anandamide

Diagram 3: Proposed Signaling Role of α-Tocopheryl Nicotinate

References

Application Notes and Protocols for In Vivo Efficacy Testing of Vitamin E Nicotinate in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin E Nicotinate, a compound combining the antioxidant properties of vitamin E (α-tocopherol) and the metabolic and vasodilatory effects of nicotinic acid (niacin), presents a promising therapeutic agent for conditions associated with oxidative stress and hyperlipidemia, such as non-alcoholic fatty liver disease (NAFLD).[1] This document provides detailed application notes and standardized protocols for the in vivo experimental design of studies evaluating the efficacy of this compound in rodent models.

The primary mechanism of action of this compound involves the synergistic effects of its components. Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by neutralizing free radicals.[1] Nicotinic acid plays a crucial role in cellular metabolism and is known for its ability to improve blood circulation through vasodilation.[1] Some evidence suggests that the intact this compound molecule may also elicit unique cellular signaling, independent of its hydrolysis into vitamin E and niacin.[2]

These protocols are designed to ensure robust and reproducible data for preclinical assessment of this compound.

Rodent Models

The selection of an appropriate animal model is critical for investigating the therapeutic potential of this compound. Based on its mechanism of action, models that replicate hyperlipidemia, oxidative stress, and NAFLD are most relevant.

1. High-Fat Diet (HFD)-Induced Hyperlipidemia and Obesity Model:

  • Species/Strain: Male C57BL/6 mice or Sprague-Dawley rats are commonly used due to their susceptibility to diet-induced metabolic changes.[3][4]

  • Induction: Animals are fed a diet where 45-60% of calories are derived from fat for a period of 8-16 weeks.[5][6] This induces obesity, hyperlipidemia, and insulin (B600854) resistance.

  • Relevance: This model is suitable for evaluating the lipid-lowering and antioxidant effects of this compound.

2. Non-Alcoholic Fatty Liver Disease (NAFLD) Models:

  • Methionine and Choline-Deficient (MCD) Diet Model:

    • Species/Strain: C57BL/6 mice.

    • Induction: Feeding an MCD diet for 4-8 weeks induces steatohepatitis, inflammation, and fibrosis, mimicking key features of human NASH.[7]

    • Relevance: Ideal for studying the anti-inflammatory and anti-fibrotic potential of this compound in the liver.

  • High-Fat/High-Cholesterol/Cholic Acid Diet Model:

    • Species/Strain: Sprague-Dawley or Wistar rats.

    • Induction: This diet induces NASH-like lesions, including inflammation and fibrosis.[8]

    • Relevance: Useful for assessing the impact of this compound on both lipid metabolism and liver pathology.

3. Oxidative Stress Models:

  • Chronic Stress-Induced Model:

    • Species/Strain: Wistar rats.

    • Induction: Daily exposure to stressors like restraint and forced swimming for several weeks can induce hyperlipidemia and oxidative damage.[9]

    • Relevance: Allows for the specific investigation of the antioxidant properties of this compound.

Experimental Design and Protocols

General Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Induction Phase cluster_2 Treatment Phase cluster_3 Post-Treatment Phase Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (Weight, Blood Samples) Acclimatization->Baseline Diet Disease Induction (e.g., HFD, MCD Diet) Baseline->Diet Grouping Randomization into Groups Diet->Grouping Treatment This compound Administration Grouping->Treatment Monitoring Weekly Monitoring (Weight, Food Intake) Treatment->Monitoring Sacrifice Euthanasia and Sample Collection Monitoring->Sacrifice Analysis Biochemical and Histopathological Analysis Sacrifice->Analysis

Caption: General workflow for in vivo testing of this compound.

Protocol 1: Administration of this compound by Oral Gavage

Oral gavage is a precise method for administering specific doses of a compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, olive oil, or 0.5% carboxymethylcellulose)

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip).[10]

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Weigh the animal to determine the correct dosing volume. The recommended maximum volume is 10 mL/kg.[11] Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line.[12]

  • Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach and mark the needle.[13]

  • Insertion: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass with minimal resistance.[10] If resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is correctly placed, slowly administer the compound.

  • Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Monitor the animal for any signs of distress for at least 15 minutes post-administration.[14]

Protocol 2: Blood Sample Collection

Blood samples are essential for analyzing lipid profiles and markers of oxidative stress.

Methods for Survival Bleeding:

  • Saphenous Vein: Suitable for collecting small to medium volumes of blood. Requires skill and proper restraint.[15][16]

  • Lateral Tail Vein: Yields a small quantity of blood and is suitable for serial sampling.[17]

  • Submandibular (Facial) Vein: Allows for the collection of medium to large volumes and is ideal for repeated sampling.[18]

Method for Terminal Bleeding:

  • Cardiac Puncture: Performed under deep anesthesia immediately prior to euthanasia. This method allows for the collection of the maximum blood volume.[17][19]

General Procedure (Saphenous Vein Example):

  • Restrain the animal.

  • Shave the area over the saphenous vein on the hind leg.

  • Apply gentle pressure to visualize the vein.

  • Puncture the vein with a sterile needle (22-23g).[16]

  • Collect the blood in an appropriate micro-collection tube.

  • Apply pressure to the site to stop the bleeding.

Protocol 3: Biochemical Analysis of Serum Samples

Lipid Profile:

  • Parameters: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), Low-Density Lipoprotein Cholesterol (LDL-C).

  • Method: Use commercially available enzymatic colorimetric assay kits according to the manufacturer's instructions.

Markers of Oxidative Stress:

  • Lipid Peroxidation (Malondialdehyde - MDA):

    • Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used.[20][21] This involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature, forming a pink-colored product that can be measured spectrophotometrically at ~532 nm.[21][22]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Assay kits are available that measure the inhibition of a reaction that produces a colored product.

    • Catalase (CAT): Activity is often determined by measuring the rate of hydrogen peroxide decomposition.[23]

    • Glutathione Peroxidase (GPx): Measured by a coupled reaction that monitors the oxidation of NADPH.

Protocol 4: Histopathological Analysis of Liver Tissue

Procedure:

  • Tissue Collection: At the end of the study, euthanize the animals and perfuse the liver with phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

  • Fixation and Processing: Fix the liver tissue in 10% formalin for 24-48 hours, then process and embed in paraffin.

  • Sectioning and Staining: Cut 4-5 µm thick sections and stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Masson's trichrome stain can be used to visualize and quantify fibrosis.

  • Scoring: Use a standardized scoring system, such as the NAFLD Activity Score (NAS), to quantify the histological features.[24]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of this compound on Body Weight and Food Intake

GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Gain (g)Average Daily Food Intake (g)
Control
Disease Model
Disease Model + VEN (Low Dose)
Disease Model + VEN (High Dose)
VEN Only

VEN: this compound

Table 2: Effect of this compound on Serum Lipid Profile

GroupTotal Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-C (mg/dL)LDL-C (mg/dL)
Control
Disease Model
Disease Model + VEN (Low Dose)
Disease Model + VEN (High Dose)
VEN Only

Table 3: Effect of this compound on Markers of Oxidative Stress

GroupSerum MDA (nmol/mL)Liver SOD (U/mg protein)Liver CAT (U/mg protein)Liver GPx (U/mg protein)
Control
Disease Model
Disease Model + VEN (Low Dose)
Disease Model + VEN (High Dose)
VEN Only

Table 4: Effect of this compound on Liver Histopathology (NAFLD Activity Score)

GroupSteatosis (0-3)Lobular Inflammation (0-3)Hepatocyte Ballooning (0-2)Total NAS (0-8)Fibrosis Stage (0-4)
Control
Disease Model
Disease Model + VEN (Low Dose)
Disease Model + VEN (High Dose)
VEN Only

Signaling Pathways and Visualization

This compound is believed to exert its effects through multiple pathways. The antioxidant properties of the Vitamin E moiety combat oxidative stress, a key driver in the pathogenesis of NAFLD. The nicotinic acid component can influence lipid metabolism. Furthermore, there is emerging evidence that the intact molecule may have direct anti-inflammatory signaling effects.

Proposed Signaling Pathway of this compound

G cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Pathways cluster_3 Physiological Outcomes VEN Vitamin E Nicotinate Hydrolysis Hydrolysis VEN->Hydrolysis Signaling Direct Signaling (Intact Molecule) VEN->Signaling VitE Vitamin E (α-tocopherol) Hydrolysis->VitE Niacin Nicotinic Acid Hydrolysis->Niacin AntiInflammatory Anti-inflammatory Signals (e.g., ERK activation) Signaling->AntiInflammatory OxidativeStress Reduced Oxidative Stress VitE->OxidativeStress Lipid Improved Lipid Metabolism Niacin->Lipid Inflammation Decreased Inflammation AntiInflammatory->Inflammation

References

Application Notes and Protocols for Assessing Vitamin E Nicotinate Bioactivity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E Nicotinate (VEN), an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin), has demonstrated unique biological activities beyond its individual components. Emerging research suggests that the intact VEN molecule can elicit specific cell signaling events, positioning it as a molecule of interest for therapeutic development, particularly in cardiovascular and inflammatory diseases. Unlike α-tocopherol, which primarily functions as a lipid-soluble antioxidant, VEN appears to modulate signaling pathways directly, including the MAP kinase cascade, and promote the production of anti-inflammatory mediators.[1][2][3]

These application notes provide detailed protocols for assessing the bioactivity of this compound in cell culture models, focusing on its signaling, anti-inflammatory, and antioxidant properties.

Data Presentation: Quantitative Analysis of this compound Bioactivity

The following tables summarize the reported quantitative effects of this compound in a human vascular smooth muscle cell (VSMC) model. Further dose-response studies are recommended to fully characterize the concentration-dependent effects of VEN.

Table 1: Effect of this compound on MAP Kinase (ERK) Activation

Treatment (Time)ConcentrationFold Change in p-ERK/ERK Ratio (vs. Control)Cell TypeReference
VEN (30 min)100 µM~1.5Human Pulmonary Artery Smooth Muscle Cells[1]
VEN (60 min)100 µM~1.2Human Pulmonary Artery Smooth Muscle Cells[1]
Vitamin E Acetate + Niacin (30 min)100 µMNo significant changeHuman Pulmonary Artery Smooth Muscle Cells[1]

*p < 0.05

Table 2: Effect of this compound on Endogenous Anandamide Levels

Treatment (Time)ConcentrationFold Change in Anandamide Levels (vs. Control)Cell TypeReference
VEN (10 min)100 µMSignificant UpregulationHuman Vascular Smooth Muscle Cells[2][3]
Vitamin E Acetate + Niacin (10 min)100 µMNo significant changeHuman Vascular Smooth Muscle Cells[3]

Experimental Protocols

Cell Culture of Human Vascular Smooth Muscle Cells (VSMCs)

This protocol describes the basic culture of human VSMCs, a relevant cell model for studying the vascular effects of this compound.

Materials:

  • Human Vascular Smooth Muscle Cells (e.g., from aorta or pulmonary artery)

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, serum, and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks (T-75)

  • 6-well and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thawing and Plating:

    • Rapidly thaw the cryopreserved vial of VSMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 15 mL of fresh growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Maintenance and Subculture:

    • Change the growth medium every 2-3 days.

    • When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 10 mL of growth medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh growth medium and plate into new flasks or experimental plates at the desired density.

Assessment of MAP Kinase (ERK) Activation by Western Blot

This protocol details the detection of phosphorylated ERK (p-ERK) as a measure of MAP kinase pathway activation.

Materials:

  • Cultured VSMCs

  • This compound (and controls like Vitamin E Acetate + Niacin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed VSMCs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Treat cells with various concentrations of this compound for different time points (e.g., 10, 30, 60 minutes). Include vehicle controls and positive controls (e.g., PDGF).

    • After treatment, aspirate the medium and wash cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (protein extract).

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Express the results as fold change relative to the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA assay to measure changes in intracellular ROS levels.

Materials:

  • Cultured VSMCs

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ (positive control)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed VSMCs in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce oxidative stress by adding a pro-oxidant (e.g., H₂O₂) for 30-60 minutes. Include untreated and vehicle controls.

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity to cell number if necessary (e.g., using a crystal violet assay).

    • Express the results as a percentage of the control or fold change.

Assessment of Anti-Inflammatory Activity: Cytokine Measurement by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

Materials:

  • Cultured VSMCs or macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Lipopolysaccharide (LPS) to induce inflammation

  • ELISA kit for the specific cytokine of interest

  • Microplate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a 24-well or 48-well plate and grow to near confluency.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce cytokine production. Include unstimulated and vehicle controls.

  • Supernatant Collection:

    • After the incubation period, collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the supernatant at -80°C until the ELISA is performed.

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve from the standards.

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Express the results as pg/mL or ng/mL of the cytokine.

Visualization of Signaling Pathways and Workflows

VEN_Signaling_Pathway VEN Vitamin E Nicotinate Receptor Putative Receptor VEN->Receptor Binds MAPK_Cascade MAP Kinase Cascade (MEK) Receptor->MAPK_Cascade Activates Anandamide_Synth Anandamide Synthesis Receptor->Anandamide_Synth Stimulates ERK ERK (p42/p44) MAPK_Cascade->ERK Phosphorylates Cell_Signaling Cellular Signaling (Proliferation, etc.) ERK->Cell_Signaling Regulates Anandamide Anandamide Anandamide_Synth->Anandamide Anti_Inflammatory Anti-inflammatory Effects Anandamide->Anti_Inflammatory Mediates

Caption: Proposed signaling pathway of this compound.

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis a Seed & Treat Cells with VEN b Lyse Cells & Collect Protein Extract a->b c Quantify Protein (BCA Assay) b->c d SDS-PAGE c->d e Transfer to PVDF Membrane d->e f Block Membrane e->f g Incubate with Primary Antibody (e.g., anti-p-ERK) f->g h Incubate with Secondary Antibody g->h i Detect Signal (ECL) h->i j Densitometry i->j k Normalize to Total Protein j->k

Caption: Experimental workflow for Western Blot analysis.

References

Application Notes and Protocols for Developing a Stable Nanoemulsion for Topical Delivery of Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E nicotinate (B505614), an ester of tocopherol (Vitamin E) and nicotinic acid (Niacin), is a promising active ingredient for topical formulations due to its combined antioxidant and vasodilatory properties.[1][2] As an antioxidant, it helps protect the skin from oxidative stress induced by environmental factors like UV radiation.[1] The nicotinic acid component promotes vasodilation, which can improve blood circulation in the skin.[1] Nanoemulsions are advanced drug delivery systems that can enhance the topical delivery of lipophilic compounds like Vitamin E nicotinate by increasing their solubility, stability, and skin penetration. This document provides detailed application notes and protocols for the development and characterization of a stable oil-in-water (O/W) nanoemulsion for the topical delivery of this compound.

Signaling Pathway of Topical this compound

This compound has been shown to elicit cellular responses by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] This pathway is crucial in regulating various cellular processes, including cell proliferation, differentiation, and stress response. The activation of the MAPK pathway by this compound can lead to the upregulation of various primary fatty acid amides, which have anti-inflammatory properties.[1][4]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEN This compound Receptor Cell Surface Receptor VEN->Receptor MAPK_Cascade MAPK Cascade (ERK Activation) Receptor->MAPK_Cascade Activates FattyAcidAmides Upregulation of Fatty Acid Amides (e.g., Anandamide) MAPK_Cascade->FattyAcidAmides Leads to AntiInflammatory Anti-inflammatory Response FattyAcidAmides->AntiInflammatory Promotes

This compound cellular signaling cascade.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-pressure homogenizer.

Materials:

  • This compound (Active Pharmaceutical Ingredient)

  • Oil Phase: e.g., Medium Chain Triglycerides (MCT) oil

  • Surfactant: e.g., Tween 80 (Polysorbate 80)

  • Co-surfactant: e.g., PEG 400 (Polyethylene Glycol 400)

  • Aqueous Phase: Purified Water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase: Dissolve this compound in the MCT oil. Gently heat if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (Tween 80) and co-surfactant (PEG 400) in purified water.

  • Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while continuously mixing using a high-shear mixer at a moderate speed for 10-15 minutes to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that influence the droplet size.[1] A pressure of 1500-2000 psi for 3-5 cycles is a good starting point.[1]

  • Cooling: Cool the resulting nanoemulsion to room temperature.

  • Storage: Store the nanoemulsion in a sealed container, protected from light.

Nanoemulsion Preparation Workflow Start Start PrepOil Prepare Oil Phase (this compound in MCT Oil) Start->PrepOil PrepAq Prepare Aqueous Phase (Tween 80 & PEG 400 in Water) Start->PrepAq Mix Combine Phases & Create Coarse Emulsion (High-Shear Mixer) PrepOil->Mix PrepAq->Mix Homogenize High-Pressure Homogenization Mix->Homogenize Cool Cool to Room Temperature Homogenize->Cool Store Store Nanoemulsion Cool->Store End End Store->End

High-pressure homogenization workflow.
Protocol 2: Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Instrument: Dynamic Light Scattering (DLS) particle size analyzer.

  • Procedure: Dilute the nanoemulsion sample with purified water to an appropriate concentration. Analyze the sample using the DLS instrument to determine the mean droplet size and PDI. A PDI value below 0.3 indicates a narrow size distribution.

2. Zeta Potential Measurement:

  • Instrument: Zeta potential analyzer.

  • Procedure: Dilute the nanoemulsion sample with purified water. Measure the zeta potential to assess the surface charge of the droplets, which is an indicator of the stability of the nanoemulsion. A zeta potential value greater than |30| mV suggests good physical stability.

3. Morphological Characterization:

  • Instrument: Transmission Electron Microscope (TEM).

  • Procedure: Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. After drying, visualize the sample under the TEM to observe the shape and morphology of the droplets.

4. pH Measurement:

  • Instrument: Calibrated pH meter.

  • Procedure: Directly measure the pH of the undiluted nanoemulsion at room temperature. The pH should be within a range suitable for topical application (typically 4.5-6.5).

5. Viscosity Measurement:

  • Instrument: Brookfield viscometer or a rheometer.

  • Procedure: Measure the viscosity of the undiluted nanoemulsion at a controlled temperature.

Protocol 3: Stability Studies
  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 5,000 rpm) for 30 minutes and observe for any phase separation, creaming, or cracking.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (e.g., 40°C for 48 hours). Observe for any signs of instability.

  • Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3 months). Periodically evaluate the droplet size, PDI, zeta potential, and pH to assess stability.

Protocol 4: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol evaluates the permeation of this compound from the nanoemulsion through a skin model.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human cadaver skin) or a synthetic membrane

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like ethanol (B145695) to maintain sink conditions)

  • Magnetic stirrer

  • Water bath

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Shave the hair from the skin and carefully excise the full thickness of the skin.

  • Franz Cell Setup: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.

  • Temperature Control: Maintain the temperature of the receptor medium at 32 ± 0.5°C using a circulating water bath to mimic skin surface temperature.

  • Application of Formulation: Apply a known quantity of the this compound nanoemulsion to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the permeation flux.

Franz_Diffusion_Cell_Workflow Start Start PrepSkin Prepare Skin Membrane Start->PrepSkin SetupFranz Assemble Franz Diffusion Cell PrepSkin->SetupFranz Equilibrate Equilibrate at 32°C SetupFranz->Equilibrate ApplyFormulation Apply Nanoemulsion to Donor Equilibrate->ApplyFormulation Sample Collect Samples from Receptor at Time Intervals ApplyFormulation->Sample Analyze Analyze Samples by HPLC Sample->Analyze Calculate Calculate Permeation Parameters Analyze->Calculate End End Calculate->End

In vitro skin permeation study workflow.

Data Presentation

The following tables present representative data for a hypothetical stable this compound nanoemulsion, synthesized from findings on similar Vitamin E nanoemulsions.

Table 1: Formulation Composition of this compound Nanoemulsion

ComponentFunctionConcentration (% w/w)
This compoundActive Ingredient2.0
MCT OilOil Phase10.0
Tween 80Surfactant15.0
PEG 400Co-surfactant5.0
Purified WaterAqueous Phase68.0

Table 2: Physicochemical Characterization of this compound Nanoemulsion

ParameterResultReference
Mean Droplet Size (nm)141[5]
Polydispersity Index (PDI)0.234[5]
Zeta Potential (mV)-14.3[5]
pH6.3[6][7]
Viscosity (cP)2.86[8]

Table 3: Stability Study of this compound Nanoemulsion (3 Months)

Storage ConditionMean Droplet Size (nm)PDIZeta Potential (mV)
Initial 1410.234-14.3
4°C 1450.240-14.1
25°C / 60% RH 1520.255-13.8
40°C / 75% RH 1650.280-12.9

Data synthesized from similar Vitamin E nanoemulsion studies for illustrative purposes.[5][9]

Table 4: In Vitro Skin Permeation of this compound from Nanoemulsion

Time (hours)Cumulative Amount Permeated (µg/cm²)
115.2
235.8
478.5
8160.1
12245.7
24450.3

Hypothetical data for illustrative purposes.

Conclusion

These application notes and protocols provide a comprehensive framework for the development and evaluation of a stable nanoemulsion for the topical delivery of this compound. By following these detailed methodologies, researchers can formulate a nanoemulsion with desirable physicochemical properties, assess its stability, and evaluate its potential for enhanced skin permeation. The provided data tables serve as a benchmark for expected results, aiding in the successful development of this promising topical delivery system.

References

Application Notes and Protocols: Vitamin E Nicotinate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin E Nicotinate, or Tocopheryl Nicotinate, is a stable ester formed from Vitamin E (α-tocopherol) and Nicotinic Acid (Niacin or Vitamin B3).[1][2][3] This hybrid molecule uniquely combines the potent antioxidant properties of Vitamin E with the vasodilatory and microcirculation-enhancing effects of Nicotinic Acid.[2][4][5] These dual actions make it a valuable active ingredient in advanced cosmetic and dermatological formulations aimed at skin protection, rejuvenation, and targeted treatments.[5][6] Unlike pure nicotinic acid, this compound provides a mild warming sensation without causing significant redness or irritation, enhancing its suitability for a wide range of topical products.[1][7]

Mechanism of Action

This compound functions through a synergistic mechanism, leveraging the distinct biological activities of its two core components following topical application and partial hydrolysis in the skin.

  • Antioxidant Protection (Vitamin E moiety): The tocopherol component is a powerful lipid-soluble antioxidant.[3] It integrates into cell membranes and the lipid matrix of the stratum corneum, where it neutralizes harmful reactive oxygen species (ROS) generated by environmental aggressors like UV radiation and pollution.[3][8][9] This action protects cellular structures, including DNA, proteins, and lipids, from oxidative damage, thereby preventing collagen degradation and slowing the visible signs of aging.[8][9]

  • Enhanced Microcirculation and Barrier Function (Nicotinic Acid moiety): The nicotinic acid component acts as a vasodilator, widening blood vessels in the dermis.[3][5][8] This improves blood flow, leading to enhanced delivery of oxygen and essential nutrients to skin cells.[6][8] This boost in cellular metabolism contributes to a brighter, more radiant complexion and can help reduce the appearance of dullness and under-eye circles.[1][8] Furthermore, nicotinic acid supports the synthesis of ceramides, which are crucial lipids for maintaining a healthy skin barrier, thereby reducing transepidermal water loss (TEWL) and improving skin hydration and resilience.[8]

  • Anti-Inflammatory Effects: Both Vitamin E and Niacin possess anti-inflammatory properties. Vitamin E can reduce the production of pro-inflammatory mediators like prostaglandins.[10][11] Recent research also suggests that the intact this compound molecule may have its own distinct anti-inflammatory signaling functions, potentially upregulating anti-inflammatory molecules and activating pathways like the extracellular signal-regulated kinase (ERK) pathway.[12][13]

Signaling Pathway Diagram

G cluster_0 External Stressors cluster_1 This compound Action cluster_2 Cellular Effects cluster_3 Dermatological Outcomes UV_Pollution UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) UV_Pollution->ROS VEN This compound (Topical Application) Hydrolysis Hydrolysis in Skin VEN->Hydrolysis Tocopherol Vitamin E (α-Tocopherol) Hydrolysis->Tocopherol Niacin Nicotinic Acid (Niacin) Hydrolysis->Niacin Tocopherol->ROS Scavenges Inflammation ↓ Pro-inflammatory Mediators Tocopherol->Inflammation Vasodilation Vasodilation Niacin->Vasodilation Ceramide ↑ Ceramide Synthesis Niacin->Ceramide Niacin->Inflammation Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Collagen Degradation) ROS->Oxidative_Stress Aging ↓ Photoaging ↓ Wrinkles Oxidative_Stress->Aging Microcirculation ↑ Microcirculation (Nutrient & O₂ Delivery) Vasodilation->Microcirculation Radiance ↑ Skin Radiance & Luminosity Microcirculation->Radiance Barrier ↑ Skin Barrier Function (↓ TEWL) Ceramide->Barrier Hydration ↑ Hydration ↑ Resilience Barrier->Hydration Soothing Soothing Effect Inflammation->Soothing G start Start: Prepare Franz Cells & Skin Samples mount_skin Mount Skin Membrane (Stratum Corneum Up) start->mount_skin fill_receptor Fill Receptor Chamber with Buffer (32°C) mount_skin->fill_receptor equilibrate Equilibrate System (30 mins) fill_receptor->equilibrate apply_formulation Apply Test Formulation to Donor Chamber equilibrate->apply_formulation sampling Collect Aliquots from Receptor Fluid at Time Points (t=1, 2, 4...24h) apply_formulation->sampling end_exp End Experiment (24h): Dismantle Cell sampling->end_exp extraction Solvent Extraction of - Receptor Fluid Samples - Skin Layers sampling->extraction Receptor Samples skin_processing Process Skin: - Surface Wipe - Tape Strip (SC) - Separate Epidermis/Dermis end_exp->skin_processing skin_processing->extraction Skin Layers analysis Quantify this compound via HPLC extraction->analysis data_analysis Data Analysis: - Permeation Profile - Flux Calculation - Skin Retention analysis->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Vitamin E Nicotinate in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Vitamin E Nicotinate as a dietary supplement in preclinical studies. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and workflows.

Introduction

This compound, an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin or vitamin B3), has demonstrated unique biological activities in preclinical models, distinct from the individual actions of its constituent vitamins.[1] Research suggests that its intact structure elicits specific cell signaling events, independent of the well-known antioxidant properties of vitamin E.[2] Preclinical investigations have primarily focused on its potential therapeutic effects in cardiovascular conditions, such as hypertension and heart failure.[3][4]

The primary mechanism of action appears to involve the modulation of intracellular signaling cascades, leading to the production of anti-inflammatory lipid mediators and the activation of key protein kinases.[2] These notes will detail the experimental approaches to investigate these effects.

Data Presentation: Quantitative Summary of Preclinical Studies

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vivo Studies of this compound in Rat Models

Animal ModelCompound AdministrationDosageDurationKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Oral gavage20 mg/kg/dayDailyDelayed progression of hypertension[3]
Spontaneously Hypertensive Rats (SHR)Oral gavage100 mg/kg/dayDailyReduced advanced hypertension[3]
DOCA-salt Hypertensive RatsOral gavage20 or 100 mg/kg/dayNot specifiedAntihypertensive effect[3]
Pulmonary Hypertension-Induced Right Heart Failure (SU5416/ovalbumin model)Not specified (endogenously measured)N/AN/A30-fold lower levels of endogenous this compound in failing heart tissue compared to healthy controls.[2]

Table 2: In Vitro Study of this compound

Cell TypeTreatment ConcentrationTreatment DurationKey FindingsReference
Human Vascular Smooth Muscle Cells100 µM10 minutes- Increased levels of anandamide (B1667382) and other anti-inflammatory fatty acid amides.- Activation of MAP kinase signaling.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Protocol 1: In Vivo Administration of this compound in a Rat Model of Hypertension

Objective: To assess the antihypertensive effects of orally administered this compound in spontaneously hypertensive rats (SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR), age- and weight-matched.

  • This compound (d,l-alpha-tocopheryl nicotinate).

  • Vehicle (e.g., corn oil or appropriate solvent).

  • Oral gavage needles.

  • Blood pressure measurement system for rats (e.g., tail-cuff method).

Procedure:

  • Animal Acclimatization: Acclimate SHR to the housing facility for at least one week before the experiment.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure and body weight of each rat.

  • Group Allocation: Randomly divide the animals into three groups:

    • Vehicle control group.

    • Low-dose this compound group (20 mg/kg/day).

    • High-dose this compound group (100 mg/kg/day).

  • Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administration: Administer the prepared solutions or vehicle to the respective groups via oral gavage once daily.

  • Monitoring: Measure and record systolic blood pressure and body weight at regular intervals (e.g., weekly) throughout the study period.

  • Data Analysis: At the end of the study, compare the changes in blood pressure and body weight between the treated and control groups using appropriate statistical methods.

Protocol 2: In Vitro Treatment of Human Vascular Smooth Muscle Cells

Objective: To investigate the effect of this compound on cell signaling and metabolite production in cultured human vascular smooth muscle cells.

Materials:

  • Human vascular smooth muscle cells (hVSMCs).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound.

  • Vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer for protein extraction (for Western blot).

  • Methanol (B129727) for metabolite extraction.

Procedure:

  • Cell Culture: Culture hVSMCs in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into multi-well plates (e.g., 6-well plates) and allow them to adhere and grow for 24 hours.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in the vehicle.

    • Dilute the stock solution in a serum-free medium to a final concentration of 100 µM.

    • Prepare a vehicle control with the same final concentration of the vehicle.

    • Remove the starvation medium from the cells and add the this compound solution or vehicle control.

    • Incubate for 10 minutes at 37°C.

  • Harvesting:

    • For Metabolomics: Aspirate the medium, wash the cells twice with ice-cold PBS, and then add ice-cold methanol to extract metabolites. Scrape the cells and collect the extract.

    • For Western Blot: Aspirate the medium, wash the cells twice with ice-cold PBS, and add ice-cold cell lysis buffer. Scrape the cells and collect the lysate.

Protocol 3: Quantification of Anandamide by LC-MS/MS

Objective: To measure the levels of anandamide in cell extracts following treatment with this compound.

Materials:

  • Cell extracts (from Protocol 2).

  • Anandamide standard.

  • Internal standard (e.g., anandamide-d8).

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

  • C18 reverse-phase column.

  • Acetonitrile (B52724), methanol, and formic acid (LC-MS grade).

Procedure:

  • Sample Preparation:

    • To the methanol extracts from Protocol 2, add a known amount of the internal standard.

    • Centrifuge the samples to pellet any debris.

    • Transfer the supernatant to autosampler vials.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Separate the analytes using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) on the C18 column.

    • Detect anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for anandamide should be used for quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the anandamide standard.

    • Quantify the amount of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 4: Western Blot for Phosphorylated ERK (p-ERK)

Objective: To determine the activation of the MAP kinase pathway by assessing the phosphorylation of ERK in cell lysates.

Materials:

  • Cell lysates (from Protocol 2).

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer and system.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with the anti-total-ERK1/2 antibody, following the same steps from blocking onwards.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. The level of ERK activation is expressed as the ratio of p-ERK to total ERK.

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to downstream cellular effects.

Vitamin_E_Nicotinate_Signaling VEN This compound Receptor Putative Receptor (e.g., GPR109A) VEN->Receptor binds PLC Phospholipase C Receptor->PLC MAPK_Cascade MAP Kinase Cascade Receptor->MAPK_Cascade Anandamide ↑ Anandamide Production PLC->Anandamide Anti_Inflammatory Anti-inflammatory Effects Anandamide->Anti_Inflammatory ERK ↑ p-ERK MAPK_Cascade->ERK Cell_Signaling Cell Signaling Modulation ERK->Cell_Signaling VEN_In_Vitro_Workflow Start Start: Culture Cells (e.g., hVSMCs) Treatment Treat with This compound (100 µM) or Vehicle Start->Treatment Harvest Harvest Cells (10 min) Treatment->Harvest Metabolomics Metabolite Extraction & LC-MS/MS for Anandamide Harvest->Metabolomics WesternBlot Protein Extraction & Western Blot for p-ERK Harvest->WesternBlot DataAnalysis Data Analysis and Interpretation Metabolomics->DataAnalysis WesternBlot->DataAnalysis VEN_Logical_Relationship cluster_0 Compound Administration cluster_1 Cellular Response cluster_2 Preclinical Outcome VEN This compound (Intact Ester) Signaling Specific Cell Signaling (e.g., ↑ Anandamide, ↑ p-ERK) VEN->Signaling VE_N Vitamin E + Niacin (Separate Molecules) Antioxidant General Antioxidant Effect VE_N->Antioxidant Therapeutic Potential Therapeutic Effects (e.g., Antihypertensive) Signaling->Therapeutic

References

Spray-drying techniques for creating a powdered form of Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a powdered form of Vitamin E Nicotinate (B505614) using spray-drying technology. This technique, also known as microencapsulation, transforms the oily, water-insoluble Vitamin E Nicotinate into a free-flowing, water-dispersible powder, enhancing its stability, handling, and bioavailability.[1][2][3]

Introduction to Spray-Drying for this compound

This compound, an ester of α-tocopherol and nicotinic acid, is a lipophilic compound with antioxidant properties.[4] Its oily nature presents challenges in formulation, particularly for solid dosage forms and aqueous-based systems. Spray-drying offers a robust solution by encapsulating the oily drug within a solid carrier matrix, creating what is often termed a "dry emulsion".[1] This process involves atomizing a liquid feed—an emulsion of this compound—into a hot gas stream, leading to the rapid evaporation of the solvent and the formation of a powdered product.[3][5]

The resulting microcapsules protect the this compound from environmental factors such as oxidation, light, and heat, thereby improving its shelf life.[3][5] Furthermore, the powdered form exhibits improved flowability and can be formulated to be readily dispersible in water, a significant advantage for various applications in the pharmaceutical and nutraceutical industries.[1][2]

Formulation Components

The successful spray-drying of this compound relies on a carefully selected formulation. The key components of the liquid feed are the active ingredient (core material), wall materials (carrier matrix), emulsifiers/surfactants, and the solvent (typically water).

A variety of materials can be employed as wall materials and emulsifiers to achieve desired powder characteristics. The choice of these excipients influences properties such as encapsulation efficiency, particle size, redispersibility, and drug release.[1]

Table 1: Summary of Formulation Components for Spray-Dried this compound

Component TypeExamplesPurposeReference(s)
Core Material dl-α-tocopherol nicotinate (VEN)Active Pharmaceutical Ingredient[1]
Wall Materials Maltodextrin (B1146171), Gelatin, Sodium Caseinate, Lactose, Hydroxypropylmethylcellulose (HPMC), Modified Starch (e.g., Capsul-CAP®), Gum AcaciaForms the protective solid matrix of the microcapsules.[1][2][6][7][8]
Emulsifiers/ Surfactants Polyoxyethylene-polyoxypropylene block copolymer (Pluronic F-68), Polysorbate 80 (Tween 80), Fatty acid monoglycerides, Glycerin monostearate, Sucrose (B13894) estersReduces interfacial tension, facilitates emulsion formation, and improves stability.[1][6][7][8][9]
Oily Carrier Medium Chain Triglycerides (MCT)Can be used to dissolve VEN and influence drug release properties.[1]
Flow Enhancer Amorphous Silica (B1680970) (e.g., Aerosil®)Improves the flowability of the final powder.[1][6][9]
Solvent Deionized WaterThe continuous phase of the emulsion to be spray-dried.[9]

Experimental Protocols

This section outlines detailed protocols for the preparation and spray-drying of a this compound emulsion.

Protocol 1: Preparation of the Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of the liquid feed for the spray-dryer.

Materials:

  • This compound

  • Wall materials (e.g., Maltodextrin and Gelatin)[7]

  • Emulsifiers (e.g., Glycerin monostearate and Sucrose ester)[7]

  • Deionized water

  • Magnetic stirrer with hot plate or water bath

  • High-shear mixer (for pre-emulsification)

  • High-pressure homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • Heat deionized water to 50-60°C.[7]

    • Gradually dissolve the maltodextrin and gelatin in the hot water while stirring continuously (e.g., at 200-300 rpm) until a clear solution is obtained.[7] This forms the wall material solution.

  • Preparation of the Oily Phase:

    • In a separate container, heat the this compound oil to 40-60°C.[7]

    • Add the emulsifier(s) (e.g., a blend of glycerin monostearate and sucrose ester) to the heated oil and mix until fully dissolved.[7]

  • Pre-emulsification:

    • Slowly add the oily phase to the aqueous phase while continuously stirring.

    • Subject the mixture to high-shear mixing (e.g., 10,000-20,000 rpm for 1-2 minutes) to form a coarse pre-emulsion.[7]

  • Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion.[7]

    • Typical homogenization pressures range from 20-40 MPa (200-400 bar).[7] Some protocols may use pressures up to 120 bar.[6]

Logical Relationship of Emulsion Formulation

Caption: Logical workflow for preparing the this compound emulsion.

Protocol 2: Spray-Drying Process

This protocol details the steps for converting the liquid emulsion into a dry powder.

Equipment:

  • Laboratory or industrial-scale spray-dryer (e.g., with a centrifugal or nozzle atomizer)

Procedure:

  • System Preparation:

    • Pre-heat the spray-dryer to the desired inlet temperature.

    • Set the atomization speed/pressure and the feed pump rate.

  • Spray-Drying:

    • Continuously feed the prepared this compound emulsion into the spray-dryer. The feed temperature is typically maintained between 40-60°C.[7]

    • The emulsion is atomized into fine droplets inside the drying chamber.

    • The hot drying air rapidly evaporates the water from the droplets, forming solid microparticles.

  • Powder Collection:

    • The dried powder is separated from the air stream, typically by a cyclone separator, and collected in a receiving vessel.

    • For improved flowability, a flow enhancer like amorphous silica can be introduced into the drying chamber during the process.[6][9]

  • Storage:

    • Store the collected this compound powder in an airtight, light-resistant container to protect it from moisture and degradation.

Experimental Workflow for Spray-Drying this compound

SprayDryingWorkflow prep_emulsion 1. Prepare O/W Emulsion (this compound, Wall Materials, Emulsifiers) feed_prep 2. Set Emulsion Feed Temperature (40-60°C) prep_emulsion->feed_prep atomization 4. Atomization of Emulsion feed_prep->atomization sd_setup 3. Set Spray-Dryer Parameters (Inlet Temp, Feed Rate, Atomization) sd_setup->atomization drying 5. Drying with Hot Air atomization->drying Droplets meet hot air separation 6. Powder-Air Separation (Cyclone) drying->separation Moisture Evaporation collection 7. Powder Collection separation->collection analysis 8. Powder Characterization collection->analysis

Caption: Step-by-step workflow for the spray-drying process.

Process Parameters and Powder Characteristics

The parameters of the spray-drying process directly impact the characteristics of the final powder. The tables below summarize typical process parameters and the resulting powder properties based on available literature.

Table 2: Typical Spray-Drying Process Parameters

ParameterTypical RangeEffect on ProductReference(s)
Inlet Temperature 100 - 240 °CAffects moisture content and thermal degradation of the active ingredient.[6][7][9]
Outlet Temperature 60 - 110 °CInfluences residual moisture and particle morphology.[6][7][9]
Feed Rate Variable (e.g., 120 ml/min)Affects outlet temperature and drying efficiency.[7]
Homogenization Pressure 20 - 120 barDetermines emulsion droplet size, which influences microcapsule size and stability.[6][7]
Atomizer Type Nozzle, CentrifugalAffects particle size distribution.[6][9]

Table 3: Characteristics of Spray-Dried this compound Powder

CharacteristicTypical Value/RangeSignificanceReference(s)
Vitamin E Content 10 - 60% by weightIndicates the loading capacity of the microcapsules.[9]
Moisture Content 1 - 8%Low moisture content is crucial for powder stability and flowability.[6][7][8][9]
Encapsulation Efficiency > 93%Represents the percentage of the active ingredient successfully entrapped within the wall material.[7]
Product Yield 77 - 95%The percentage of solid material recovered as powder after drying. Yields >50% are considered successful.[7][8]
Particle Size 2 - 100 µmAffects flowability, solubility, and bioavailability.[9]
Bulk Density ~46.5 g/100 mlImportant for packaging, storage, and dosage form design.[9]
Morphology Semi-spherical shape, potentially with surface dents.Influences powder properties like flow and compressibility.[8]
Redispersibility Forms a stable milky emulsion in water.A key quality attribute for applications requiring reconstitution.[2]

Conclusion

Spray-drying is a highly effective and scalable technique for transforming oily this compound into a stable, water-dispersible powder.[3] By carefully selecting the formulation components and optimizing the process parameters, researchers and drug development professionals can produce a high-quality powdered product with desirable characteristics for a wide range of applications. The protocols and data presented in these notes serve as a comprehensive guide for the successful microencapsulation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Vitamin E Nicotinate Release from Microspheres

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered when optimizing the release profile of Vitamin E Nicotinate from microspheres.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the release rate of this compound from microspheres?

A1: The release kinetics of this compound, a lipophilic compound, from polymeric microspheres are governed by a combination of factors. The most critical include the polymer's properties (type, molecular weight, and degradation rate), the microsphere's characteristics (size, porosity, and drug loading), and the interactions between the drug and the polymer matrix.[1][2] Generally, smaller microspheres and those made from lower molecular weight polymers will exhibit a faster release rate.[1][2][3]

Q2: Which polymer is most suitable for encapsulating this compound for sustained release?

A2: Poly(lactic-co-glycolic acid) (PLGA) is a widely used and highly suitable biodegradable polymer for creating sustained-release microspheres due to its biocompatibility and tunable degradation rates.[1][] The ratio of lactic acid to glycolic acid in the PLGA copolymer can be adjusted to control the degradation and subsequent drug release profile. For instance, microspheres made with PLGA (50:50) tend to release drugs faster than those made with PLGA (75:25) or PLGA (85:15).[5]

Q3: What is a "burst release" and how can I minimize it?

A3: A "burst release" is the rapid release of a large fraction of the encapsulated drug shortly after administration.[2][6] This is often caused by drug molecules that are poorly encapsulated and merely adsorbed on the surface of the microspheres. To minimize this effect, you can optimize the formulation by adjusting the polymer concentration, modifying the homogenization speed during preparation, and ensuring thorough washing of the finished microspheres to remove surface-bound drug.[7]

Q4: How do I choose the right preparation method for this compound microspheres?

A4: The choice of method depends on the desired characteristics of the microspheres. For a lipophilic drug like this compound, the oil-in-water (o/w) solvent evaporation method is one of the most common and effective techniques.[][9] Other methods like spray drying are also applicable and offer advantages such as scalability and the ability to encapsulate heat-sensitive compounds.[2][6][]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format.

Problem 1: Low Encapsulation Efficiency (%EE)

  • Q: My encapsulation efficiency for this compound is consistently below 50%. What are the likely causes and solutions?

  • A: Low encapsulation efficiency can stem from several factors. High polymer concentration can lead to larger microspheres, which may cause more drug loss from the surface during the washing process.[7] The drug may also have some solubility in the external aqueous phase, leading to its loss during emulsification.

    • Troubleshooting Steps:

      • Optimize Polymer Concentration: Systematically vary the concentration of the polymer (e.g., PLGA). A higher viscosity in the organic phase can improve drug entrapment, but an excessively high concentration may hinder efficient emulsification.[7]

      • Adjust Phase Volume Ratio: Modify the volume ratio of the internal organic phase to the external aqueous phase.

      • Increase Homogenization Speed: A higher speed can create smaller emulsion droplets, potentially improving encapsulation, although this can also affect particle size.[10]

      • Select an Appropriate Solvent: Ensure the organic solvent (e.g., dichloromethane) has low miscibility with the aqueous phase to prevent drug leakage.

Problem 2: High Initial Burst Release (>30%)

  • Q: I'm observing a very high burst release within the first 24 hours. How can I achieve a more controlled, sustained release profile?

  • A: A high burst release is typically due to a significant amount of the drug being present on or near the surface of the microspheres.[6]

    • Troubleshooting Steps:

      • Improve Washing Procedure: After harvesting, wash the microspheres with a suitable medium (e.g., deionized water or a buffer) to remove any unencapsulated, surface-adsorbed drug.

      • Increase Polymer Molecular Weight: Higher molecular weight polymers create a denser matrix, which can slow down the initial drug diffusion.[1]

      • Optimize Drug Loading: Very high drug loading can lead to the formation of drug crystals on the surface, contributing to the burst effect.[2] Try reducing the initial drug-to-polymer ratio.

      • Alter Microsphere Porosity: Preparation conditions, such as the rate of solvent removal, can affect the porosity. A slower evaporation rate can result in a less porous, denser microsphere structure, which helps to reduce burst release.

Problem 3: Particle Size is Too Large or Inconsistent (High Polydispersity)

  • Q: The microspheres I'm producing are much larger than my target size of 20-50 µm, and the size distribution is very broad. What should I adjust?

  • A: Particle size is primarily controlled by the emulsification step. Inconsistent or large particles are often a result of suboptimal homogenization or emulsion instability.[6][11]

    • Troubleshooting Steps:

      • Optimize Homogenization/Stirring Speed: This is the most direct way to control particle size. Higher speeds generally produce smaller particles.[10]

      • Adjust Surfactant Concentration: The concentration of the stabilizer in the aqueous phase (e.g., polyvinyl alcohol - PVA) is critical. Insufficient surfactant will lead to droplet coalescence and a larger, more varied particle size distribution.[10]

      • Control Viscosity of Both Phases: The viscosity of the dispersed (organic) and continuous (aqueous) phases affects droplet breakup. Adjusting the polymer concentration can modify the organic phase viscosity.[10]

      • Consider Microfluidic Methods: For highly uniform (monodisperse) microspheres, microfluidic-based preparation methods offer superior control over particle size.[10]

Data Summary Tables

Table 1: Effect of Formulation Variables on Microsphere Characteristics

Parameter AdjustedEffect on Particle SizeEffect on Encapsulation EfficiencyEffect on Burst ReleaseCitation(s)
Increase Polymer Concentration IncreaseMay Increase (to a point)Decrease[1][7]
Increase Polymer Molecular Weight IncreaseNo significant direct effectDecrease[1]
Increase Homogenization Speed DecreaseMay Decrease (if too small)May Increase (due to higher surface area)[7][10]
Increase Surfactant Concentration DecreaseMay Increase (better stabilization)No significant direct effect[10]
Increase Drug Loading VariableDecrease (beyond saturation)Increase[2]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Microspheres (O/W Solvent Evaporation)

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 200 mg) and this compound (e.g., 50 mg) in 2 mL of dichloromethane (B109758) (DCM).

  • Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Homogenize the mixture using a high-speed homogenizer at a set speed (e.g., 8,000 RPM) for 2 minutes to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate, which solidifies the microspheres.

  • Harvesting: Centrifuge the microsphere suspension (e.g., at 3,000 rpm for 5 minutes). Discard the supernatant.

  • Washing: Resuspend the microspheres in deionized water and centrifuge again. Repeat this washing step three times to remove residual PVA and any unencapsulated drug.

  • Drying: Lyophilize (freeze-dry) the washed microspheres for 48 hours to obtain a fine, dry powder. Store in a desiccator at 4°C.

Protocol 2: Determination of Encapsulation Efficiency and Drug Loading

  • Sample Preparation: Accurately weigh 10 mg of the dried microspheres.

  • Microsphere Dissolution: Dissolve the microspheres in 1 mL of a suitable organic solvent like tetrahydrofuran (B95107) (THF) to break the polymer matrix.[10]

  • Drug Extraction: Add 9 mL of a mobile phase solvent (e.g., methanol/water mixture) and vortex thoroughly to ensure the complete dissolution of this compound.

  • Quantification: Filter the resulting solution through a 0.22 µm syringe filter. Analyze the concentration of this compound using a validated HPLC method with UV detection (e.g., at 284 nm).[9]

  • Calculation:

    • Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100

    • Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100

Protocol 3: In-Vitro Release Study

  • Method Selection: The USP Apparatus IV (flow-through cell) is recommended for its reproducibility and ability to prevent microsphere aggregation.[12][13] Alternatively, a "sample and separate" method can be used.[14]

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.

  • Procedure (Sample and Separate Method): a. Disperse a known quantity of microspheres (e.g., 20 mg) into a vial containing 10 mL of the release medium. b. Place the vials in a shaking water bath maintained at 37°C.[13] c. At predetermined time intervals (e.g., 1, 6, 24, 48 hours, and then daily), remove the vials and centrifuge them. d. Withdraw a sample of the supernatant (e.g., 1 mL) for analysis. e. Replenish the vial with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.[15]

  • Analysis: Determine the concentration of this compound in the collected samples using HPLC.

  • Data Reporting: Calculate the cumulative percentage of drug released over time and plot the release profile.

Visualizations

Experimental_Workflow cluster_char Analysis prep Phase Preparation emul Emulsification (Homogenization) prep->emul evap Solvent Evaporation emul->evap harvest Harvesting & Washing (Centrifugation) evap->harvest dry Drying (Lyophilization) harvest->dry char_ee Characterization: Encapsulation Efficiency dry->char_ee char_size Characterization: Particle Size & Morphology dry->char_size char_release Characterization: In-Vitro Release dry->char_release optimize Optimize Formulation char_ee->optimize char_size->optimize char_release->optimize optimize->prep Iterate

Caption: Workflow for microsphere preparation, characterization, and optimization.

Troubleshooting_Burst_Release start High Initial Burst Release? check_wash Is the washing procedure adequate? start->check_wash Yes improve_wash Action: Increase washing steps or use a different medium. check_wash->improve_wash No check_loading Is drug loading >25%? check_wash->check_loading Yes end Release Profile Optimized improve_wash->end reduce_loading Action: Decrease initial drug-to-polymer ratio. check_loading->reduce_loading Yes check_polymer Using low MW polymer? check_loading->check_polymer No reduce_loading->end increase_mw Action: Switch to a higher molecular weight polymer. check_polymer->increase_mw Yes check_polymer->end No increase_mw->end

Caption: Decision tree for troubleshooting high initial burst release.

Factors_Influencing_Release center Drug Release Profile poly Polymer Properties center->poly micro Microsphere Properties center->micro drug Drug Properties center->drug poly_mw Molecular Weight poly->poly_mw poly_type Copolymer Ratio (e.g., LA:GA) poly->poly_type poly_degrad Degradation Rate poly->poly_degrad micro_size Particle Size micro->micro_size micro_poro Porosity micro->micro_poro micro_load Drug Loading micro->micro_load drug_sol Solubility drug->drug_sol drug_poly Drug-Polymer Interaction drug->drug_poly

Caption: Key factors influencing the drug release profile from microspheres.

References

Troubleshooting Vitamin E Nicotinate degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Vitamin E Nicotinate (B505614) (Tocopheryl Nicotinate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of Vitamin E Nicotinate during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is an ester of α-tocopherol (Vitamin E) and nicotinic acid (Niacin or Vitamin B3). The ester form is synthesized to increase the stability of Vitamin E, which in its free form (α-tocopherol) is susceptible to oxidation.[1][2] Esterification protects the reactive hydroxyl group on the chromanol ring, resulting in a longer shelf life and resistance to oxidation during storage.[1] In many applications, it functions as a pro-drug, being hydrolyzed by enzymes in the body to release active Vitamin E and nicotinic acid.

Q2: What are the primary causes of this compound degradation during storage?

The degradation of this compound during storage is primarily influenced by environmental factors. The main contributors are:

  • Temperature: High temperatures accelerate the rates of both hydrolytic and oxidative degradation.[1]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of the tocopherol moiety of the molecule.

  • Humidity: The presence of moisture can facilitate the hydrolysis of the ester bond, breaking down the molecule into α-tocopherol and nicotinic acid.

  • pH: Highly acidic or alkaline conditions can catalyze the hydrolysis of the ester linkage. Degradation of similar nicotinate esters has been shown to be significantly faster at alkaline pH.

  • Oxidizing Agents: Contact with strong oxidizing agents can lead to the oxidation of the tocopherol ring structure.[3]

Q3: What are the main degradation products of this compound?

During storage, this compound can degrade via two primary pathways:

  • Hydrolysis: The ester bond is cleaved, yielding α-tocopherol and nicotinic acid .

  • Oxidation: The tocopherol portion of the molecule can be oxidized, even while in its ester form, leading to the formation of α-tocopherylquinone nicotinate . If hydrolysis occurs first, the resulting α-tocopherol can be rapidly oxidized to α-tocopherylquinone .

Q4: What are the recommended storage conditions for this compound?

To ensure maximum stability and a shelf life of up to two years, this compound should be stored in a cool, dry, and dark place.[4][5] The ideal storage environment is in a well-sealed, opaque container, protected from light and humidity, at controlled room temperature.

Troubleshooting Degradation Issues

If you are observing degradation of your this compound sample, use the following guide to identify the potential cause.

Problem: The purity of my this compound sample has decreased over time, and I observe the presence of nicotinic acid and/or α-tocopherol.

  • Potential Cause: Hydrolysis.

  • Troubleshooting Steps:

    • Check Storage Humidity: Was the container properly sealed? Is the storage area known for high humidity?

    • Review Solvent/Formulation pH: If the material is in a solution, what is the pH? Ester hydrolysis is accelerated in both acidic and, particularly, alkaline conditions.

    • Assess Storage Temperature: Has the sample been exposed to elevated temperatures? Higher temperatures increase the rate of hydrolysis.

Problem: The sample has developed a yellow or brownish color, and I detect degradation products other than α-tocopherol and nicotinic acid.

  • Potential Cause: Oxidation.

  • Troubleshooting Steps:

    • Evaluate Light Exposure: Was the sample stored in a transparent or translucent container? Direct sunlight or even prolonged exposure to artificial light can cause photodegradation.

    • Check for Oxygen Exposure: Was the container sealed under an inert atmosphere (e.g., nitrogen, argon)? Has the container been opened frequently?

    • Assess Storage Temperature: High temperatures can accelerate oxidation.

    • Review Formulation Components: Are there any strong oxidizing agents present in your formulation?

Below is a troubleshooting workflow to help systematically identify the cause of degradation.

G start Degradation Observed check_products Identify Degradation Products (e.g., via HPLC) start->check_products hydrolysis_path α-Tocopherol and/or Nicotinic Acid Detected check_products->hydrolysis_path oxidation_path Other Degradants (e.g., Quinones) Detected check_products->oxidation_path check_humidity Assess Humidity Exposure (Improper Sealing?) hydrolysis_path->check_humidity Yes check_ph Check pH of Solution/ Formulation hydrolysis_path->check_ph Yes check_temp Assess Temperature Exposure (Storage at >25°C?) hydrolysis_path->check_temp Yes check_light Assess Light Exposure (Transparent Container?) oxidation_path->check_light Yes check_oxygen Assess Oxygen Exposure (Headspace in Container?) oxidation_path->check_oxygen Yes oxidation_path->check_temp Yes

Caption: Troubleshooting workflow for this compound degradation.

Degradation Pathways

The degradation of this compound during storage can proceed through two main pathways, often concurrently.

G cluster_0 Degradation Pathways A This compound B Hydrolysis (+H2O) A->B C Oxidation (+O2, Light, Heat) A->C D α-Tocopherol + Nicotinic Acid B->D E α-Tocopherylquinone Nicotinate C->E F Oxidation D->F G α-Tocopherylquinone F->G G cluster_1 Stability-Indicating HPLC Method Workflow A Method Development (Select Column, Mobile Phase, etc.) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze Stressed Samples B->C D Method Optimization (Achieve Peak Resolution?) C->D D->A No E Method Validation (Specificity, Linearity, Accuracy, Precision) D->E Yes F Routine Sample Analysis E->F

References

Technical Support Center: Enhancing Enzymatic Synthesis of Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the yield of Vitamin E Nicotinate (B505614) synthesis through enzymatic processes.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has produced very little or no Vitamin E Nicotinate. What are the potential causes and how can I resolve this?

A: Low yield is a common issue that can stem from several factors, from enzyme activity to reaction equilibrium. Here’s a systematic approach to troubleshooting:

  • Enzyme Inactivity or Inhibition:

    • Cause: The lipase (B570770) may be inactive, denatured, or inhibited. Improper storage, extreme pH, or high temperatures can denature the enzyme.[1][2] Substrate or product inhibition can also occur at high concentrations.[3]

    • Solution:

      • Verify Enzyme Activity: Test the lipase activity using a standard assay before the reaction.

      • Optimize Enzyme Concentration: An insufficient amount of enzyme will lead to a slow reaction rate, while an excessive amount may not be cost-effective. For similar syntheses, enzyme concentrations around 10 g/L have been effective.[4][5]

      • Check Storage Conditions: Ensure the enzyme has been stored at the recommended temperature and humidity.

      • Gradual Substrate Addition: To mitigate substrate inhibition, try adding the acyl donor (nicotinic acid derivative) in a stepwise manner.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, pH, and mixing may not be optimal for the chosen lipase.

    • Solution:

      • Temperature: Most lipases function optimally between 40°C and 60°C.[1][2] Temperatures above this range can lead to denaturation. Perform small-scale experiments at different temperatures within this range to find the optimum for your specific setup.

      • pH (in aqueous environments): While enzymatic synthesis of this compound is typically performed in organic solvents, any residual water can impact the enzyme's microenvironment. Lipases generally have a neutral to slightly alkaline optimal pH.

      • Agitation: Adequate mixing is crucial to reduce mass transfer limitations, especially given the high viscosity of Vitamin E. An agitation speed of 150-200 rpm is a good starting point.

  • Reaction Equilibrium:

    • Cause: Esterification reactions are reversible. The accumulation of byproducts, particularly water, can shift the equilibrium back towards the reactants, favoring hydrolysis over synthesis.[6][7]

    • Solution:

      • Water Removal: This is a critical step. Use molecular sieves (3Å or 4Å) in the reaction medium to sequester water as it is formed.[7] Alternatively, performing the reaction under vacuum can help remove volatile byproducts.

      • Adjust Substrate Molar Ratio: An excess of one substrate can shift the equilibrium towards the product. A molar ratio of acyl donor to Vitamin E of 2:1 to 5:1 is often a good starting point.[5][8] However, be mindful of potential substrate inhibition at very high ratios.

Issue 2: Reaction Stalls or Proceeds Very Slowly

Q: The synthesis of this compound starts but then stops or becomes extremely slow before reaching a satisfactory yield. What should I do?

A: A stalled reaction often points to enzyme deactivation or equilibrium issues.

  • Enzyme Deactivation:

    • Cause: The enzyme may be losing activity over the course of the reaction due to thermal instability or interaction with the solvent or substrates.

    • Solution:

      • Immobilized Enzyme: Use an immobilized lipase like Novozym 435. Immobilization generally enhances enzyme stability and allows for easier recovery and reuse.[9]

      • Temperature Profile: Consider running the reaction at a slightly lower temperature to improve enzyme stability over a longer reaction time.

      • Solvent Choice: Ensure the chosen organic solvent is compatible with the lipase. Solvents that are too polar can strip the essential water layer from the enzyme, leading to deactivation.[10]

  • Byproduct Inhibition:

    • Cause: The accumulation of the alcohol byproduct (if using a transesterification reaction with an ester of nicotinic acid) or water can inhibit the enzyme.

    • Solution:

      • Byproduct Removal: As mentioned previously, use molecular sieves or a vacuum to remove byproducts.

      • Enzyme Refresh: For longer reactions, consider adding a fresh batch of enzyme midway through the process.

Frequently Asked Questions (FAQs)

Q1: Which lipase is best for synthesizing this compound?

A1: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is widely cited as a highly effective catalyst for the acylation of Vitamin E and its derivatives due to its high activity and stability.[10][11][12] Lipases from Candida rugosa (CRL) have also shown effectiveness in similar reactions.[13][14][15][16] A preliminary screening of different lipases is recommended to determine the best catalyst for your specific reaction conditions.

Q2: What is the optimal substrate molar ratio of Vitamin E to the nicotinic acid source?

A2: The optimal molar ratio can vary depending on the specific substrates and reaction conditions. For enzymatic esterification, an excess of the acyl donor is generally used to drive the reaction forward. A starting point for optimization could be a molar ratio of Vitamin E to the nicotinic acid derivative in the range of 1:2 to 1:5.[5][8] It is advisable to perform experiments with varying ratios to find the ideal balance that maximizes yield without causing substrate inhibition.

Q3: What is the best solvent for this reaction?

A3: The choice of solvent is critical as it affects both substrate solubility and enzyme activity. Vitamin E is highly lipophilic, while nicotinic acid has higher polarity.

  • Apolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are often good choices as they are generally compatible with lipases.[10] A mixture of hexane and a more polar solvent like 2-methyl-2-butanol (B152257) has been shown to be effective for Vitamin E acetate (B1210297) synthesis, balancing enzyme efficiency and substrate solubility.[11]

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) have been successfully used for the synthesis of Vitamin E succinate (B1194679), despite their high polarity, as they can effectively dissolve both substrates.[3][5][14]

  • Solvent-Free Systems: To create a greener process and simplify product purification, a solvent-free system can be explored, especially if the substrates can be liquefied at the reaction temperature.

Q4: How does water activity affect the synthesis yield?

A4: Water activity (a_w) is a crucial parameter in non-aqueous enzymology. For synthesis reactions like esterification, a low water activity is generally desirable to shift the thermodynamic equilibrium towards product formation and away from hydrolysis (the reverse reaction).[6][17][18] The optimal water activity can vary between enzymes; for instance, Novozym 435 often performs well at very low water activities (e.g., <0.1).[6][10] It is recommended to control the water activity of the reaction system, for example, by using anhydrous solvents and adding molecular sieves.[7]

Q5: What is a typical reaction time and temperature?

A5: Reaction times can range from a few hours to over 48 hours, depending on the desired conversion, enzyme concentration, and other reaction parameters.[10] Optimal temperatures for most lipases are typically in the 40-60°C range.[1][2] For example, a study on Vitamin E succinate synthesis using Candida rugosa lipase found optimal conditions to be 55°C for 18 hours.[5] It is important to monitor the reaction progress over time to determine the point of equilibrium or maximum yield.

Q6: How can I purify the final product, this compound?

A6: Purification typically involves several steps to remove unreacted substrates, the enzyme, and any byproducts.

  • Enzyme Removal: If using an immobilized enzyme, it can be easily filtered off. For free lipase, centrifugation followed by decantation or filtration may be necessary.

  • Solvent Removal: The solvent can be removed under reduced pressure using a rotary evaporator.

  • Washing: The residue can be redissolved in a non-polar solvent (e.g., toluene or hexane) and washed with a dilute aqueous solution of sodium bicarbonate (e.g., 5%) to remove unreacted nicotinic acid.[19] This is followed by washing with water to remove any remaining base and salts.

  • Drying and Chromatography: The organic phase is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated. For high purity, the crude product can be further purified using column chromatography on silica (B1680970) gel or neutral alumina.[19]

Data Presentation

Table 1: Influence of Key Parameters on Enzymatic Synthesis of Vitamin E Esters (Note: Data is compiled from studies on various Vitamin E esters, providing a general guideline for this compound synthesis.)

ParameterConditionEnzymeSubstratesYield / Conversion RateReference
Temperature 55 °CCandida rugosa lipaseα-Tocopherol & Succinic Anhydride46.95% Yield[5]
Temperature 55 °CCRL Nanogelα-Tocopherol & Succinic Anhydride62.58% Yield[14]
Substrate Ratio 5:1 (Succinic Anhydride:α-Tocopherol)Candida rugosa lipaseα-Tocopherol & Succinic Anhydride46.95% Yield[5]
Substrate Ratio 4:1 (Succinic Anhydride:α-Tocopherol)CRL Nanogelα-Tocopherol & Succinic Anhydride62.58% Yield[14]
Solvent DMSOCandida rugosa lipaseα-Tocopherol & Succinic Anhydride~47% Yield[5]
Solvent TolueneCandida rugosa lipaseα-Tocopherol & Ethyl Ferulate72.3% Yield[10]
Solvent Hexane/2M2B (90:10 v/v)Novozym 435α-Tocopherol & Vinyl AcetateOptimized Rate[11]
Water Activity < 0.1Novozym 435Fructose & Palmitic AcidHighest Conversion[7]
Enzyme Conc. 10 g/LCandida rugosa lipaseα-Tocopherol & Succinic Anhydride46.95% Yield[5]
Enzyme Conc. 6 mg/mLCRL Nanogelα-Tocopherol & Succinic Anhydride62.58% Yield[14]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol provides a general methodology. Optimization of specific parameters is highly recommended.

Materials:

  • α-Tocopherol (Vitamin E)

  • Nicotinic acid derivative (e.g., ethyl nicotinate for transesterification)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., a mixture of hexane and 2-methyl-2-butanol, or toluene)

  • Molecular Sieves (3Å, activated)

  • Reaction vessel with magnetic stirrer and temperature control

Procedure:

  • To a clean, dry reaction vessel, add α-Tocopherol and the chosen anhydrous organic solvent. Dissolve completely with stirring.

  • Add the nicotinic acid derivative. A molar excess of 2-5 equivalents relative to α-Tocopherol is recommended as a starting point.

  • Add activated molecular sieves (approximately 10% w/v of the solvent) to the mixture to ensure an anhydrous environment.

  • Add the immobilized lipase (e.g., Novozym 435, typically 5-10% by weight of the substrates).

  • Seal the reaction vessel and place it in a heating mantle or water bath set to the desired temperature (e.g., 50-60°C).

  • Stir the reaction mixture at a constant rate (e.g., 200 rpm) for the desired reaction time (e.g., 24-48 hours).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC or TLC).

  • Once the reaction has reached completion or equilibrium, cool the mixture to room temperature.

  • Separate the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.

  • Proceed with the purification of the product from the filtrate as described in FAQ Q6.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Product Purification reactants Dissolve Vitamin E & Nicotinic Acid Derivative in Anhydrous Solvent add_sieves Add Activated Molecular Sieves reactants->add_sieves add_enzyme Add Immobilized Lipase (e.g., Novozym 435) add_sieves->add_enzyme reaction Incubate with Stirring (e.g., 55°C, 24-48h) add_enzyme->reaction monitoring Monitor Progress (HPLC/TLC) reaction->monitoring filtration Filter to Remove Enzyme & Sieves monitoring->filtration evaporation Solvent Evaporation (Rotovap) filtration->evaporation washing Wash with NaHCO3(aq) & Water evaporation->washing purification Column Chromatography (Optional) washing->purification final_product Pure this compound purification->final_product

Caption: Workflow for enzymatic synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low / No Yield cause1 Enzyme Inactivity or Inhibition start->cause1 cause2 Sub-optimal Reaction Conditions start->cause2 cause3 Unfavorable Reaction Equilibrium start->cause3 sol1 Check Enzyme Activity Optimize Concentration Use Immobilized Enzyme cause1->sol1 sol2 Optimize Temperature (40-60°C) Ensure Adequate Mixing Check Solvent Compatibility cause2->sol2 sol3 Remove Water (Molecular Sieves) Optimize Substrate Ratio Remove Byproducts cause3->sol3

Caption: Logic diagram for troubleshooting low product yield.

References

Technical Support Center: Method Refinement for Separating Vitamin E Nicotinate from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their methods for separating Vitamin E Nicotinate from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The primary challenges stem from the structural similarity of the isomers. Vitamin E has three chiral centers in its phytyl tail, leading to eight stereoisomers for α-tocopherol, the most common form used to synthesize this compound.[1][2][3] These stereoisomers have very similar physicochemical properties, making their separation difficult. Additionally, as an ester, this compound can be prone to hydrolysis back to tocopherol and nicotinic acid if not handled properly during sample preparation and analysis.

Q2: Which chromatographic techniques are most effective for this separation?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique.[1][2] Specifically, normal-phase HPLC using chiral stationary phases (CSPs) has demonstrated the best resolution for separating the stereoisomers of tocopherols.[4][5] Gas Chromatography (GC) can also be used, but often requires derivatization of the analytes.[1][2] Supercritical Fluid Chromatography (SFC) is an emerging technique that offers advantages in terms of speed and reduced solvent consumption.[6]

Q3: What type of column is recommended for separating this compound stereoisomers?

A3: For the separation of stereoisomers, a chiral column is essential. Polysaccharide-based chiral stationary phases, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are highly effective for resolving tocopherol stereoisomers and are the recommended starting point for method development with this compound.[1][4][5]

Q4: How does the choice of mobile phase affect the separation?

A4: In normal-phase HPLC, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a polar modifier such as an alcohol (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier are critical for achieving optimal selectivity and resolution. A lower concentration of the modifier generally leads to longer retention times and potentially better separation. Gradient elution can be employed to optimize separation time and peak shape.

Q5: What detection methods are suitable for this compound?

A5: UV detection is commonly used, with a detection wavelength typically set around 295 nm, where the chromanol ring of the tocopherol moiety absorbs.[7] Fluorescence detection offers higher sensitivity and selectivity, with excitation and emission wavelengths around 295 nm and 330 nm, respectively.[7][8] Mass Spectrometry (MS) can also be coupled with the chromatographic system for definitive identification and quantification of the isomers.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution/Co-elution of Isomers 1. Inappropriate column selection. 2. Mobile phase composition is not optimal. 3. Flow rate is too high. 4. Column temperature is not optimized. 5. Column is overloaded.1. Ensure a chiral stationary phase is being used. Consider a different type of chiral column if resolution is still poor. 2. Systematically vary the percentage of the polar modifier in the mobile phase. Try different modifiers (e.g., ethanol (B145695) instead of isopropanol). 3. Reduce the flow rate to allow for better equilibration and separation. 4. Optimize the column temperature. Lower temperatures often improve chiral separations. 5. Reduce the sample concentration or injection volume.
Peak Tailing or Fronting 1. Column degradation or contamination. 2. Sample solvent is too strong. 3. Presence of active sites on the column. 4. Extracolumn dead volume.1. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Add a small amount of a competing agent (e.g., a weak acid or base depending on the analyte and column) to the mobile phase to block active sites. 4. Check and minimize the length and diameter of all tubing between the injector, column, and detector.
Low Analyte Recovery 1. Degradation of this compound. 2. Incomplete extraction from the sample matrix. 3. Adsorption of the analyte onto system components.1. Protect samples from light and heat. Use amber vials. Avoid prolonged storage. Consider adding an antioxidant to the sample solvent. 2. Optimize the extraction procedure. Ensure the chosen solvent is appropriate for this compound. 3. Passivate the HPLC system, especially if using stainless steel components, by flushing with a solution like nitric acid (follow instrument manufacturer's guidelines).
Baseline Noise or Drift 1. Contaminated mobile phase or solvents. 2. Detector lamp is failing. 3. Column is bleeding stationary phase. 4. Leak in the system.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use. 2. Check the lamp energy and replace if necessary. 3. Flush the column thoroughly. If bleeding continues, the column may be at the end of its life. 4. Systematically check all fittings for leaks.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction. 4. Column equilibration is insufficient.1. Ensure accurate and consistent mobile phase preparation. If using a gradient, check the proportioning valves. 2. Use a column oven to maintain a constant temperature. 3. Check the pump for pressure fluctuations and perform necessary maintenance. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Conditions for Vitamin E Isomer Separation

Parameter Method 1: Normal-Phase HPLC Method 2: Reversed-Phase HPLC Method 3: Supercritical Fluid Chromatography (SFC)
Column Chiral Stationary Phase (e.g., Chiralcel OD-H)C18 or C30Chiral or Achiral (e.g., BEH 2-EP)
Mobile Phase Hexane/Isopropanol (e.g., 99:1 v/v)[9]Methanol/Water (e.g., 99:1 v/v)[8]Supercritical CO2 with a modifier (e.g., Methanol)
Flow Rate 0.5 - 1.5 mL/min1.0 - 2.0 mL/min1.0 - 3.0 mL/min
Detection UV (295 nm) or Fluorescence (Ex: 295 nm, Em: 330 nm)UV (295 nm) or Fluorescence (Ex: 295 nm, Em: 330 nm)UV or MS
Typical Resolution (Rs) > 1.5 for critical pairsGenerally lower for stereoisomers, good for homologuesCan be > 1.5 with method optimization
Recovery > 90%[10]> 90%Typically high, > 90%

Detailed Experimental Protocols

Protocol 1: Chiral Normal-Phase HPLC for Stereoisomer Separation

This protocol is a starting point for the separation of this compound stereoisomers, based on established methods for tocopherols.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase (e.g., Hexane/Isopropanol 99.5:0.5 v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or fluorescence detector.

    • Column: Chiralcel OD-H, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic elution with Hexane/Isopropanol (99.5:0.5 v/v). The ratio may need to be optimized (e.g., from 99.9:0.1 to 98:2) to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

    • Detection:

      • UV: 295 nm.

      • Fluorescence: Excitation at 295 nm, Emission at 330 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different stereoisomers.

    • Calculate the percentage of each isomer based on the peak area.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chiral Column Separation Inject->Separate Detect UV/Fluorescence Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification of Isomers Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the separation of this compound isomers.

Troubleshooting_Logic Start Poor Peak Resolution CheckColumn Is a chiral column being used? Start->CheckColumn SelectColumn Use an appropriate chiral column (e.g., polysaccharide-based). CheckColumn->SelectColumn No CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase Yes SelectColumn->CheckMobilePhase OptimizeModifier Vary the polar modifier concentration (e.g., 0.1% to 2% alcohol). CheckMobilePhase->OptimizeModifier No CheckFlowRate Is the flow rate ≤ 1.0 mL/min? CheckMobilePhase->CheckFlowRate Yes OptimizeModifier->CheckFlowRate ReduceFlow Reduce the flow rate (e.g., to 0.5 mL/min). CheckFlowRate->ReduceFlow No CheckTemp Is the column temperature controlled and optimized? CheckFlowRate->CheckTemp Yes ReduceFlow->CheckTemp OptimizeTemp Use a column oven and test different temperatures (e.g., 15-30°C). CheckTemp->OptimizeTemp No Resolved Resolution Improved CheckTemp->Resolved Yes OptimizeTemp->Resolved

Caption: Troubleshooting logic for poor peak resolution in chiral separation.

References

Technical Support Center: Analysis of Vitamin E Nicotinate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Vitamin E Nicotinate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds in the sample matrix.[1] In the context of this compound analysis, components of biological matrices like plasma or serum (e.g., phospholipids (B1166683), salts, and proteins) can interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2]

Q2: My this compound signal is low and inconsistent. Could this be due to matrix effects?

A2: Yes, low and inconsistent signal intensity are classic indicators of matrix effects, particularly ion suppression. Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal. The variability arises from differences in the composition of the matrix between individual samples.

Q3: How can I determine if my analysis is suffering from matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is the role of an internal standard in mitigating matrix effects for this compound analysis?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d4). The SIL-IS co-elutes with the analyte and experiences similar matrix effects. By using the peak area ratio of the analyte to the IS for quantification, the variability caused by ion suppression or enhancement can be compensated for, leading to more accurate and precise results.

Q5: Are there specific sample preparation techniques recommended to reduce matrix effects for this compound?

A5: Yes, effective sample preparation is crucial. Since this compound is a lipophilic compound, techniques that efficiently remove interfering substances like phospholipids are recommended. These include:

  • Solid-Phase Extraction (SPE): This technique can effectively separate this compound from matrix components.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound into an organic solvent, leaving many interfering substances behind.

  • Protein Precipitation (PPT): While a simpler technique, it may be less effective at removing phospholipids compared to SPE and LLE, and thus may result in more significant matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity/ion suppression for this compound Co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of the analyte.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Improve Chromatographic Separation: Modify the LC gradient or change the stationary phase to better separate this compound from the region where matrix components elute. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience similar ion suppression, allowing for accurate correction.
High variability in results between samples Inconsistent matrix effects across different samples.1. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, storage, and preparation to minimize variability in the matrix composition. 2. Employ a Robust Internal Standard: Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.
Poor peak shape for this compound Contamination of the LC column or ion source by matrix components.1. Implement Column Washing: Introduce a robust column wash step at the end of each analytical run to remove strongly retained matrix components. 2. Perform Source Cleaning: Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Inaccurate quantification Matrix effects are impacting the ionization of the analyte and/or the internal standard differently.1. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effects. 2. Evaluate Different Internal Standards: If a SIL-IS is not available, test different analogue internal standards to find one that best tracks the behavior of this compound.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method

Objective: To quantify the extent of ion suppression or enhancement for this compound in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound stock solution

  • Internal Standard (IS) stock solution (ideally stable isotope-labeled)

  • Reconstitution solvent (e.g., 50:50 methanol (B129727):water)

  • Sample preparation reagents (e.g., protein precipitation solvent, SPE cartridges, LLE solvents)

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and IS into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation protocol. After extraction, spike this compound and IS into the extracted matrix at the same concentration as Set A.

    • Set C (Extracted Blank Matrix): Extract the blank biological matrix without adding the analyte or IS.

  • LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • An MF value = 1 indicates no matrix effect.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]

    • An IS-normalized MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects by selectively extracting this compound from a biological matrix.

Materials:

  • SPE cartridges (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water/methanol mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • Internal Standard (IS)

  • Biological sample (e.g., plasma)

Procedure:

  • Sample Pre-treatment: Add IS to the plasma sample. Vortex to mix.

  • SPE Cartridge Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • SPE Cartridge Equilibration: Pass the equilibration solvent through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove interfering substances.

  • Elution: Elute the this compound and IS from the cartridge using the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase or a suitable solvent for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for different sample preparation methods used for Vitamin E and related lipophilic compounds. While specific data for this compound is limited, these values provide a general expectation of performance.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)
Protein Precipitation (PPT)α-TocopherolSerum~85-95-20 to -40 (Suppression)
Liquid-Liquid Extraction (LLE)α-TocopherolPlasma~90-105-10 to +5
Solid-Phase Extraction (SPE)α-TocopherolSerum~95-105-5 to +5

Note: The values presented are approximate and can vary significantly depending on the specific experimental conditions, including the matrix, analyte concentration, and LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Matrix_Effects Start Inconsistent or Low Signal? Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present Optimize_SP Optimize Sample Prep (SPE or LLE) ME_Present->Optimize_SP Yes End Acceptable Performance ME_Present->End No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled IS Optimize_LC->Use_SIL_IS Revalidate Re-evaluate Method Use_SIL_IS->Revalidate Revalidate->ME_Present

Caption: Logical workflow for troubleshooting matrix effects.

References

Strategies to increase the solubility of Vitamin E Nicotinate for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of solubilizing Vitamin E Nicotinate for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro assays?

A1: this compound, also known as tocopheryl nicotinate, is an ester of α-tocopherol (Vitamin E) and nicotinic acid (niacin or Vitamin B3). It is a lipophilic, or fat-soluble, compound with very low aqueous solubility.[1][2] This inherent hydrophobicity makes it difficult to dissolve in the aqueous-based media typically used for in vitro assays, such as cell culture media and buffers, leading to issues with compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the primary strategies to increase the solubility of this compound for in vitro experiments?

A2: The main strategies to enhance the solubility of this compound for in vitro use include:

  • Use of Organic Co-solvents: Dissolving the compound in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it into the aqueous assay medium.[3][4]

  • Micellar Solubilization with Surfactants: Employing non-ionic surfactants to form micelles that encapsulate the lipophilic this compound, allowing it to be dispersed in an aqueous solution.[5]

  • Cyclodextrin (B1172386) Inclusion Complexation: Forming a host-guest complex where the this compound molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, which has a hydrophilic exterior.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range, which increases the surface area-to-volume ratio and can improve the dissolution rate and apparent solubility.

Q3: What is the recommended starting solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a powerful and commonly used solvent for dissolving poorly soluble compounds for in vitro assays and is a suitable starting point for this compound.[4][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of in my experiments?

A4: Yes, recent research suggests that this compound may have biological functions independent of its individual components. It has been shown to activate the Extracellular signal-regulated kinase (ERK) signaling pathway, which is involved in cell proliferation and differentiation.[7] This is an important consideration for experimental design and data interpretation.

Troubleshooting Guides & Experimental Protocols

Strategy 1: Using Organic Co-solvents (DMSO)

This is often the simplest and most direct method for preparing this compound for in vitro assays.

  • Preparation: Bring the this compound powder and a fresh, anhydrous, high-purity bottle of DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[8]

  • Visual Inspection: Ensure the solution is clear and all powder has dissolved. If not, gentle warming to 37°C for 10-15 minutes with intermittent vortexing or brief sonication in a water bath can aid dissolution.[7][8]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C to minimize exposure to air and prevent repeated freeze-thaw cycles.[4]

  • Pre-warm your complete cell culture medium or aqueous buffer to 37°C.[7]

  • To avoid precipitation, add the this compound DMSO stock solution to the pre-warmed medium and immediately mix thoroughly by vortexing or pipetting. Crucially, add the DMSO stock to the aqueous medium, not the other way around. [4]

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically at or below 0.5%, with 0.1% or lower being recommended for sensitive cell lines or long-term studies.[9][10][11][12]

Problem Possible Cause Solution
Precipitation upon dilution in aqueous medium The drastic change in solvent polarity causes the compound to "crash out" of the solution.[7]- Perform serial dilutions of the DMSO stock in the aqueous medium instead of a single large dilution. - Add the DMSO stock dropwise while gently vortexing the medium. - Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.
Cloudy or precipitated stock solution after storage The compound has come out of solution due to temperature changes or absorption of moisture by DMSO.[7]- Thaw the aliquot at room temperature and warm to 37°C for 10-15 minutes, then vortex thoroughly to redissolve. - If necessary, sonicate the vial for 5-10 minutes. - Always use fresh, anhydrous DMSO and store in small, tightly sealed aliquots.
Observed cellular toxicity The final DMSO concentration is too high for the specific cell line.- Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cell line and experimental duration.[9] - Aim for a final DMSO concentration of ≤ 0.1% for sensitive cells.[12]
Final DMSO Concentration General Recommendation Cellular Effects
< 0.1% Generally considered safe for most cell lines, including sensitive primary cells.[9][12]Minimal effects on cell viability and function.
0.1% - 0.5% Well-tolerated by many robust cell lines for up to 72 hours.[9]May show some effects; requires validation with a vehicle control. A common range for many in vitro assays.
> 0.5% Increased cytotoxicity and effects on cell proliferation and function are often observed.[9][10]Use with caution and only for short-term exposure in robust cell lines, with thorough validation.
Strategy 2: Micellar Solubilization with Surfactants

Non-ionic surfactants can be used to create micelles that encapsulate this compound, improving its apparent solubility in aqueous solutions.

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in sterile, deionized water.

  • Initial Dissolution of this compound: Dissolve a known amount of this compound in a small volume of ethanol to create a concentrated stock solution.

  • Formation of the this compound-Surfactant Mixture: In a sterile tube, add the desired amount of the this compound ethanolic stock. To this, add the 10% Tween® 80 stock solution to achieve a final Tween® 80 concentration that is above its Critical Micelle Concentration (CMC) (for Tween® 80, the CMC is approximately 0.012 mM).

  • Solvent Evaporation: Gently evaporate the ethanol using a stream of nitrogen gas or by using a rotary evaporator. This will leave a film of the this compound and surfactant mixture.

  • Reconstitution in Aqueous Medium: Reconstitute the film in the desired volume of pre-warmed cell culture medium or buffer by vortexing or sonicating until a clear or slightly opalescent solution is formed.

Problem Possible Cause Solution
Cloudy or precipitated solution The surfactant concentration is below the CMC, or the drug-to-surfactant ratio is too high.- Increase the surfactant concentration to ensure it is well above the CMC. - Decrease the concentration of this compound. - Try a different biocompatible surfactant, such as Cremophor® EL.[5]
Cellular toxicity The surfactant itself is causing cytotoxicity.- Perform a dose-response experiment to determine the maximum non-toxic concentration of the surfactant for your cell line. - Use the lowest effective concentration of the surfactant.
Surfactant Type Approximate CMC (mM)
Tween® 80 (Polysorbate 80) Non-ionic0.012
Triton™ X-100 Non-ionic0.16[13]
Sodium Dodecyl Sulfate (SDS) Anionic8.23[13]
Cetyltrimethylammonium Bromide (CTAB) Cationic0.93[13]

Note: The use of ionic surfactants like SDS and CTAB is generally not recommended for live-cell assays due to their higher potential for cytotoxicity.

Strategy 3: Cyclodextrin Inclusion Complexation

This method involves encapsulating this compound within a cyclodextrin molecule.

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in deionized water with stirring.

  • This compound Solution: Dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Complex Formation: Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring for a defined period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation and precipitation.

  • Isolation and Drying: Isolate the precipitated complex by filtration or centrifugation. Wash the complex with a small amount of cold water or the organic solvent used for initial dissolution to remove any uncomplexed material. Dry the complex under vacuum.

  • Reconstitution: The resulting powder can be dissolved in the aqueous assay medium.

Problem Possible Cause Solution
Low complexation efficiency Inappropriate cyclodextrin type or molar ratio.- Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin, or modified cyclodextrins like hydroxypropyl-β-cyclodextrin). - Vary the molar ratio of this compound to cyclodextrin.
Difficulty in dissolving the complex The complex itself has limited solubility.- Ensure a sufficient amount of aqueous medium is used for reconstitution. - Gentle warming or sonication may be required.
Strategy 4: Nanoparticle Formulation

Creating a nanosuspension of this compound can improve its dissolution in aqueous media.

  • Organic Phase Preparation: Dissolve a known amount of this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic® F-127).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer and drug to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent by stirring at room temperature or using a rotary evaporator.

  • Purification: The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension in the desired buffer or medium.

Problem Possible Cause Solution
Large or aggregated particles Inappropriate stabilizer concentration or stirring rate.- Optimize the concentration of the stabilizer. - Adjust the stirring speed during nanoprecipitation. - Modify the ratio of the organic to the aqueous phase.
Low drug encapsulation efficiency Poor solubility of the drug in the polymer matrix.- Try different types of polymers. - Adjust the drug-to-polymer ratio.

Visualizations

Experimental Workflow for Solubilization using DMSO

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh Vitamin E Nicotinate Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C in Aliquots dissolve->store add_stock Add DMSO Stock to Medium (dropwise) store->add_stock prewarm Pre-warm Aqueous Assay Medium (37°C) prewarm->add_stock mix Vortex Immediately add_stock->mix use Use in In Vitro Assay mix->use

Caption: Workflow for preparing this compound solutions using DMSO.

Logical Relationship of Solubilization Strategies

G cluster_strategies Solubilization Strategies problem Poor Aqueous Solubility of This compound cosolvent Organic Co-solvent (e.g., DMSO) problem->cosolvent surfactant Surfactant Micelles (e.g., Tween® 80) problem->surfactant cyclodextrin Cyclodextrin Inclusion Complex problem->cyclodextrin nanoparticle Nanoparticle Formulation problem->nanoparticle goal Homogeneous Solution for In Vitro Assay cosolvent->goal surfactant->goal cyclodextrin->goal nanoparticle->goal

Caption: Strategies to overcome the poor aqueous solubility of this compound.

Signaling Pathway: ERK Activation by this compound

G cluster_nucleus Nucleus VEN This compound Receptor Cell Surface Receptor (Hypothesized) VEN->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Differentiation) GeneExpression->CellularResponse

Caption: Hypothesized ERK signaling pathway activation by this compound.

References

Technical Support Center: Optimization of Pickering Emulsion System for Biocatalytic Synthesis of Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the biocatalytic synthesis of Vitamin E Nicotinate (B505614) using Pickering emulsion systems.

Frequently Asked Questions (FAQs)

Q1: What is a Pickering emulsion and why is it advantageous for the biocatalytic synthesis of Vitamin E Nicotinate?

A Pickering emulsion is a type of emulsion stabilized by solid particles that adsorb at the oil-water interface, rather than by traditional surfactants.[1] This creates a robust physical barrier that prevents the coalescence of droplets, leading to highly stable emulsions.[1][2] For the synthesis of this compound, which involves the enzymatic esterification of Vitamin E (hydrophobic) and nicotinic acid (more hydrophilic), a Pickering emulsion offers several key benefits:

  • Enhanced Stability: Pickering emulsions exhibit superior stability against coalescence and Ostwald ripening compared to surfactant-stabilized emulsions.[3] This stability is crucial for providing a consistent reaction environment over extended periods.

  • Increased Interfacial Area: The formation of small droplets in an emulsion creates a large surface area between the oil and water phases.[4] This is critical for efficient mass transfer of substrates to the enzyme, which is often located at or near this interface.[4][5]

  • Biocompatibility: Many materials used to create Pickering emulsions, such as cellulose (B213188) nanocrystals, silica (B1680970), and certain proteins, are highly biocompatible, which is essential for enzymatic reactions.[4][6]

  • Facilitated Catalyst Recovery: The solid particles, which can have the enzyme immobilized on them, can often be recovered and reused more easily than soluble enzymes or surfactants.[3][4][7] In one study, cellulose nanocrystals with immobilized lipases were successfully recovered by centrifugation and reused for five cycles with the yield of this compound retaining 78% of its initial value.[7]

Q2: What are the key components of a Pickering emulsion system for this synthesis?

The system typically consists of:

  • Oil Phase: An organic solvent containing the hydrophobic substrate, Vitamin E (α-tocopherol).

  • Aqueous Phase: A buffer solution containing the hydrophilic substrate, nicotinic acid, and the enzyme (e.g., lipase).

  • Solid Stabilizer Particles: These can be functionalized silica nanoparticles, cellulose nanocrystals, or other biocompatible particles.[6][7] The enzyme may be dissolved in the aqueous phase or immobilized on these particles.

  • Enzyme (Biocatalyst): Lipases are commonly used for the esterification reaction to produce this compound.[7][8]

Q3: What type of Pickering emulsion (o/w or w/o) is typically used for this synthesis?

The type of emulsion, either oil-in-water (o/w) or water-in-oil (w/o), depends on the wettability of the stabilizing particles.[2] Hydrophilic particles favor the formation of o/w emulsions, while hydrophobic particles favor w/o emulsions.[5] For the synthesis of this compound, an oil-in-water (o/w) system is often employed, where the oil phase (containing Vitamin E) is dispersed as droplets in the continuous aqueous phase (containing nicotinic acid and the enzyme).[7] This setup can create a biocatalytic microreactor environment within the emulsion system.[7]

Q4: How does enzyme immobilization on the stabilizer particles affect the reaction?

Immobilizing the enzyme on the solid particles that stabilize the emulsion can significantly enhance the catalytic performance and reusability.[9][10] This approach offers several advantages:

  • Increased Specific Activity: By positioning the enzyme at the oil-water interface, where both substrates are accessible, the specific catalytic activity can be much higher than that of the free enzyme.[9][10]

  • Improved Stability and Reusability: Immobilization can protect the enzyme from denaturation and allows for easier recovery and recycling of the biocatalyst along with the stabilizer particles.[7][9] For instance, lipase (B570770) immobilized on Janus silica nanoparticles retained 75% of its activity after 9 cycles.[9][10]

Troubleshooting Guides

Problem 1: Low or No Emulsion Stability (Phase Separation)
Potential Cause Recommended Solution
Incorrect pH The pH of the aqueous phase affects the surface charge of the stabilizer particles and the enzyme.[11][12] At the isoelectric point (pI) of the particles or enzyme, electrostatic repulsion is minimal, leading to aggregation and emulsion breakdown.[12] Action: Adjust the pH of the aqueous phase to be significantly different from the pI of the stabilizing particles and the enzyme to ensure sufficient electrostatic repulsion. For example, some lignin-based emulsions are stable between pH 5-9.[13]
Inappropriate Ionic Strength High salt concentrations can shield the surface charges on the particles, reducing electrostatic repulsion and leading to flocculation and creaming (a form of phase separation).[11][12] Action: Reduce the buffer concentration or use a buffer with monovalent ions instead of multivalent ions. If high ionic strength is required for the reaction, consider using particles that provide steric hindrance in addition to electrostatic stabilization.[3]
Insufficient Particle Concentration Not enough particles are available to fully cover the surface of the oil droplets, leading to coalescence. Action: Gradually increase the concentration of the stabilizer particles. Increased particle concentration generally leads to smaller droplet sizes and greater stability.[6]
Poor Particle Wettability The particles are either too hydrophilic or too hydrophobic, preventing them from effectively adsorbing at the oil-water interface. A contact angle close to 90° is ideal for forming a stable Pickering emulsion.[2][5] Action: Modify the surface of the particles to tune their wettability. This can be achieved through chemical treatments to make them more amphiphilic.[11]
Inadequate Homogenization Energy Insufficient energy during emulsification results in large, unstable droplets. Action: Increase the homogenization speed or duration. The stirring/homogenization speed is a key parameter for controlling droplet diameter.[6]
Problem 2: Low Yield of this compound
Potential Cause Recommended Solution
Enzyme Inactivation The enzyme may be denatured by the organic solvent in the oil phase or by conditions at the interface.[7][14] Action: 1. Immobilize the enzyme: Immobilizing the lipase on the stabilizing particles can protect it from the harsh organic solvent.[6] 2. Choose a biocompatible solvent: Select an organic solvent with low toxicity to the enzyme. 3. Optimize temperature: Ensure the reaction temperature is within the optimal range for the specific lipase being used.
Poor Mass Transfer of Substrates The substrates (Vitamin E in the oil phase and nicotinic acid in the aqueous phase) are not efficiently reaching the enzyme at the interface. This can be a significant barrier in biphasic systems.[5] Action: 1. Reduce droplet size: Decrease the emulsion droplet size by increasing homogenization speed or particle concentration to increase the total interfacial area.[6] 2. Optimize stirring: Ensure adequate but not excessive stirring during the reaction to facilitate diffusion without causing shear-induced enzyme deactivation.
Suboptimal Reaction Conditions The pH, temperature, or water activity of the system is not optimal for the enzymatic reaction.[8] Action: Systematically optimize these parameters. For instance, the optimal water activity for Novozym 435 lipase in an esterification reaction was found to be low (0.02).[8]
Product Inhibition The accumulation of this compound or the by-product (water, in the case of esterification) may be inhibiting the enzyme. Action: Consider an in-situ product removal strategy if feasible, or optimize the initial substrate concentrations. Control of water content is crucial during the esterification process.[8]
Problem 3: Difficulty in Product Separation and Purification
Potential Cause Recommended Solution
Highly Stable Emulsion The very stability that is beneficial for the reaction can make it difficult to break the emulsion to recover the product from the oil phase. Action: 1. Use Stimuli-Responsive Particles: Employ stabilizer particles that are responsive to a specific trigger (e.g., pH, temperature, magnetic field).[4] For example, a pH change can alter the surface charge of particles, leading to demulsification.[13] 2. Centrifugation: High-speed centrifugation can sometimes be sufficient to break the emulsion and separate the phases, especially if the density difference is significant.[2][7]
Contamination from Stabilizer Particles Fine stabilizer particles may remain suspended in the product phase after separation. Action: After breaking the emulsion, use filtration or centrifugation to remove the solid particles. If using magnetic nanoparticles as stabilizers, a magnetic field can be applied for easy separation.[15]

Quantitative Data Summary

The following tables summarize key quantitative parameters influencing the optimization of Pickering emulsion systems for biocatalysis.

Table 1: Factors Affecting Pickering Emulsion Stability

ParameterObservationTypical Range/ValueReference
pH System stability is highly pH-dependent; aggregation occurs near the isoelectric point.Stable at pH far from pI (e.g., pH 5-9 for some systems)[12][13]
Ionic Strength High ionic strength (>0.1 M NaCl) can cause creaming and instability.< 0.1 M[12]
Particle Concentration Increasing particle concentration decreases droplet size and increases stability.e.g., >1 wt% for CNCs[2]
Particle Size Smaller particles can lead to smaller droplet sizes and higher reaction rates.50 nm silica particles showed 21x higher activity than free enzyme.[1][6]
Particle Shape Particles with higher aspect ratios (AR > 4.6) can form more stable emulsions.AR > 4.6[3]

Table 2: Performance of Biocatalytic Pickering Emulsion Systems

SystemEnzymeKey FindingYield/ActivityReference
This compound Synthesis Lipase immobilized on Cellulose Nanocrystals (CNCs)CNCs-Lps acted as a biocatalytic microreactor in an O/W emulsion.83% yield of this compound. Retained 78% of initial yield after 5 cycles.[7]
Esterification of Hexanoic Acid Lipase immobilized on Janus Silica NanoparticlesOriented enzyme immobilization at the interface enhanced activity.33.2 U/mL (6.5x higher than free enzyme). Retained 75% activity after 9 cycles.[9][10]

Experimental Protocols

General Protocol for Biocatalytic Synthesis of this compound in a Pickering Emulsion

This protocol is a general guideline and should be optimized for specific enzymes, stabilizer particles, and reaction conditions.

  • Preparation of Stabilizer Particles with Immobilized Enzyme (if applicable):

    • Follow a standard protocol for immobilizing lipase onto your chosen solid particles (e.g., functionalized silica or cellulose nanocrystals). This may involve covalent bonding or physical adsorption.

    • Wash the particles thoroughly to remove any unbound enzyme.

    • Characterize the enzyme loading and activity of the prepared biocatalyst particles.

  • Preparation of the Aqueous and Oil Phases:

    • Aqueous Phase: Prepare a buffer solution (e.g., phosphate (B84403) buffer) at the optimal pH for the lipase. Dissolve nicotinic acid in this buffer to the desired concentration. If using a free enzyme, dissolve it in this phase as well.

    • Oil Phase: Dissolve Vitamin E (α-tocopherol) in a biocompatible organic solvent (e.g., toluene, heptane) to the desired concentration.

  • Formation of the Pickering Emulsion:

    • Disperse the stabilizer particles (with or without immobilized enzyme) in the aqueous phase.

    • Add the oil phase to the aqueous phase in the desired volume ratio (e.g., 30:70 oil:water).

    • Homogenize the mixture using a high-shear mixer or ultrasonicator. The speed and duration of homogenization will determine the droplet size and should be optimized.

  • Biocatalytic Reaction:

    • Transfer the Pickering emulsion to a temperature-controlled reactor with gentle stirring to keep the emulsion suspended without causing shear-induced damage.

    • Maintain the optimal reaction temperature for the lipase.

    • Monitor the reaction progress by taking samples at regular intervals. This may require a mini-extraction to separate the product for analysis by HPLC or GC.

  • Product Recovery and Purification:

    • After the reaction reaches the desired conversion, break the emulsion using the appropriate method (e.g., centrifugation, pH change, applying a magnetic field).

    • Separate the oil phase, which now contains the this compound product.

    • Recover the solid particles (and immobilized enzyme) from the aqueous phase or the interface by centrifugation or filtration for potential reuse.

    • Purify the this compound from the oil phase using standard techniques such as column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase & Catalyst Preparation cluster_reaction Reaction Setup cluster_separation Product Recovery p1 Prepare Aqueous Phase (Nicotinic Acid, Buffer) r1 Emulsification (High-Shear Mixing) p1->r1 p2 Prepare Oil Phase (Vitamin E, Solvent) p2->r1 p3 Prepare Stabilizer Particles (e.g., CNCs with Immobilized Lipase) p3->r1 r2 Biocatalytic Synthesis (Controlled Temp. & Stirring) r1->r2 s1 Demulsification (e.g., Centrifugation) r2->s1 s2 Phase Separation s1->s2 s3 Catalyst Recovery s2->s3 Aqueous/Solid Phase s4 Product Purification s2->s4 Oil Phase final final s4->final Final Product (this compound)

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Emulsion Stability

troubleshooting_stability cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Emulsion Stability c1 Incorrect pH? start->c1 c2 High Ionic Strength? start->c2 c3 Low Particle Conc.? start->c3 c4 Poor Wettability? start->c4 s1 Adjust pH away from pI c1->s1 s2 Decrease Salt Conc. c2->s2 s3 Increase Particle Conc. c3->s3 s4 Modify Particle Surface c4->s4

Caption: Troubleshooting logic for low Pickering emulsion stability.

References

Enhancing the permeability of Vitamin E Nicotinate across cellular membranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of Vitamin E Nicotinate (B505614) permeability across cellular membranes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions encountered during experiments aimed at improving the cellular uptake of Vitamin E Nicotinate.

Q1: My in vitro experiments show low cellular uptake of this compound. What are the potential reasons?

A1: Low cellular permeability of this compound, a lipophilic compound, is a common challenge. Several factors could be contributing to this issue:

  • Poor Aqueous Solubility: this compound's lipophilic nature leads to low solubility in aqueous assay buffers, limiting its availability to the cell membrane.[1]

  • Cell Monolayer Retention: The compound can be retained within the lipid bilayer of the cell monolayer, leading to an underestimation of its transport across the cells.[2]

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing intracellular concentration.[3][4]

  • Experimental Assay Issues: Problems with the integrity of the cell monolayer or the artificial membrane in assays like Caco-2 or PAMPA can lead to inaccurate permeability measurements.[4]

  • Compound Degradation: this compound might be unstable or metabolized by the cells during the experiment, leading to lower measured concentrations.[4]

Troubleshooting Workflow for Low Permeability

Troubleshooting_Workflow Start Low Permeability of This compound Observed Check_Solubility Assess Compound Solubility in Assay Buffer Start->Check_Solubility Check_Efflux Investigate Active Efflux (e.g., P-gp substrate?) Start->Check_Efflux Check_Assay_Integrity Verify Experimental Assay Integrity Start->Check_Assay_Integrity Formulation_Strategy Implement Formulation Strategies (e.g., Nanocarriers, SEDDS) Check_Solubility->Formulation_Strategy Check_Efflux->Formulation_Strategy Optimize_Assay Optimize Assay Conditions (e.g., add serum albumin) Check_Assay_Integrity->Optimize_Assay Final_Assessment Re-evaluate Permeability Formulation_Strategy->Final_Assessment Chemical_Modification Consider Chemical Modification (e.g., Prodrugs) Chemical_Modification->Final_Assessment Optimize_Assay->Final_Assessment

Caption: A logical workflow for troubleshooting low cellular permeability of this compound.

Q2: How can I improve the solubility and delivery of this compound in my cell culture experiments?

A2: Several formulation strategies can be employed to enhance the delivery of lipophilic compounds like this compound:

  • Nanocarriers: Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or micelles can improve its solubility and facilitate cellular uptake.[1][3][5]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media. SEDDS can significantly improve the oral bioavailability of lipophilic drugs.[6][7][8] A study showed that a self-emulsifying preparation of vitamin E increased its bioavailability by 210-410% compared to a commercial soft gelatin capsule.[6][8]

  • Use of Solubilizers: Incorporating solubilizers like D-alpha-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS) can enhance the solubility and permeability of lipophilic compounds.[1][9] TPGS is an effective emulsifier and has been shown to improve the performance of nanoparticles, leading to higher cellular uptake.[1]

Q3: Is it possible that my compound is being actively transported out of the cells? How can I test for this?

A3: Yes, active efflux by transporters like P-glycoprotein (P-gp) is a common mechanism of low intracellular drug accumulation.[3][4] To determine if this compound is a substrate for efflux pumps, you can perform a bi-directional Caco-2 assay. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively transported out of the cells.[4] You can confirm this by conducting the Caco-2 assay in the presence of a known efflux pump inhibitor, such as Verapamil for P-gp. A significant increase in the apical-to-basolateral (A-B) permeability in the presence of the inhibitor would confirm active efflux.[4]

Data Presentation: Permeability Enhancement Strategies

The following tables summarize quantitative data from studies on enhancing the permeability of Vitamin E and other lipophilic compounds.

Table 1: Comparison of Apparent Permeability Coefficients (Papp) of Lipophilic Compounds with and without Permeation Enhancers.

CompoundCell LineConditionPapp (x 10⁻⁶ cm/s)Fold IncreaseReference
SCH-ACaco-21% DMSOLow (not specified)-[2]
SCH-ACaco-24% BSA (basolateral)5-fold increase5[2]
SCH-BCaco-21% DMSOLow (not specified)-[2]
SCH-BCaco-24% BSA (basolateral)4-fold increase4[2]
ProgesteroneCaco-21% DMSOLow (not specified)-[2]
ProgesteroneCaco-24% BSA (basolateral)3-fold increase3[2]

Table 2: Bioavailability Enhancement of Vitamin E using a Self-Emulsifying Formulation.

FormulationCmax (µg/ml)Tmax (h)AUC (µg·h/ml)Relative Bioavailability (%)Reference
Soft Gelatin Capsule2.5 ± 0.88.0 ± 1.535.6 ± 12.1100[6][8]
Self-Emulsifying6.2 ± 1.55.5 ± 1.0105.8 ± 35.3210 - 410[6][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess cellular permeability.

Protocol 1: Caco-2 Cell Permeability Assay

This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[10][11]

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Passage the cells every 3-4 days when they reach 80-90% confluency.

  • Seed Caco-2 cells onto Transwell inserts (e.g., 12-well, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

2. Monolayer Integrity Test:

  • Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an EVOM meter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer.

  • Perform a Lucifer Yellow permeability test. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. The apparent permeability (Papp) of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s to confirm tight junction integrity.[10]

3. Permeability Assay (Apical to Basolateral - A to B):

  • Wash the Caco-2 monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Equilibrate the monolayers in HBSS for 30 minutes at 37°C.[10]

  • Prepare the dosing solution of this compound in HBSS.

  • Remove the equilibration buffer. Add the dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 75 oscillations per minute) for a defined period (e.g., 120 minutes).[11]

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.[11]

  • At the end of the experiment, collect samples from both the apical and basolateral chambers for analysis.

4. Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):

  • Follow the same initial steps as the A to B assay.

  • Add the dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Collect samples from the apical chamber at the same time points.

5. Sample Analysis and Data Calculation:

  • Determine the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Experimental Workflow for Caco-2 Assay

Caco2_Workflow Start Start: Caco-2 Cell Culture Seed_Cells Seed Caco-2 Cells on Transwell Inserts Start->Seed_Cells Differentiate Differentiate for 21-25 Days Seed_Cells->Differentiate Integrity_Test Monolayer Integrity Test (TEER & Lucifer Yellow) Differentiate->Integrity_Test Permeability_Assay Perform Bi-directional Permeability Assay (A-B and B-A) Integrity_Test->Permeability_Assay Sample_Collection Collect Samples at Time Intervals Permeability_Assay->Sample_Collection Analysis Analyze Samples (e.g., LC-MS/MS) Sample_Collection->Analysis Calculation Calculate Papp and Efflux Ratio Analysis->Calculation End End: Data Interpretation Calculation->End

Caption: A step-by-step workflow for the Caco-2 cell permeability assay.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay for predicting passive membrane permeability.[10][12]

1. Preparation of the PAMPA Plate:

  • Use a 96-well filter plate with a PVDF membrane.

  • Coat the membrane of each well with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane) to form an artificial membrane.

2. Preparation of Solutions:

  • Prepare a donor solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

  • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

3. Permeability Assay:

  • Add the acceptor solution to the wells of a 96-well acceptor plate.

  • Place the filter plate on top of the acceptor plate.

  • Add the donor solution to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

4. Sample Analysis and Data Calculation:

  • After incubation, carefully separate the plates.

  • Determine the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using a simplified equation that considers the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Signaling Pathways and Cellular Uptake

Vitamin E Cellular Uptake and Potential Signaling

Vitamin E isoforms can be taken up by cells through various mechanisms. While passive diffusion plays a role due to its lipophilic nature, protein-mediated transport is also involved.[13] Scavenger receptor class B type I (SR-BI) and LDL receptors are implicated in the cellular uptake of tocopherol.[1][13] Once inside the cell, this compound may be hydrolyzed to release tocopherol and nicotinic acid, which can then participate in various cellular processes. Recent studies suggest that intact this compound may also elicit specific biological functions, such as activating MAP kinase signaling.[14]

VitaminE_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEN_ext This compound Passive_Diffusion Passive Diffusion VEN_ext->Passive_Diffusion SR_BI SR-BI Receptor VEN_ext->SR_BI LDL_VEN LDL-VEN Complex LDLR LDL Receptor LDL_VEN->LDLR VEN_int Intracellular This compound Passive_Diffusion->VEN_int SR_BI->VEN_int LDLR->VEN_int Hydrolysis Hydrolysis VEN_int->Hydrolysis MAPK_Signaling MAP Kinase Signaling VEN_int->MAPK_Signaling Tocopherol α-Tocopherol Hydrolysis->Tocopherol Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Antioxidant_Effects Antioxidant Effects Tocopherol->Antioxidant_Effects

Caption: Potential cellular uptake and signaling pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Vitamin E Nicotinate and α-Tocopheryl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two common esterified forms of Vitamin E: Vitamin E Nicotinate (B505614) and α-tocopheryl acetate (B1210297). Both compounds are utilized as stable pro-vitamins of α-tocopherol, the most biologically active form of Vitamin E. Their efficacy, however, is largely dependent on the efficiency of their hydrolysis to free α-tocopherol and any potential activities of the intact ester. This analysis synthesizes available experimental data to compare their bioavailability, metabolic fate, and influence on cellular signaling pathways.

I. Bioavailability and Metabolism: A Tale of Two Esters

The primary determinant of the efficacy of Vitamin E esters is their conversion to the active α-tocopherol form in the body. This process is initiated by enzymatic hydrolysis in the intestine. Studies suggest a key difference in the rate of hydrolysis between Vitamin E Nicotinate and α-tocopheryl acetate, which in turn affects their absorption and potential for direct effects of the esterified form.

In Vitro Enzymatic Hydrolysis

An in vitro study utilizing porcine pancreatic carboxyl ester hydrolase (CEH) demonstrated that α-tocopheryl acetate is hydrolyzed at a significantly faster rate than α-tocopheryl nicotinate.[1] The kinetic parameters from this study are summarized in the table below.

Table 1: In Vitro Hydrolysis of Vitamin E Esters by Porcine Pancreatic Carboxyl Ester Hydrolase [1]

Ester FormVmax (nmol/min per mg protein)Km (µM)
α-Tocopheryl Acetate 15.2 ± 1.328.5 ± 4.5
α-Tocopheryl Nicotinate 4.5 ± 0.419.2 ± 3.2

Data presented as mean ± standard deviation.

These findings indicate that α-tocopheryl acetate has a higher maximum reaction velocity (Vmax) and a slightly higher Michaelis constant (Km) compared to α-tocopheryl nicotinate. This suggests that while the enzyme has a slightly lower affinity for the acetate form, it can process it much more rapidly once bound.

In Vivo Absorption

Animal studies in rats have shown that after oral administration, both esters are converted to free α-tocopherol. However, larger concentrations of intact α-tocopheryl nicotinate were detected in the blood, suggesting that a greater proportion of it escapes hydrolysis in the gastrointestinal tract compared to α-tocopheryl acetate.[2] This slower hydrolysis of this compound may lead to a more sustained release of α-tocopherol and allow for the potential of the intact ester to be absorbed and exert biological effects.

II. Therapeutic Effects and Antioxidant Activity

Both this compound and α-tocopheryl acetate ultimately deliver α-tocopherol, which is a potent lipid-soluble antioxidant.[2] α-tocopherol protects cell membranes from lipid peroxidation by scavenging free radicals.[2]

A study comparing the effects of α-tocopheryl nicotinate and α-tocopheryl acetate on skin microcirculation found that α-tocopheryl nicotinate was more effective in reducing the mean rewarming time in patients with microcirculation disturbances.[2] The authors hypothesized that this enhanced effect could be due to the slower hydrolysis of the nicotinate ester, leading to a more sustained action or a direct effect of the intact molecule.[2]

It is important to note that while α-tocopheryl acetate is a widely used and studied form of Vitamin E, some research suggests that α-tocopheryl succinate, another ester form, exhibits anticancer properties that are not observed with either the acetate or nicotinate esters.[2]

III. Influence on Cellular Signaling Pathways

The biological effects of Vitamin E extend beyond its antioxidant capacity to the modulation of key cellular signaling pathways. As both this compound and α-tocopheryl acetate are precursors to α-tocopherol, they are expected to influence the same downstream pathways following hydrolysis.

α-Tocopherol has been shown to modulate two major signaling pathways: the Protein Kinase C (PKC) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

Protein Kinase C (PKC) Pathway

α-tocopherol has been demonstrated to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in cell proliferation and differentiation.[4][5] This inhibition is not due to a direct interaction with the enzyme but is associated with the dephosphorylation of PKCα, which is mediated by the activation of protein phosphatase 2A.[4][6]

PKC_Pathway alpha_tocopherol α-Tocopherol PP2A Protein Phosphatase 2A alpha_tocopherol->PP2A PKC_alpha_p PKCα (phosphorylated) Active PP2A->PKC_alpha_p dephosphorylates PKC_alpha PKCα Inactive PKC_alpha_p->PKC_alpha Cell_Proliferation Cell Proliferation PKC_alpha_p->Cell_Proliferation promotes

α-Tocopherol-mediated inhibition of the PKC pathway.
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway

Recent studies have indicated that α-tocopherol can also influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Tocopherols have been shown to facilitate the dephosphorylation of Akt at Ser473, a key step in its inactivation, through the recruitment of the phosphatase PHLPP1 to the plasma membrane.[7] Furthermore, α-tocopherol has been observed to inhibit ferroptosis, a form of programmed cell death, by modulating the PI3K/AKT/mTOR pathway in bone marrow-derived mesenchymal stem cells.[8]

PI3K_Akt_Pathway alpha_tocopherol α-Tocopherol PHLPP1 PHLPP1 alpha_tocopherol->PHLPP1 Akt_p Akt (phosphorylated) Active PHLPP1->Akt_p dephosphorylates Akt Akt Inactive Akt_p->Akt Cell_Survival Cell Survival Akt_p->Cell_Survival promotes Apoptosis Apoptosis Akt->Apoptosis inhibits

α-Tocopherol-mediated regulation of the PI3K/Akt pathway.

IV. Experimental Protocols

In Vitro Enzymatic Hydrolysis of Tocopheryl Esters

This protocol is based on the methodology described for the hydrolysis of tocopheryl esters by porcine pancreatic carboxyl ester hydrolase.

  • Preparation of Substrate Solution: Prepare a stock solution of the tocopheryl ester (α-tocopheryl acetate or α-tocopheryl nicotinate) in a suitable organic solvent (e.g., ethanol).

  • Reaction Mixture: In a reaction vessel, combine Tris/HCl buffer (pH 7.4), a specific concentration of a bile acid (e.g., 30 mM sodium cholate), and the tocopheryl ester substrate. The final volume is adjusted with the buffer.

  • Enzyme Addition: Initiate the hydrolysis reaction by adding a defined activity of porcine pancreatic juice (e.g., 100 U/L).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes) with frequent shaking.

  • Reaction Termination: Stop the reaction by adding an organic solvent such as ethanol.

  • Extraction: Extract the liberated α-tocopherol from the reaction mixture using a non-polar solvent like heptane.

  • Quantification: Analyze the extracted α-tocopherol concentration using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Tocopheryl Ester Solution Mix Combine Substrate, Buffer, and Enzyme Substrate->Mix Enzyme Prepare Porcine Pancreatic Juice Enzyme->Mix Buffer Prepare Tris/HCl Buffer with Bile Acid Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (add Ethanol) Incubate->Stop Extract Extract α-Tocopherol (with Heptane) Stop->Extract HPLC Quantify α-Tocopherol by HPLC Extract->HPLC

Workflow for in vitro enzymatic hydrolysis of tocopheryl esters.
High-Performance Liquid Chromatography (HPLC) for Vitamin E Analysis

The following is a general protocol for the separation and quantification of α-tocopherol and its esters in biological samples, based on established methods.[9][10][11]

  • Sample Preparation:

    • Plasma/Serum: To a known volume of plasma or serum, add an internal standard (e.g., retinyl acetate). Precipitate proteins with an organic solvent like ethanol. Extract the lipids and Vitamin E into a non-polar solvent such as hexane.

    • Tissue: Homogenize the tissue sample in a suitable buffer. Perform a lipid extraction using a solvent system like chloroform/methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the organic solvent from the extract under a stream of nitrogen. Reconstitute the residue in the mobile phase or a compatible solvent.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column or a normal-phase silica (B1680970) gel column.

    • Mobile Phase: For reverse-phase HPLC, a mixture of methanol, acetonitrile, and water is commonly used. For normal-phase HPLC, a non-polar mobile phase like isooctane (B107328) with modifiers such as diisopropyl ether and 1,4-dioxane (B91453) can be employed.[9]

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Detection: Use a UV detector set at approximately 292-295 nm or a fluorescence detector with an excitation wavelength of around 295 nm and an emission wavelength of about 330 nm. Mass spectrometry (MS) can also be used for enhanced sensitivity and specificity.

  • Quantification: Create a standard curve using known concentrations of α-tocopherol, α-tocopheryl acetate, and α-tocopheryl nicotinate to quantify the amounts in the sample.

V. Conclusion

The available evidence suggests that while both this compound and α-tocopheryl acetate serve as effective pro-vitamins for α-tocopherol, their metabolic handling differs significantly. The slower hydrolysis of this compound may offer a more sustained release of the active vitamin and allow for the intact ester to be absorbed, potentially conferring unique therapeutic benefits, as suggested by its superior performance in improving skin microcirculation.

In contrast, α-tocopheryl acetate is more rapidly hydrolyzed, leading to a quicker release of α-tocopherol. The choice between these two esters may therefore depend on the desired pharmacokinetic profile and therapeutic application.

For researchers and drug development professionals, the slower hydrolysis rate of this compound presents an interesting avenue for further investigation, particularly in applications where sustained α-tocopherol levels or the potential direct effects of the nicotinate ester are desirable. Further head-to-head clinical trials are warranted to definitively establish the comparative bioavailability and clinical efficacy of these two important Vitamin E derivatives.

References

A Head-to-Head Examination of Vitamin E Nicotinate and Niacin on Lipid Profiles: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of lipid-modifying agents, both Vitamin E Nicotinate and niacin (nicotinic acid) have garnered attention for their potential roles in managing dyslipidemia. This guide offers a detailed comparison of their mechanisms of action, effects on lipid profiles, and available clinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is limited, this document synthesizes the existing evidence to provide a comprehensive overview of each compound.

Introduction

This compound is an ester formed from Vitamin E (α-tocopherol) and nicotinic acid.[1] The rationale behind this compound is to deliver the benefits of both molecules. Niacin, or Vitamin B3, is a well-established therapeutic agent for treating dyslipidemia, known for its broad-spectrum effects on the lipid profile.[2][3] This guide will explore the nuances of each, drawing from available experimental data.

Mechanisms of Action: A Tale of Two Moieties

Niacin's Multi-faceted Approach to Lipid Regulation

Niacin exerts its lipid-lowering effects through several well-documented pathways:

  • Inhibition of Adipose Tissue Lipolysis: Niacin was traditionally thought to inhibit the release of free fatty acids (FFAs) from adipose tissue, thereby reducing the substrate available for hepatic triglyceride synthesis.

  • Hepatic Triglyceride Synthesis Inhibition: A more direct and significant mechanism is the inhibition of diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in the liver for triglyceride synthesis. This leads to a decrease in the production of very-low-density lipoprotein (VLDL).[4]

  • Modulation of Lipoprotein Metabolism: By reducing VLDL synthesis, niacin consequently lowers low-density lipoprotein (LDL) levels, as VLDL is a precursor to LDL. Furthermore, niacin selectively decreases the breakdown of apolipoprotein A-I, the primary protein component of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.

This compound: A Combined Effect?

This compound is metabolized in the body to release both Vitamin E and nicotinic acid. Therefore, its mechanism of action is presumed to be a combination of the effects of its constituent parts. Vitamin E is a potent antioxidant that can protect lipoproteins from oxidative damage, a key process in the development of atherosclerosis. The nicotinic acid component would be expected to follow the mechanisms outlined above. However, some research suggests that the intact this compound molecule may have unique cellular effects, differing from the co-administration of Vitamin E and niacin.[5]

Signaling Pathways

The signaling pathway for niacin's effect on adipocytes involves the G protein-coupled receptor 109A (GPR109A). Binding of niacin to this receptor leads to a decrease in cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase.

Niacin_Signaling_Pathway cluster_adipocyte Adipocyte Niacin Niacin GPR109A GPR109A Niacin->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (Inactive) cAMP->HSL Reduces activation of Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Niacin's signaling pathway in adipocytes.

Comparative Efficacy on Lipid Profiles

Table 1: Effects of Niacin on Lipid Profiles (Various Formulations)

StudyNiacin Formulation & DoseDurationTotal CholesterolLDL CholesterolHDL CholesterolTriglycerides
McKenney et al., 1994[6]Immediate-Release (IR), 3g/day6 weeks-11%-18%+26%-38%
McKenney et al., 1994[6]Sustained-Release (SR), 1.5g/day6 weeks-15%-25%+16%-20%
Guyton et al., 2000Extended-Release (ER), 2g/day16 weeks-12%-17%+26%-35%

Table 2: Effects of this compound on Lipid Profiles

StudyDoseDurationTotal CholesterolLDL CholesterolHDL CholesterolTriglyceridesLipoprotein(a)
Noma et al., 1997[7]600 mg/day2 monthsTended to increaseTended to increaseTended to increaseTended to increase↓ 38% (in patients with high baseline levels)
Hidiroglou et al.Equimolar to 300mg/day α-tocopheryl acetate2 monthsNo significant effectNo significant effectNo significant effectNo significant effectNot Measured

Note: The study by Noma et al. was on hyperlipidemic patients, while the study by Hidiroglou et al. was conducted in lambs.

Experimental Protocols

Protocol from McKenney et al., 1994 (Comparison of IR and SR Niacin)

This study was a randomized, double-blind, parallel comparison.

  • Patient Population: Adults with LDL cholesterol levels greater than 4.14 mmol/L (160 mg/dL) after a one-month diet following the National Cholesterol Education Program Step 1 guidelines.

  • Treatment: Patients were randomized to receive either immediate-release or sustained-release niacin. Doses were escalated every 6 weeks from 500 mg/day to 3000 mg/day.

  • Lipid Analysis: Fasting lipid and lipoprotein cholesterol levels were measured at baseline and at the end of each 6-week treatment period.

  • Safety Monitoring: Clinical laboratory tests, including liver aminotransferases, and symptom questionnaires were utilized to monitor for adverse effects.

Niacin_Trial_Workflow cluster_protocol Experimental Workflow: Niacin Formulation Trial Screening Patient Screening (LDL > 160 mg/dL) Diet 1-Month NCEP Step 1 Diet Screening->Diet Randomization Randomization Diet->Randomization Group_IR Group A: Immediate-Release Niacin Randomization->Group_IR Group_SR Group B: Sustained-Release Niacin Randomization->Group_SR Dose_Escalation Dose Escalation (500mg to 3000mg) over 30 weeks in 6-week intervals Group_IR->Dose_Escalation Group_SR->Dose_Escalation Lipid_Monitoring Fasting Lipid Profile Measurement (Baseline and every 6 weeks) Dose_Escalation->Lipid_Monitoring Safety_Monitoring Adverse Effect Monitoring Dose_Escalation->Safety_Monitoring Analysis Data Analysis Lipid_Monitoring->Analysis Safety_Monitoring->Analysis

References

A Comparative Analysis of the Antioxidant Capacity of Vitamin E Nicotinate and Other Tocopherols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Vitamin E Nicotinate (B505614) against other common tocopherols (B72186), including alpha-tocopherol (B171835), gamma-tocopherol, and delta-tocopherol, as well as tocotrienols. The information presented is based on available experimental data to assist in the evaluation of these compounds for research and drug development purposes.

Executive Summary

Vitamin E encompasses a family of lipid-soluble compounds, with tocopherols and tocotrienols being the main classes. While alpha-tocopherol is the most well-known, other isoforms and derivatives like Vitamin E Nicotinate possess distinct antioxidant and biological properties. This compound, an ester of tocopherol and nicotinic acid, exhibits both antioxidant and vasodilatory effects.[1] Evidence suggests that in specific biological contexts, such as the inhibition of platelet aggregation and reduction of lipid peroxidation in platelets, α-tocopheryl nicotinate demonstrates greater potency than α-tocopheryl acetate (B1210297) and free α-tocopherol.[2] However, comprehensive quantitative data from standardized antioxidant assays directly comparing this compound to a wide range of other tocopherols and tocotrienols is limited in publicly available literature. This guide summarizes the existing comparative data for different tocopherols and provides detailed experimental protocols for key antioxidant assays to facilitate further research.

Comparative Antioxidant Capacity

The antioxidant activity of tocopherols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group on the chromanol ring to free radicals, thus terminating lipid peroxidation chain reactions.[2] The structural differences between the various tocopherol isoforms, particularly the number and position of methyl groups on the chromanol ring, influence their antioxidant efficacy.

Quantitative Comparison of Tocopherols

The following table summarizes the relative antioxidant activities of different tocopherols based on common in vitro assays. It is important to note that the antioxidant capacity can vary depending on the specific assay and the reaction medium.

CompoundDPPH Radical Scavenging Activity (IC50)Oxygen Radical Absorbance Capacity (ORAC)Notes
α-Tocopherol Lower IC50 indicates higher activity. Often used as a benchmark.Often used as a standard.The most biologically active form of vitamin E.[3]
γ-Tocopherol Higher reactivity than α-tocopherol in some studies.[3]Lower ORAC value than δ-tocopherol in some studies.More effective at trapping reactive nitrogen species than α-tocopherol.
δ-Tocopherol Generally shows high scavenging activity.Highest ORAC value among tocopherols in some studies.[4]Possesses the highest ability to neutralize reactive oxygen species among tocopherol isomers.[5]
Tocotrienols Often exhibit higher antioxidant activity than their corresponding tocopherols.Higher ORAC values than tocopherols in some studies.Unsaturated side chain allows for more efficient interaction with lipid radicals.
This compound Limited direct comparative data available in public literature.Limited direct comparative data available in public literature.In specific biological assays, has shown higher potency than α-tocopherol and its acetate ester.[2]

IC50 values represent the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant capacity. ORAC values are typically expressed as Trolox equivalents.

Experimental Protocols

To facilitate standardized evaluation, detailed methodologies for three widely used antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance at 517 nm is measured.[6]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound, other tocopherols) in a suitable solvent at various concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS•+ has a characteristic blue-green color, which is reduced in the presence of an antioxidant. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[7]

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare solutions of the test compounds at various concentrations.

  • Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage of inhibition of absorbance with that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Principle: A fluorescent probe (e.g., fluorescein) is mixed with a peroxyl radical generator (e.g., AAPH). In the absence of an antioxidant, the fluorescence decays as the probe is oxidized. An antioxidant protects the probe, and the area under the fluorescence decay curve (AUC) is used to quantify its capacity.[8][9]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe, the peroxyl radical generator (AAPH), and the test compounds and a standard (Trolox) in a suitable buffer.

  • Assay Setup: In a microplate, add the fluorescent probe and the test compound or standard.

  • Initiation of Reaction: Add the AAPH solution to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein) over time at a constant temperature (e.g., 37°C).

  • Calculation: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated using Trolox, and the ORAC values of the samples are expressed as Trolox equivalents.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Antioxidant Response Pathway

Vitamin E isoforms can modulate cellular antioxidant defenses through signaling pathways. The Keap1-Nrf2 pathway is a key regulator of the expression of numerous antioxidant and detoxification enzymes.[10] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to their transcription. Some studies suggest that different tocopherols have distinct capacities to modulate this pathway.[11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_degradation Proteasomal Degradation cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Oxidative Stress / Vitamin E Degradation Ub-Nrf2 Keap1_Nrf2->Degradation Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription Cellular_Defense Enhanced Cellular Defense Antioxidant_Genes->Cellular_Defense Increased Antioxidant Capacity

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Workflow for Antioxidant Capacity Assays

The general workflow for in vitro antioxidant capacity assays involves a series of standardized steps to ensure reproducibility and comparability of results.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare Reagents (DPPH, ABTS•+, Fluorescein, AAPH) D Mix Reagents and Samples/ Standards in Microplate A->D B Prepare Test Samples (this compound, Tocopherols) at various concentrations B->D C Prepare Standard (e.g., Trolox) C->D E Incubate under controlled conditions D->E F Measure Absorbance or Fluorescence using a Microplate Reader E->F G Calculate % Inhibition or Area Under the Curve (AUC) F->G H Determine IC50 values or Trolox Equivalents G->H I Compare Antioxidant Capacities H->I

Caption: General experimental workflow for in vitro antioxidant assays.

Conclusion

This compound presents a unique profile by combining the antioxidant properties of tocopherol with the vasodilatory effects of nicotinic acid. While direct, comprehensive quantitative comparisons of its antioxidant capacity against a full spectrum of tocopherols and tocotrienols using standardized assays are not extensively reported in the literature, preliminary evidence from specific biological assays suggests a potentially higher potency in certain contexts. Further head-to-head studies employing the standardized protocols outlined in this guide are warranted to fully elucidate the comparative antioxidant efficacy of this compound. Such data would be invaluable for researchers and drug development professionals in selecting the most appropriate Vitamin E analog for their specific applications.

References

In vivo comparison of the metabolic pathways of different Vitamin E esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo metabolic pathways of three key Vitamin E esters: α-tocopheryl acetate (B1210297), α-tocopheryl succinate (B1194679), and α-tocopheryl phosphate (B84403). The information presented is supported by experimental data to assist researchers in selecting the appropriate Vitamin E form for their studies and therapeutic development.

Introduction to Vitamin E Esters

Vitamin E, particularly α-tocopherol, is a potent lipophilic antioxidant. However, its free hydroxyl group is susceptible to oxidation, reducing its stability in formulations. Esterification of this hydroxyl group, creating derivatives like tocopheryl acetate, succinate, and phosphate, enhances stability. These esters are considered pro-vitamins, requiring in vivo hydrolysis to release the active α-tocopherol. The efficiency of this enzymatic conversion is a critical determinant of their bioavailability and subsequent metabolic pathway.

Metabolic Pathway Overview

All Vitamin E esters must first undergo hydrolysis to yield free α-tocopherol to be absorbed and utilized by the body.[1] This crucial step primarily occurs in the small intestine, catalyzed by esterases. Once liberated, α-tocopherol is absorbed into enterocytes, incorporated into chylomicrons, and transported via the lymphatic system to the liver. The liver preferentially incorporates α-tocopherol into very-low-density lipoproteins (VLDLs) for distribution to peripheral tissues.[2][3] Forms of vitamin E other than α-tocopherol are more readily metabolized and excreted.[3][4] The catabolism of α-tocopherol is initiated by cytochrome P450-mediated ω-hydroxylation of the phytyl tail, followed by β-oxidation, leading to the formation of water-soluble metabolites like carboxyethyl-hydroxychromans (CEHCs) that are excreted in the urine.[3][4]

Metabolic_Pathway cluster_Intestine Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Circulation Lymph & Blood Circulation cluster_Liver Liver Tocopheryl Acetate Tocopheryl Acetate Tocopheryl Succinate Tocopheryl Succinate Esterases Esterases Tocopheryl Succinate->Esterases Tocopheryl Phosphate Tocopheryl Phosphate Tocopheryl Phosphate->Esterases Hydrolysis alpha_Tocopherol_Lumen α-Tocopherol Esterases->alpha_Tocopherol_Lumen Liberates alpha_Tocopherol_Enterocyte α-Tocopherol alpha_Tocopherol_Lumen->alpha_Tocopherol_Enterocyte Absorption Chylomicrons Chylomicrons alpha_Tocopherol_Enterocyte->Chylomicrons Incorporation Chylomicron_Remnants Chylomicron Remnants Chylomicrons->Chylomicron_Remnants Transport alpha_Tocopherol_Liver α-Tocopherol Chylomicron_Remnants->alpha_Tocopherol_Liver Uptake alpha_TTP α-TTP alpha_Tocopherol_Liver->alpha_TTP Binds to Metabolism ω-hydroxylation, β-oxidation alpha_Tocopherol_Liver->Metabolism VLDL VLDL alpha_TTP->VLDL Incorporates into Peripheral_Tissues Peripheral Tissues VLDL->Peripheral_Tissues Delivery to CEHCs Carboxyethyl- hydroxychromans (CEHCs) Metabolism->CEHCs Urine_Excretion Urine Excretion CEHCs->Urine_Excretion

Caption: Generalized metabolic pathway of Vitamin E esters.

Comparative Bioavailability and Hydrolysis

The rate and extent of hydrolysis in the intestine are the primary factors influencing the bioavailability of α-tocopherol from its esterified forms.

Tocopheryl Acetate (TAc) vs. Tocopheryl Succinate (TSuc)

In vitro studies demonstrate that pancreatic carboxyl ester hydrolase hydrolyzes tocopheryl acetate more efficiently than tocopheryl succinate. This difference in enzymatic cleavage likely contributes to the observed differences in in vivo bioavailability. An in vivo study in broilers showed that the apparent absorption of tocopheryl succinate was significantly lower than that of tocopheryl acetate, with the succinate ester being utilized only 69-76% as efficiently as the acetate form.[5] However, a study in healthy human subjects found no significant difference in the total absorption of α-tocopherol from equimolar doses of RRR-α-tocopheryl acetate and RRR-α-tocopheryl succinate, though the initial absorption rate from the acetate ester appeared to be faster.[6]

Tocopheryl Acetate (TAc) vs. Tocopheryl Phosphate (TP)

A study in swine using deuterated forms of TAc and TP revealed that TP was absorbed more rapidly from the intestine than TAc.[7] Despite its faster appearance in plasma, the subsequent conversion of TP to free α-tocopherol was slower and potentially incomplete compared to the release of α-tocopherol from TAc.[7] The study concluded that while TP is a functional precursor to α-tocopherol, it did not demonstrate a clear bioavailability advantage over TAc as a source of the active vitamin.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from comparative studies.

Table 1: In Vivo Bioavailability Comparison of Tocopheryl Acetate and Tocopheryl Succinate in Broilers

Parameterall-rac-α-tocopheryl acetateall-rac-α-tocopheryl succinate
Mean Apparent Absorption Coefficient 70.8 ± 5.6%58.0 ± 5.4%
Relative Efficiency (Plasma & Tissue Response) 100%69-76%
Data from a feeding experiment in broilers over 4 weeks.[5]

Table 2: Pharmacokinetic Comparison of Tocopheryl Acetate and Tocopheryl Phosphate in Swine

ParameterT from TAcTP (intact)T from TP
Appearance Rate (h⁻¹) 0.040 ± 0.0140.119 ± 0.0580.026 ± 0.009
Elimination Rate (h⁻¹) 0.438 ± 0.1600.396 ± 0.0980.220 ± 0.062
Relative Area Under the Curve (AUC) 100%34.5%107.3%
Data from a single-meal study in piglets with deuterated Vitamin E esters.[7]

Experimental Protocols

A detailed methodology is crucial for the reproducible in vivo comparison of Vitamin E esters. Below is a synthesized protocol based on common practices in the cited literature.

Representative In Vivo Experimental Protocol: Comparative Bioavailability in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed individually in metabolic cages.

  • Acclimatization and Diet: Animals are acclimatized for one week, receiving a standard chow diet. They are then switched to a Vitamin E-deficient diet for at least two weeks to deplete baseline α-tocopherol levels.

  • Dosing: Rats are divided into groups (n=6-8 per group) and administered a single oral gavage of the respective Vitamin E ester (e.g., d6-RRR-α-tocopheryl acetate, d6-RRR-α-tocopheryl succinate, d6-RRR-α-tocopheryl phosphate) suspended in a lipid vehicle like corn oil. Doses are equimolar with respect to α-tocopherol. A control group receives the vehicle only.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein into heparinized tubes at baseline (pre-dose) and at specified time points post-dosing (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -80°C.

  • Tissue Collection: At the end of the study (e.g., 72 hours), rats are euthanized, and key tissues (liver, adipose, heart, brain) are harvested, weighed, snap-frozen in liquid nitrogen, and stored at -80°C.

  • Sample Analysis:

    • Extraction: Plasma and homogenized tissues undergo liquid-liquid or solid-phase extraction to isolate lipids, including the deuterated and non-deuterated tocopherols.

    • Quantification: Concentrations of the deuterated Vitamin E esters and their primary metabolite (d6-α-tocopherol) are determined using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7][8] This allows for precise differentiation of the administered dose from endogenous Vitamin E.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), which reflects total drug exposure.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week, standard diet) Depletion Vitamin E Depletion (≥2 weeks, deficient diet) Acclimatization->Depletion Grouping Randomization into Treatment Groups Depletion->Grouping Dosing Oral Gavage with Deuterated Vitamin E Esters Grouping->Dosing Blood_Sampling Serial Blood Sampling (0-72h) Dosing->Blood_Sampling Euthanasia Euthanasia and Tissue Collection (72h) Dosing->Euthanasia Analysis LC-MS/MS Analysis of Plasma and Tissues Blood_Sampling->Analysis Euthanasia->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a comparative in vivo bioavailability study.

Logical Framework for Ester Selection

The choice of a Vitamin E ester for research or therapeutic use depends on the desired pharmacokinetic profile and application.

Logical_Framework Rapid_Absorption Rapid Absorption/ Fast Onset TP Tocopheryl Phosphate (TP) Rapid_Absorption->TP Suggests (faster initial absorption) Max_Bioavailability Maximum α-Tocopherol Bioavailability TAc Tocopheryl Acetate (TAc) Max_Bioavailability->TAc Suggests (more efficient hydrolysis vs. TSuc/TP) TSuc Tocopheryl Succinate (TSuc) Max_Bioavailability->TSuc Potentially lower bioavailability Topical_Delivery Topical/Dermal Delivery Topical_Delivery->TAc Commonly used, slow hydrolysis in skin Ester_Choice Ester Choice TP->Ester_Choice TAc->Ester_Choice TSuc->Ester_Choice Application Application Application->Max_Bioavailability Requires Application->Topical_Delivery Requires

Caption: Decision framework for selecting a Vitamin E ester.

Conclusion

The in vivo metabolic pathway of Vitamin E esters is critically dependent on the initial hydrolysis step. Current evidence suggests that α-tocopheryl acetate generally provides a reliable and efficient conversion to active α-tocopherol compared to α-tocopheryl succinate and α-tocopheryl phosphate. While tocopheryl phosphate shows rapid absorption, its conversion to α-tocopherol may be a rate-limiting step. Tocopheryl succinate appears to be less efficiently hydrolyzed and absorbed than the acetate form in some models. The selection of a specific ester should be guided by the intended application and desired pharmacokinetic outcomes, with the understanding that in vivo performance can vary between species. The provided experimental framework offers a robust starting point for conducting further comparative studies.

References

Differential Gene Expression: A Comparative Analysis of Vitamin E Nicotinate and Its Hydrolytic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known effects of Vitamin E Nicotinate and its hydrolytic products, α-tocopherol and nicotinic acid, on gene expression. While direct comparative transcriptomic data for this compound is limited, this document synthesizes the available experimental evidence for its individual components to offer insights into their distinct and potentially overlapping regulatory mechanisms. A significant research gap exists in directly profiling the gene expression changes induced by the intact ester, this compound, versus its constituent parts.

Executive Summary

This compound is an ester formed from α-tocopherol (a form of Vitamin E) and nicotinic acid (niacin or Vitamin B3). Upon administration, it is largely hydrolyzed into these two components. Both α-tocopherol and nicotinic acid are known to independently modulate a wide array of genes involved in critical cellular processes.

  • α-Tocopherol: Primarily influences genes associated with lipid metabolism, inflammation, cell signaling, and antioxidant defense. Its effects are often mediated through the regulation of transcription factors such as NF-κB, AP-1, and nuclear receptors like PXR/RXR.[1][2]

  • Nicotinic Acid: Exerts its effects on gene expression through several mechanisms, including activation of the G-protein coupled receptor GPR109A, modulation of free fatty acid (FFA) levels, and activation of the transcription factor FOXO1.[3] This leads to changes in genes primarily involved in lipid metabolism and inflammation.

  • This compound: While it is understood to act as a prodrug, some evidence suggests that the intact ester may possess unique biological activities, such as the activation of MAP kinase signaling, independent of its hydrolysis products. However, comprehensive gene expression studies to confirm and elaborate on these unique effects are currently lacking.

Comparative Analysis of Gene Expression

The following tables summarize the known effects of α-tocopherol and nicotinic acid on the expression of various genes, based on available literature. It is important to note that these findings are from separate studies and not from a direct head-to-head comparison with this compound.

Table 1: Effects of α-Tocopherol on Gene Expression
Functional Category Gene Organism/Cell Type Effect on Expression Reference
Lipid Metabolism & Atherosclerosis CD36Bovine Cells, Rat LiverDown-regulated / Up-regulated (deficiency)[4]
SR-BI (Scavenger Receptor Class B Type I)Not specifiedDown-regulated[2]
SREBP1 (Sterol regulatory element-binding protein 1)Bovine CellsPathway Altered[5]
SREBP2 (Sterol regulatory element-binding protein 2)Bovine CellsPathway Altered[5]
Inflammation & Cell Adhesion E-selectinNot specifiedDown-regulated[2]
ICAM-1 (Intercellular Adhesion Molecule 1)Not specifiedDown-regulated[2]
IL-2 (Interleukin-2)Not specifiedUp-regulated[2]
IL-4 (Interleukin-4)Not specifiedDown-regulated[2]
IL-1β (Interleukin-1 beta)Not specifiedDown-regulated[2]
Cell Signaling & Cycle Regulation PPAR-γ (Peroxisome proliferator-activated receptor gamma)Not specifiedUp-regulated[2]
Cyclin D1Not specifiedDown-regulated[2]
p27Not specifiedUp-regulated[2]
Extracellular Matrix Collagen (alpha1)Not specifiedDown-regulated[2]
MMP-1 (Matrix metallopeptidase 1)Not specifiedDown-regulated[2]
Tocopherol Transport & Metabolism α-TTP (α-tocopherol transfer protein)Not specifiedUp-regulated[2]
CYP3A (Cytochrome P450 3A)Not specifiedUp-regulated[2]
Table 2: Effects of Nicotinic Acid on Gene Expression
Functional Category Gene Organism/Cell Type Effect on Expression Reference
Lipid Metabolism DGAT2 (Diacylglycerol O-acyltransferase 2)Obese Dogs (Liver)Down-regulated[6]
SREBP-1c (Sterol regulatory element-binding transcription factor 1)Mice (Liver)Down-regulated[7]
FAS (Fatty acid synthase)Mice (Liver)Down-regulated[7]
ACC1 (Acetyl-CoA carboxylase 1)Mice (Liver)Down-regulated[7]
SCD-1 (Stearoyl-CoA desaturase-1)Mice (Liver)Down-regulated[7]
Glucose Metabolism PEPCK (Phosphoenolpyruvate carboxykinase)GPR109a null mice (Liver)Up-regulated[8]
Inflammation Pro-inflammatory genesColonocytesDown-regulated[9]
Thermogenesis Thermogenic genesMice (Brown Adipose Tissue)Up-regulated[7]
Cell Survival & Apoptosis Pro-survival and anti-apoptotic genesHuman Breast Cancer CellsDown-regulated[9]
Pro-apoptotic genesHuman Breast Cancer CellsUp-regulated[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of gene expression studies. Below are representative protocols for investigating the effects of α-tocopherol and nicotinic acid on gene expression in cell culture models.

Protocol 1: Gene Expression Analysis of α-Tocopherol-Treated Cells via Microarray

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HepG2 human hepatoma cells) in the appropriate medium.[10]

  • Prepare a stock solution of RRR-α-tocopherol in a suitable solvent (e.g., ethanol).

  • Treat cells with varying concentrations of α-tocopherol (e.g., 10-100 µM) or vehicle control for a specified duration (e.g., 24-48 hours).[11]

2. RNA Extraction:

  • Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method.[12]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

3. Microarray Hybridization:

  • Synthesize complementary DNA (cDNA) from the isolated RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes (e.g., Affymetrix GeneChip).[12]

4. Data Acquisition and Analysis:

  • Scan the microarray chip to detect the fluorescence intensity of each spot.

  • Normalize the data to correct for systemic variations.

  • Perform statistical analysis to identify differentially expressed genes between the α-tocopherol-treated and control groups, typically using a fold-change cutoff and a p-value threshold (e.g., >1.5-fold change and p < 0.05).[5]

Protocol 2: Gene Expression Analysis of Nicotinic Acid-Treated Cells via RT-qPCR

1. Cell Culture and Treatment:

  • Culture an appropriate cell line (e.g., 3T3-L1 adipocytes) in the recommended medium.

  • Prepare a stock solution of nicotinic acid in the culture medium.

  • Treat cells with a pharmacological dose of nicotinic acid (e.g., 1 mM) or a vehicle control for a defined period (e.g., 24 hours).

2. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA as described in Protocol 1.

  • Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative Real-Time PCR (qPCR):

  • Design or obtain validated primers for target genes of interest and a stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Perform qPCR using a SYBR Green-based detection method on a real-time PCR cycler.[13]

  • The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[14]

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.[15]

Signaling Pathways and Mechanisms of Action

The differential effects of α-tocopherol and nicotinic acid on gene expression are rooted in their distinct interactions with cellular signaling pathways.

α-Tocopherol Signaling Pathways

α-Tocopherol's influence on gene expression is not solely due to its antioxidant properties but also involves specific molecular interactions that modulate key signaling cascades.

alpha_tocopherol_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha-T α-Tocopherol PKC Protein Kinase C alpha-T->PKC Inhibits PI3K PI3-Kinase alpha-T->PI3K Modulates PXR_RXR PXR/RXR alpha-T->PXR_RXR Activates NFkB_complex IκB-NF-κB PKC->NFkB_complex Activates Akt Akt/PKB PI3K->Akt Activates AP1 AP-1 Akt->AP1 Regulates NFkB NF-κB NFkB_complex->NFkB Releases Gene_Expression Target Gene Expression NFkB->Gene_Expression Regulates AP1->Gene_Expression Regulates PXR_RXR->Gene_Expression Regulates

Caption: α-Tocopherol signaling pathways modulating gene expression.

α-Tocopherol can inhibit Protein Kinase C (PKC), which in turn can prevent the activation of the transcription factor NF-κB.[1][2] It also modulates the PI3-Kinase/Akt pathway, which can influence other transcription factors like AP-1.[16] Furthermore, α-tocopherol can activate nuclear receptors such as the Pregnane X Receptor (PXR) in conjunction with the Retinoid X Receptor (RXR), directly influencing the transcription of target genes.[2]

Nicotinic Acid Signaling Pathways

Nicotinic acid's effects are multifaceted, with the GPR109A receptor playing a central role in many of its actions.

nicotinic_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Activates FOXO1 FOXO1 NA->FOXO1 Activates (indirectly) Gi Gi GPR109A->Gi Activates ERK12 ERK1/2 GPR109A->ERK12 Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Inhibits Gene_Expression Target Gene Expression PKA->Gene_Expression Regulates AMPK AMPK ERK12->AMPK Activates AMPK->Gene_Expression Regulates FOXO1->Gene_Expression Regulates

Caption: Nicotinic acid signaling pathways influencing gene expression.

Upon binding to its receptor GPR109A, nicotinic acid activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels and decreased Protein Kinase A (PKA) activity.[3] This cascade can alter the expression of numerous genes.[3] Nicotinic acid can also activate the ERK1/2 and AMPK pathways, which are involved in regulating cellular energy homeostasis and gene expression.[7] Additionally, in some tissues, nicotinic acid can indirectly lead to the activation of the transcription factor FOXO1, further influencing gene transcription.[3]

Conclusion and Future Directions

The available evidence clearly indicates that α-tocopherol and nicotinic acid are potent modulators of gene expression, acting through distinct and complex signaling pathways. While this guide provides a comparative overview based on existing literature, the lack of direct comparative studies investigating the effects of this compound alongside its hydrolytic products represents a significant knowledge gap.

Future research should prioritize transcriptomic and proteomic analyses that directly compare the effects of this compound, α-tocopherol, and nicotinic acid in relevant biological systems. Such studies would elucidate whether this compound has a unique gene regulatory profile and provide a more complete understanding of its pharmacological effects. This knowledge will be invaluable for the development of novel therapeutic strategies targeting the pathways modulated by these compounds.

References

Comparative bioavailability of synthetic vs. endogenously produced Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of synthetic (exogenously administered) versus endogenously produced Vitamin E Nicotinate (B505614). While direct comparative pharmacokinetic studies are not extensively available in current literature, this document synthesizes existing data on their metabolism, distribution, and distinct biological activities.

Introduction

Vitamin E Nicotinate (α-tocopheryl nicotinate) is an ester of α-tocopherol (vitamin E) and nicotinic acid (niacin). It is available as a synthetic compound for supplementation and has also been identified as an endogenous molecule synthesized within the body.[1][2] Recent studies suggest that beyond its role as a precursor to vitamin E and niacin, intact this compound may possess unique signaling properties.[2][3] This guide explores the available evidence to compare the bioavailability and biological functions of this compound from these two distinct sources.

Bioavailability and Metabolism

A direct quantitative comparison of the bioavailability of synthetic versus endogenously produced this compound is challenging due to a lack of head-to-head studies. However, insights can be drawn from individual studies on each form.

Synthetic this compound (Oral Administration)

When administered orally, synthetic this compound is largely hydrolyzed in the gastrointestinal tract into its constituent parts: α-tocopherol and nicotinic acid.[1] However, a portion of the ester can be absorbed intact.[1] Studies in rats have shown that between 76% and 90% of radiolabeled α-tocopheryl nicotinate is converted to unesterified α-tocopherol before appearing in the lymph.[4] Notably, the hydrolysis of α-tocopheryl nicotinate is slower than that of α-tocopheryl acetate (B1210297), which may lead to a greater proportion of the intact ester reaching the bloodstream.[1][4]

The main metabolite of the tocopherol moiety from orally administered α-tocopheryl nicotinate found in plasma and red blood cells is tocopheryl quinone, while the main metabolite of the nicotinic acid portion is nicotinamide.[1] The presence of intact α-tocopheryl nicotinate has also been detected in red blood cells.[1]

Endogenously Produced this compound

Metabolomics studies have confirmed the presence of endogenous α-tocopheryl nicotinate in rat heart tissue.[1] This endogenous production occurs from dietary sources of vitamin E (dl-α-tocopheryl acetate) and niacin, indicating a biological pathway for its synthesis.[1] The concentration of this endogenously produced this compound has been observed to be significantly reduced in heart failure models, suggesting a potential role in cardiac pathophysiology.[1] The specific mechanisms and kinetics of the absorption, distribution, and metabolism of endogenously synthesized this compound have not yet been elucidated.

Table 1: Comparative Summary of Synthetic vs. Endogenous this compound

FeatureSynthetic this compound (Oral)Endogenously Produced this compound
Source Exogenous supplementationSynthesized in the body from dietary precursors
Primary Site of Appearance Gastrointestinal tract, followed by systemic circulationTissues (e.g., heart)
Metabolism Primarily hydrolyzed to α-tocopherol and nicotinic acid in the gut; some intact absorption.[1]Metabolic pathway not fully characterized.
Known Distribution Lymph, blood, red blood cells.[1][4]Heart tissue.[1]
Quantitative Bioavailability Data Limited; higher concentrations of intact ester in blood compared to α-tocopheryl acetate have been suggested.[1]Not yet determined.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the bioavailability of this compound. Below are methodologies derived from existing literature that can be adapted for comparative studies.

Protocol for Assessing Bioavailability of Orally Administered this compound

This protocol is designed to determine the pharmacokinetic profile of synthetic this compound.

Objective: To measure the plasma concentrations of intact α-tocopheryl nicotinate, α-tocopherol, and nicotinic acid and its metabolites over time following oral administration.

Materials:

  • α-tocopheryl nicotinate supplement

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection

  • Internal standards for α-tocopheryl nicotinate, α-tocopherol, and nicotinic acid

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Organic solvents for extraction (e.g., hexane, ethyl acetate)

Procedure:

  • Subject Recruitment and Baseline Sampling: Recruit healthy human volunteers or use animal models (e.g., rats). Collect baseline blood samples after an overnight fast.

  • Administration: Administer a standardized oral dose of α-tocopheryl nicotinate.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

  • Plasma Separation: Centrifuge blood samples to separate plasma.

  • Sample Preparation:

    • To a known volume of plasma, add an internal standard.

    • Perform liquid-liquid extraction with an appropriate organic solvent to isolate the analytes.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable column and mobile phase to separate α-tocopheryl nicotinate, α-tocopherol, and nicotinic acid.

  • Data Analysis: Quantify the concentrations of each analyte at each time point by comparing their peak areas to that of the internal standard. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC).

Protocol for Quantifying Endogenous this compound in Tissue

This protocol is adapted from studies that have successfully identified endogenous this compound.[1][5]

Objective: To extract and quantify the concentration of endogenous α-tocopheryl nicotinate in tissue samples.

Materials:

  • Tissue of interest (e.g., heart)

  • Homogenizer

  • Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) system

  • α-tocopheryl nicotinate standard

  • Solvents for homogenization and extraction (e.g., methanol, chloroform)

Procedure:

  • Tissue Collection and Homogenization: Excise the tissue of interest and immediately freeze it in liquid nitrogen. Homogenize a weighed amount of tissue in a suitable buffer.

  • Extraction: Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Sample Cleanup: The extract may require further purification using solid-phase extraction (SPE) to remove interfering substances.

  • UPLC-MS Analysis: Inject the purified extract into the UPLC-MS system. Use a reverse-phase column and a gradient elution program. The mass spectrometer should be operated in a high-resolution mode to accurately identify and quantify the m/z of α-tocopheryl nicotinate.

  • Quantification: Compare the peak area of the endogenous α-tocopheryl nicotinate with a standard curve generated from a pure α-tocopheryl nicotinate standard.

Signaling Pathways and Biological Activity

Recent evidence suggests that the intact this compound molecule has biological functions that are independent of its conversion to vitamin E and niacin.[2][3]

MAP Kinase Signaling

In cultured human vascular smooth muscle cells, treatment with this compound (but not a combination of α-tocopheryl acetate and niacin) has been shown to activate mitogen-activated protein kinases (MAPKs).[2] This suggests a direct effect of the intact ester on cellular signaling cascades.

Upregulation of Anti-Inflammatory Molecules

The same studies have demonstrated that this compound treatment leads to an upregulation of various primary fatty acid amides, including anandamide (B1667382) (an endocannabinoid) and palmitamide, which have anti-inflammatory properties.[2][6] This effect was not observed with the administration of its individual components.

Signaling_Pathway_of_Vitamin_E_Nicotinate Vitamin_E_Nicotinate This compound (Intact Molecule) Cell_Membrane_Receptor Putative Cell Surface Receptor Vitamin_E_Nicotinate->Cell_Membrane_Receptor MAPK_Activation MAP Kinase Activation Cell_Membrane_Receptor->MAPK_Activation Upregulation_of_FAAs Upregulation of Fatty Acid Amides (e.g., Anandamide) Cell_Membrane_Receptor->Upregulation_of_FAAs Anti_inflammatory_Effects Anti-inflammatory Effects MAPK_Activation->Anti_inflammatory_Effects Upregulation_of_FAAs->Anti_inflammatory_Effects

Caption: Proposed signaling pathway of intact this compound.

Experimental Workflows

To conduct a direct comparative bioavailability study, a robust experimental workflow is required.

Experimental_Workflow cluster_group1 Group 1: Synthetic this compound cluster_group2 Group 2: Endogenous Production Oral_Admin Oral Administration of Labeled Synthetic This compound Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling Precursor_Admin Administration of Labeled Vitamin E and Niacin Precursor_Admin->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Heart, Liver) Blood_Sampling->Tissue_Harvesting Sample_Prep Sample Preparation (Extraction, Purification) Blood_Sampling->Sample_Prep Tissue_Harvesting->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis for Labeled this compound and Metabolites Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Modeling and Comparative Analysis LC_MS_Analysis->Data_Analysis

Caption: Workflow for a comparative bioavailability study.

Conclusion

The distinction between synthetic and endogenously produced this compound is a critical area of ongoing research. While orally administered synthetic this compound serves as a prodrug for vitamin E and niacin, a portion is absorbed intact and may exert unique biological effects. The discovery of endogenous this compound production, particularly its modulation in disease states, points to a potentially significant physiological role.

Future research should focus on direct comparative studies using isotopically labeled precursors and synthetic this compound to elucidate the relative bioavailability and tissue distribution of each form. Understanding these differences will be paramount for the development of novel therapeutic strategies leveraging the unique properties of this compound.

References

Validating the In Vitro Anti-Inflammatory Effects of Vitamin E Nicotinate Using Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory effects of Vitamin E Nicotinate against its constituent components, Vitamin E (α-tocopherol) and Nicotinic Acid, utilizing primary human immune cells. The data presented is intended to support researchers in evaluating the potential of this compound as an anti-inflammatory agent.

Comparative Analysis of Anti-Inflammatory Activity

To assess the anti-inflammatory properties of this compound and its alternatives, primary human peripheral blood mononuclear cells (PBMCs) and isolated primary human monocytes/macrophages were stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The subsequent reduction in key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), was quantified.

CompoundPrimary Cell TypeInflammatory MediatorConcentration% InhibitionReference
This compound Human PlateletsPlatelet AggregationNot SpecifiedUp to 18x more potent than α-tocopherol[1]
α-Tocopherol Human MonocytesTNF-α1200 IU/day (in vivo supplementation)Significant Decrease[2][3]
Human MonocytesMonocytic Cell Adhesion45 µM (IC50)50%[4]
Rat Alveolar MacrophagesNitric Oxide200 µM (in vitro)Significant Decrease[5]
Nicotinic Acid Human MonocytesTNF-α0.1 mmol/L49.2 ± 4.5%[6]
Human MonocytesIL-60.1 mmol/L56.2 ± 2.8%[6]
Mouse MacrophagesIL-6500-1000 µM31-46%[7]
Mouse MacrophagesTNF-α500-1000 µM36-44%[7]

Note: Direct comparative data for this compound on cytokine and nitric oxide inhibition in primary immune cells is limited in the currently available literature. The data on platelet aggregation suggests a potentially higher potency than α-tocopherol in certain anti-inflammatory-related processes.[1] Further studies are required for a direct quantitative comparison of cytokine and nitric oxide inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Isolation and Culture of Primary Human PBMCs and Macrophages
  • PBMC Isolation: Human PBMCs can be isolated from whole blood using Ficoll-Paque density gradient centrifugation.

  • Monocyte Isolation and Macrophage Differentiation: Monocytes can be isolated from PBMCs by plastic adherence or by using magnetic-activated cell sorting (MACS) with CD14 microbeads. To differentiate monocytes into macrophages, cells are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and macrophage colony-stimulating factor (M-CSF).

In Vitro Anti-Inflammatory Assay
  • Cell Seeding: Seed primary macrophages or PBMCs in 96-well plates at a density of 1 x 10^5 to 2 x 10^5 cells/well.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound, α-tocopherol, or Nicotinic Acid for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) to induce an inflammatory response. Include a vehicle control group without the test compounds.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant for analysis of inflammatory mediators.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay (Griess Assay):

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to 100 µL of the collected supernatant in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration, a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.

  • Cytokine Quantification (ELISA):

    • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α and IL-6.

    • Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis: After treatment and stimulation, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of NF-κB p65 and p38 MAPK.

  • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound and its components are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB and MAPK pathways.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Test Compounds cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK) TLR4->MAPK IKK IKK Complex TLR4->IKK Transcription Gene Transcription MAPK->Transcription IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Transcription translocates to nucleus VEN Vitamin E Nicotinate VEN->MAPK modulates VE α-Tocopherol VE->NFkB inhibits NA Nicotinic Acid NA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines NO Nitric Oxide (NO) Transcription->NO

Caption: Proposed anti-inflammatory signaling pathways modulated by the test compounds.

G cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Analysis start Isolate Primary Cells (PBMCs/Monocytes) culture Culture & Differentiate (for Macrophages) start->culture pretreat Pre-treat with Test Compounds culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect griess Griess Assay (NO) collect->griess elisa ELISA (Cytokines) collect->elisa western Western Blot (Signaling Proteins) collect->western

Caption: Experimental workflow for in vitro anti-inflammatory validation.

Conclusion

The available evidence suggests that this compound possesses anti-inflammatory properties, potentially through the modulation of the MAPK signaling pathway.[8][9][10] Both α-tocopherol and Nicotinic Acid have demonstrated anti-inflammatory effects in primary immune cells by inhibiting the production of pro-inflammatory cytokines and modulating the NF-κB pathway.[2][6][7] While direct comparative studies are needed to definitively establish the relative potency of this compound, its unique chemical structure as an ester of both Vitamin E and Nicotinic Acid suggests the possibility of distinct or enhanced biological activity.[1] The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and validate the anti-inflammatory potential of this compound in primary cell models.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Vitamin E Nicotinate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate quantification of Vitamin E Nicotinate is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols, to assist in the selection and cross-validation of the most suitable analytical approach.

The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, particularly when transferring methods between laboratories or employing different analytical techniques.[1] This process involves a direct comparison of the performance characteristics of each method to demonstrate that they provide equivalent results for the intended application.

Comparative Analysis of HPLC-UV and LC-MS for this compound

The choice between HPLC-UV and LC-MS for the analysis of this compound depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a robust and cost-effective technique suitable for routine analysis of bulk drug and pharmaceutical dosage forms, LC-MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices and trace-level quantification.[2][3]

Parameter HPLC-UV LC-MS/MS Key Advantages Key Limitations
Principle Separation based on physicochemical interactions with a stationary phase, followed by detection of UV absorbance.[3]Separation by HPLC combined with detection based on the mass-to-charge ratio of the analyte.[2]HPLC-UV: Robust, widely available, and cost-effective.[4] LC-MS/MS: High sensitivity and selectivity, suitable for complex matrices.[2][5]HPLC-UV: Lower sensitivity and potential for matrix interference.[4] LC-MS/MS: Higher cost and complexity.
Linearity (R²) >0.999[3]>0.998[6]Both methods demonstrate excellent linearity over a defined concentration range.Requires careful selection of calibration standards and regression model.
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL[6]LC-MS/MS provides significantly lower detection limits, enabling the analysis of trace amounts.LOD for HPLC-UV may not be sufficient for all applications.
Limit of Quantification (LOQ) ~0.3 µg/mL~5 ng/mL[6]The lower LOQ of LC-MS/MS allows for accurate quantification at very low concentrations.[7]HPLC-UV may not be suitable for applications requiring high sensitivity.
Accuracy (% Recovery) 98-102%[8]95-105%[6]Both methods can achieve high accuracy with proper validation.Accuracy can be affected by matrix effects, especially in HPLC-UV.
Precision (%RSD) < 2%[8]< 5%[6]Both methods offer excellent precision for reproducible measurements.Precision can be influenced by sample preparation and instrument variability.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods for this compound.

HPLC-UV Method

This protocol provides a representative example of an HPLC-UV method for the quantification of this compound in a pharmaceutical formulation.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]

  • Mobile Phase: A mixture of acetonitrile (B52724) and methanol (B129727) (75:25 v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 295 nm.[9]

  • Sample Preparation (Tablets):

    • Weigh and finely powder a set number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

    • Add a suitable diluent (e.g., mobile phase) and sonicate to dissolve the analyte.[3]

    • Dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter prior to injection.[3]

LC-MS/MS Method

This protocol outlines a typical LC-MS/MS method for the determination of this compound in a biological matrix, such as plasma.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[7]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[10]

    • B: Methanol with 0.1% formic acid.[10]

  • Gradient Elution: A suitable gradient program to ensure optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation (Plasma):

    • To a plasma sample, add an internal standard solution (e.g., a stable isotope-labeled this compound).[10]

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS methods for this compound analysis.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Analysis & Comparison A Develop HPLC-UV Method B Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) A->B E Prepare a Set of Quality Control (QC) Samples (Low, Medium, High Concentrations) B->E C Develop LC-MS Method D Validate LC-MS Method (Linearity, Accuracy, Precision, etc.) C->D D->E F Analyze QC Samples using Validated HPLC-UV Method E->F G Analyze QC Samples using Validated LC-MS Method E->G H Compare Results from Both Methods F->H G->H I Statistical Analysis (e.g., Bland-Altman Plot, t-test) H->I J Determine if Methods are Interchangeable I->J

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

References

Vitamin E Esters in Photoprotection: A Comparative Analysis of Tocopheryl Acetate and Tocopheryl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing effort to mitigate the damaging effects of ultraviolet (UV) radiation on the skin, antioxidants play a crucial role. Vitamin E, a potent lipophilic antioxidant, is a cornerstone of photoprotective strategies. However, its inherent instability necessitates the use of more stable esterified forms in topical formulations. This guide provides a comparative analysis of two commonly used Vitamin E esters, α-Tocopheryl Acetate (B1210297) (TA) and α-Tocopheryl Phosphate (B84403) (TP), evaluating their efficacy in preventing UV-induced cutaneous damage based on available experimental data.

Comparative Efficacy Against UV-Induced Damage

Both TA and TP function as pro-vitamins, requiring conversion to the biologically active form, α-tocopherol, within the skin to exert their antioxidant effects.[1][2] This conversion, mediated by cutaneous esterases or phosphatases, is a critical step influencing their protective capacity. Evidence suggests that TP may be more readily converted to α-tocopherol in skin models compared to TA, potentially leading to enhanced photoprotective effects.[3]

The primary mechanism of action for the released α-tocopherol is the scavenging of reactive oxygen species (ROS) generated by UV exposure, thereby interrupting the cascade of oxidative damage to cellular components like lipids, proteins, and DNA.[4][5]

Quantitative Data Summary

The following tables summarize the photoprotective effects of Tocopheryl Acetate and Tocopheryl Phosphate based on data from various in vitro and ex vivo studies. It is important to note that direct comparison is challenging due to variations in experimental models, UV dosage, and ester concentrations across studies.

Table 1: Cellular and DNA Protection

ParameterVitamin E EsterModel SystemUV DoseConcentrationResultReference
Sunburn Cell (SBC) Formationα-Tocopheryl Phosphate (TP)Cultured Mouse Skin0-40 kJ/m² (UVB)0.5% (9.4 mM)Significant prevention of SBC formation.[6]
α-Tocopheryl Acetate (TA)Cultured Mouse Skin0-40 kJ/m² (UVB)0.5%No significant prevention observed.[3]
DNA Damage (Lipid Peroxidation)α-Tocopheryl Phosphate (TP)Cultured Mouse Skin0-40 kJ/m² (UVB)0.5% (9.4 mM)Significant prevention of lipid peroxidation.[6]
α-Tocopheryl Acetate (TA)Rodent ModelsPre-UV ExposureN/AReduces UV-induced lipid peroxidation.[7][8]
Cell Viability (UVA1)α-Tocopheryl Phosphate (TP)HaCaT Keratinocytes226 J/cm² (UVA1)80 µMSignificantly enhanced cell survival (88%).[2][9]
α-Tocopherol (Active Form)HaCaT Keratinocytes226 J/cm² (UVA1)N/ANo significant effect on cell survival (70%).[2][9]

Table 2: Anti-Inflammatory Effects

ParameterVitamin E EsterModel SystemStimulusConcentrationResultReference
Prostaglandin E₂ (PGE₂) Productionα-Tocopheryl Phosphate (TP)3D Human Skin ModelUVB Irradiation2%Significantly reduced PGE₂ synthesis post-UVB.[10][11]
α-Tocopheryl Acetate (TA)3D Human Skin ModelUVB IrradiationN/ALess effective than TP in inhibiting PGE₂ production.[10][11]
NF-κB ActivationVitamin E / Acetate AnalogCell CultureUVB ExposureN/APretreatment significantly inhibited NF-κB activation.[12]

Mechanisms of Action: Signaling Pathways

UV radiation triggers a complex network of signaling pathways that contribute to skin damage, inflammation, and photoaging. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) cascades.[13][14] Activation of these pathways leads to the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs), which degrade collagen. The active form of Vitamin E, α-tocopherol, helps mitigate this by neutralizing upstream ROS, thereby reducing the activation of these damaging downstream signals.[12]

UV_Signaling_Pathway cluster_esters Pro-Vitamins (Topical Application) UVR UV Radiation ROS Reactive Oxygen Species (ROS) UVR->ROS generates DNA_Damage DNA Damage (e.g., CPDs) UVR->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Apoptosis Apoptosis (Sunburn Cells) DNA_Damage->Apoptosis induces AP1 AP-1 Activation MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB->Cytokines upregulates AP1->Cytokines upregulates Cytokines->Apoptosis contributes to VitaminE α-Tocopherol (Active Vitamin E) VitaminE->ROS scavenges TA Tocopheryl Acetate TA->VitaminE hydrolysis (slower) TP Tocopheryl Phosphate TP->VitaminE hydrolysis (faster)

Caption: UV-induced signaling and Vitamin E ester intervention.

Experimental Protocols

The data presented in this guide are derived from established in vitro and ex vivo methodologies designed to assess photoprotection.

In Vitro Phototoxicity and Viability Assay (Adapted from OECD 432)

This protocol is used to assess the cytotoxic and phototoxic potential of a substance after exposure to UV light.

  • Cell Culture: Human keratinocytes (e.g., HaCaT) or mouse fibroblasts (e.g., Balb/c 3T3) are seeded in 96-well plates and cultured for 24 hours to form a semi-confluent monolayer.[15]

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test substance (e.g., Tocopheryl Acetate or Tocopheryl Phosphate). Two identical plates are prepared.

  • Irradiation: One plate is irradiated with a controlled dose of UV light (e.g., 5 J/cm² UVA from a solar simulator), while the other plate is kept in the dark as a control.[7]

  • Incubation: Following irradiation, the treatment medium is replaced with fresh culture medium, and the cells are incubated for another 24 hours.

  • Viability Assessment: Cell viability is determined using a quantitative assay, such as the Neutral Red Uptake (NRU) or MTT assay. The absorbance is read using a microplate reader.

  • Analysis: The cell viability of the irradiated plate is compared to the dark control plate. A significant decrease in viability in the irradiated plate indicates a phototoxic effect. An increase in viability compared to an irradiated, untreated control indicates a protective effect.

Quantification of Sunburn Cell (SBC) Formation

This method quantifies apoptosis in skin tissue following UV exposure.

  • Model System: Reconstructed Human Epidermis (RHE) models or ex vivo human/animal skin explants are used.[5]

  • Topical Application: The test ester (formulated in a vehicle) is applied topically to the skin surface. A vehicle-only control is also applied.

  • UV Exposure: The skin models are exposed to a controlled dose of UV radiation (typically from a solar simulator) sufficient to induce SBC formation (e.g., 1-2 Minimal Erythemal Dose equivalents).[16]

  • Incubation: The tissues are cultured for 24-48 hours post-irradiation to allow for the development of apoptotic cells.

  • Histology: The skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E).

  • Quantification: Sunburn cells, characterized by their pyknotic nuclei and eosinophilic cytoplasm, are counted under a microscope. The number of SBCs per unit length of the epidermis is calculated and compared between the treated and control groups.

Experimental_Workflow cluster_analysis Endpoint Analysis start Model System (e.g., HaCaT cells, Skin Explants) treatment Topical Application of Vitamin E Ester (TA or TP) start->treatment control Vehicle Control Application start->control irradiation UV Irradiation (UVA/UVB Source) treatment->irradiation control->irradiation incubation Post-Irradiation Incubation (24-48 hours) irradiation->incubation viability Cell Viability (MTT, NRU) incubation->viability dna_damage DNA Damage (CPD Staining) incubation->dna_damage sbc Sunburn Cell (Histology) incubation->sbc inflammation Inflammatory Markers (ELISA for PGE₂/Cytokines) incubation->inflammation

Caption: General workflow for testing photoprotective agents.

Conclusion

Based on the available evidence, both Tocopheryl Acetate and Tocopheryl Phosphate offer protection against UV-induced skin damage. However, current data suggests that Tocopheryl Phosphate may hold an advantage due to its greater stability, solubility, and more efficient conversion to the active α-tocopherol form within the skin .[3][17] This leads to superior performance in key areas such as the prevention of sunburn cell formation and the inhibition of inflammatory mediators like PGE₂.[6][11]

While Tocopheryl Acetate remains a widely used and effective antioxidant, formulations aiming for higher efficacy photoprotection may benefit from the inclusion of Tocopheryl Phosphate. Further head-to-head clinical trials are warranted to fully elucidate the comparative benefits in human subjects under real-world conditions.

References

Safety Operating Guide

Proper Disposal of Vitamin E Nicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Vitamin E Nicotinate, fostering a secure and environmentally responsible laboratory environment.

This compound, an ester of tocopherol and nicotinic acid, is not classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, adherence to proper disposal protocols is crucial to maintain safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes safety glasses or chemical splash goggles, gloves, and a lab coat.[1] While this compound is not expected to be a skin or inhalation irritant, good laboratory practices should always be observed. In case of accidental contact, follow these first-aid measures:

  • Eyes: Rinse immediately with plenty of water.[1]

  • Skin: Wipe off the substance and wash the area with soap and water.

  • Ingestion: May cause nausea, vomiting, and diarrhea.[1] Seek medical attention if necessary.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound involves collecting the waste material in a suitable, closed container and arranging for its removal by a licensed professional waste disposal service.

1. Unused or Expired Product:

  • For pure, unused, or expired this compound, consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
  • Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by local regulations and your institution's EHS guidelines.

2. Spills and Contaminated Materials:

  • In the event of a spill, first, ensure the area is well-ventilated.
  • For small spills, sweep up the material and place it into a suitable, labeled, and closed container for disposal.[3][4]
  • Clean the contaminated surface thoroughly with water to remove any residual substance.[3]
  • For large spills, prevent the material from entering sewers or public waterways.[3]
  • All cleanup materials, such as contaminated paper towels or absorbents, should be collected in a sealed container and disposed of as chemical waste in accordance with regulations.

3. Contaminated Labware:

  • Glassware or other lab equipment contaminated with this compound should be decontaminated by washing thoroughly with soap and water.
  • If disposable labware is used, it should be placed in a designated chemical waste container for proper disposal.

Quantitative Safety Data Summary

The following table summarizes key quantitative safety data for this compound.

PropertyValueSource
Flash Point312°C (593.6°F)[3][4]
Acute Oral Toxicity (LD50)>15000 mg/kg [Rat][4]

Experimental and Logical Workflows

Logical Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting. This workflow ensures that all disposal actions are compliant with safety and environmental regulations.

start This compound Waste Generated decision_type Type of Waste? start->decision_type unused Unused/Expired Product decision_type->unused  Unused Product spill Spill Residue decision_type->spill Spill contaminated_labware Contaminated Labware decision_type->contaminated_labware Contaminated Labware collect_unused Collect in a labeled, sealed container. unused->collect_unused sweep_up Sweep up material. spill->sweep_up decontaminate Decontaminate with soap and water. contaminated_labware->decontaminate Reusable dispose_disposables Dispose of disposables in chemical waste. contaminated_labware->dispose_disposables Disposable contact_ehs Contact Institutional EHS for disposal via licensed contractor. collect_unused->contact_ehs end_disposal Proper Disposal Complete contact_ehs->end_disposal collect_spill Place in a labeled, sealed container for disposal. sweep_up->collect_spill clean_surface Clean spill surface with water. collect_spill->clean_surface clean_surface->contact_ehs decontaminate->end_disposal dispose_disposables->contact_ehs

Disposal Workflow for this compound

References

Safeguarding Your Research: A Guide to Handling Vitamin E Nicotinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vitamin E Nicotinate, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines will help mitigate risks and ensure the integrity of your work.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Rationale
Eye Protection Chemical goggles with side splash protection or safety glasses.[1][2]To prevent eye irritation from potential splashes.[1]
Hand Protection Appropriate chemical-resistant gloves.To prevent skin contact.
Body Protection Laboratory coat or suitable protective clothing.[1][3]To protect skin from accidental spills.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust respirator is recommended if dust is generated.[3][4]To prevent inhalation, especially in powder form.

Key Safety and Handling Data

The following table outlines important quantitative data for the safe handling and storage of this compound.

Parameter Value Source
Flash Point 312°C (593.6°F)[1][2][3]

Procedural Guidance for Safe Handling

Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. General mechanical ventilation is typically acceptable.[1]

  • An eyewash station should be readily accessible in the work area.[1][4]

  • Confirm that all necessary PPE is available and in good condition.

2. Handling the Substance:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid contact with eyes, skin, and clothing.[1]

  • Practice good personal hygiene, including washing hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

3. Storage:

  • Store in a cool, dry, dark, and well-ventilated area.[1][2][5]

  • Keep the container tightly closed when not in use.[1][2][3]

  • Store away from incompatible materials such as oxidizing agents and alkalis.[3]

4. Accidental Release Measures:

  • In case of a spill, keep unnecessary personnel away and isolate the hazard area.[1][2]

  • Wear appropriate PPE during cleanup.

  • For small spills, wipe up the material with a soft cloth or paper.[1] For larger spills, collect the material in an appropriate container for disposal.[1][2]

  • Clean the spill area thoroughly.

5. First Aid Procedures:

  • Eyes: Immediately flush with plenty of water. Seek medical attention if irritation persists.[1][3]

  • Skin: While not considered harmful, wash the affected area with soap and water.[1][2]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][2][3]

  • Ingestion: May cause nausea, vomiting, and diarrhea.[1][2] Seek medical attention if necessary.[1]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, closed container labeled for disposal.[2][3]

  • Disposal Method: Dispose of all waste and cleanup materials in accordance with local, state, and federal regulations.[1][2] For at-home or small quantity disposal, the FDA recommends mixing the substance with an unappealing material like coffee grounds or cat litter, placing it in a sealed container, and then discarding it in the trash.[6]

  • Container Disposal: Thoroughly clean empty containers before recycling or disposal. Check with your local recycling facility for their specific requirements.[6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don PPE prep_setup Setup Ventilated Workspace prep_ppe->prep_setup handle_substance Handle this compound prep_setup->handle_substance store_substance Store in Cool, Dry, Dark Place handle_substance->store_substance dispose_waste Dispose of Waste per Regulations handle_substance->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.